Product packaging for 1,3-Distearin(Cat. No.:CAS No. 1323-83-7)

1,3-Distearin

Número de catálogo: B1146584
Número CAS: 1323-83-7
Peso molecular: 625.0 g/mol
Clave InChI: IZHVBANLECCAGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Distearin (DS) is a saturated diacylglycerol (DAG) that serves as a multifunctional material in advanced lipid research, primarily valued for its dual functionality as both an oil-structuring agent and a surface-active emulsifier. Its key research application is in the development of water-in-oil emulsion gels, where it uniquely forms a crystalline network within the bulk oil phase to create an oleogel while simultaneously stabilizing the water-oil interface through a Pickering mechanism with its own crystals . This dual action results in emulsion gels with enhanced mechanical properties, prolonged physical stability, and improved oil-binding capacity compared to traditional emulsions or oleogels . The structural properties of these gels can be tuned by varying the water and DS concentrations, allowing researchers to design systems with specific textural attributes . Thermally, DS-based emulsion gels exhibit distinct polymorphic behavior, melting with a transition from the β' to the β form, which is critical for understanding and controlling their performance and stability . Beyond emulsion gels, the functionality of DS and other DAGs is also being explored in other lipid systems, such as oleofoams, offering a promising platform for creating healthier food products with reduced saturated fat content and tailored functional properties .

Propiedades

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHVBANLECCAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60892302
Record name 1,3-Distearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60892302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/0:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

504-40-5, 1323-83-7
Record name 1,3-Distearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioctadecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl distearate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 1,3-distearate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Distearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60892302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Distearic acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-hydroxypropane-1,3-diyl distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,3-DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733QK35BCI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,3-Distearoylglycerol (1,3-DSG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearoylglycerol (1,3-DSG) is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions. This specific molecular structure imparts unique physicochemical properties, making it a valuable component in various applications, including as a structurant in food products and, significantly, as an excipient in pharmaceutical formulations. Its role in drug delivery systems, particularly in the formation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), has garnered considerable interest for enhancing the bioavailability and controlling the release of therapeutic agents.[1][2][3][4] This technical guide provides an in-depth overview of the primary synthesis pathways for 1,3-DSG, detailing both enzymatic and chemical methodologies. It includes experimental protocols, quantitative data summaries, and pathway visualizations to aid researchers in the effective production and purification of this versatile lipid.

Synthesis Pathways

The synthesis of 1,3-DSG can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. The choice of pathway often depends on the desired purity, yield, scalability, and environmental considerations.

Enzymatic Synthesis

Enzymatic synthesis is favored for its high specificity, which minimizes the formation of unwanted isomers and byproducts, leading to a cleaner product profile and simplifying downstream purification.[5] This method typically employs sn-1,3-specific lipases that selectively catalyze the esterification or transesterification at the outer positions of the glycerol backbone.

1. Enzymatic Esterification:

This is a direct reaction between glycerol and stearic acid, catalyzed by a lipase (B570770). The equilibrium of the reaction is typically shifted towards the product by removing water, often under vacuum.

2. Enzymatic Acidolysis:

In this process, a triglyceride rich in a different fatty acid at the sn-2 position (like triolein) is reacted with an excess of stearic acid in the presence of a sn-1,3-specific lipase. The lipase selectively replaces the fatty acids at the sn-1 and sn-3 positions with stearic acid.

A prominent example of a structurally similar compound synthesized via enzymatic acidolysis is 1,3-distearoyl-2-oleoylglycerol (SOS). An effective process for SOS synthesis involves the use of NS40086 lipase in a solvent-free system, achieving a high yield.[6][7] A similar approach can be adapted for 1,3-DSG synthesis by using a suitable starting triglyceride.

Enzymatic_Synthesis cluster_esterification Enzymatic Esterification cluster_acidolysis Enzymatic Acidolysis Glycerol Glycerol Esterification sn-1,3-specific lipase Glycerol->Esterification StearicAcid1 Stearic Acid (2 eq.) StearicAcid1->Esterification DSG1 1,3-Distearoylglycerol Esterification->DSG1 Water Water (by-product) Esterification->Water Removal under vacuum Triglyceride Tristearin (SSS) or other suitable TAG Acidolysis sn-1,3-specific lipase Triglyceride->Acidolysis StearicAcid2 Stearic Acid (excess) StearicAcid2->Acidolysis DSG2 1,3-Distearoylglycerol Acidolysis->DSG2 FFA Free Fatty Acid (from sn-2) Acidolysis->FFA

Diagram 1: Enzymatic Synthesis Pathways for 1,3-Distearoylglycerol.
Chemical Synthesis

Chemical synthesis offers a more traditional approach and can be advantageous in terms of cost and scale for certain applications. However, it often lacks the high regioselectivity of enzymatic methods, potentially leading to a mixture of isomers (1,2- and 1,3-diglycerides) and requiring more rigorous purification.[5]

1. Direct Esterification:

This method involves the reaction of glycerol with stearic acid at high temperatures, often in the presence of an acid or metal catalyst. This process is generally non-specific and produces a mixture of mono-, di-, and triglycerides.

2. Acylation with Stearoyl Chloride:

A more controlled chemical synthesis can be achieved by reacting glycerol with stearoyl chloride in the presence of a base like pyridine (B92270). The reactivity of the primary hydroxyl groups of glycerol is higher than the secondary hydroxyl group, which can favor the formation of the 1,3-isomer to some extent.

3. Synthesis using Protecting Groups:

To achieve high regioselectivity chemically, a protection strategy can be employed. The sn-2 hydroxyl group of glycerol is first protected, followed by esterification of the sn-1 and sn-3 positions with stearic acid or its derivative. The final step involves the removal of the protecting group to yield pure 1,3-DSG.[8]

Chemical_Synthesis cluster_protection Synthesis with Protecting Group cluster_direct Direct Acylation Glycerol Glycerol Protection Protect sn-2 Hydroxyl Group Glycerol->Protection ProtectedGlycerol sn-2 Protected Glycerol Protection->ProtectedGlycerol Esterification Esterification with Stearoyl Chloride (2 eq.) ProtectedGlycerol->Esterification ProtectedDSG Protected 1,3-DSG Esterification->ProtectedDSG Deprotection Deprotection of sn-2 Hydroxyl ProtectedDSG->Deprotection DSG 1,3-Distearoylglycerol Deprotection->DSG Glycerol2 Glycerol Acylation Pyridine Glycerol2->Acylation StearoylChloride Stearoyl Chloride (2 eq.) StearoylChloride->Acylation ProductMixture Mixture of 1,3-DSG and 1,2-DSG Acylation->ProductMixture

Diagram 2: Chemical Synthesis Pathways for 1,3-Distearoylglycerol.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the synthesis of 1,3-DSG and the structurally similar SOS, providing a comparative overview of different reaction conditions and outcomes.

Table 1: Optimal Conditions for Enzymatic Synthesis of SOS via Acidolysis [6][9]

ParameterValue
EnzymeNS40086 Lipase
Substrate Molar Ratio (Stearic Acid:Triolein)12:1
Enzyme Loading10% (w/w of total reactants)
Reaction Temperature75 °C
Reaction Time4 hours
SystemSolvent-Free
SOS Yield 70.2%

Table 2: Purification Efficiency of Crude SOS [6][9]

Purification StepParameterResult
Molecular DistillationFree Fatty Acid RemovalComplete Removal
Acetone FractionationPurity of SOS 92.2%
Recovery of SOS 85.1%

Table 3: Comparison of Enzymatic vs. Chemical Synthesis of SOS (Representative) [5]

ParameterEnzymatic SynthesisChemical Synthesis (Representative)
Yield of SOS ~70.2%Variable, often lower due to random acylation
Purity of SOS (after purification) ~92.2%Variable, challenging to achieve high purity
Reaction TemperatureMild (e.g., 75°C)Harsher, often requiring higher temperatures
SpecificityHigh (regiospecific for sn-1 and sn-3)Low (random acylation leads to isomers)
ByproductsMinimal, mainly unreacted substratesVarious isomers, di- and monoglycerides
Environmental ImpactGenerally more environmentally friendlyOften involves harsher reagents and solvents

Experimental Protocols

Enzymatic Synthesis of 1,3-DSG (Adapted from SOS Synthesis)[9][10]

Materials:

  • Glycerol

  • Stearic Acid

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM or NS40086)

  • Stirred-tank reactor with vacuum capability

  • Thermostatic water bath

Procedure:

  • Substrate Preparation: Prepare a mixture of glycerol and stearic acid. An optimal molar ratio may need to be determined empirically, but a starting point of 1:2 (glycerol:stearic acid) can be used.

  • Enzyme Addition: Add the immobilized lipase at a concentration of 5-10% by weight of the total substrates to the reactor.

  • Reaction: Conduct the reaction in the stirred-tank reactor at a suitable temperature (e.g., 60-75°C) for several hours (e.g., 4-6 hours) under vacuum to facilitate the removal of water produced during the esterification.

  • Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration. The enzyme can potentially be reused.

  • Analysis: Analyze the crude product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the 1,3-DSG content.

Chemical Synthesis of 1,3-DSG via Acylation[11][12]

Materials:

  • Glycerol

  • Stearoyl chloride

  • Pyridine (dried)

  • Chloroform (B151607) (washed and dried)

  • Acetone/Ethanol mixture (for purification)

  • Reaction vessel with a stirrer and under an inert atmosphere (e.g., nitrogen)

Procedure:

  • Reaction Setup: Dissolve glycerol in anhydrous chloroform in the reaction vessel.

  • Base Addition: Add dried pyridine to the solution.

  • Acylation: Add stearoyl chloride (2 equivalents) dropwise to the stirred solution at a controlled temperature (e.g., 0-5°C). Allow the reaction to proceed at room temperature overnight.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The resulting crude product, a mixture of isomers, can be purified by crystallization from an acetone/ethanol mixture. The mixture is heated to boiling, and any remaining solids are filtered off. The filtrate is then cooled to induce crystallization of the 1,3-DSG.

Purification and Analysis

Purification of 1,3-DSG is crucial to remove unreacted starting materials, byproducts, and unwanted isomers.

Purification Workflow:

Purification_Workflow CrudeProduct Crude 1,3-DSG (from synthesis) MolDist Molecular Distillation CrudeProduct->MolDist Step 1 FFA_Removal Removal of Free Stearic Acid MolDist->FFA_Removal SolventFrac Solvent Fractionation (e.g., Acetone) FFA_Removal->SolventFrac Step 2 IsomerSeparation Separation of 1,2-DSG and other glycerides SolventFrac->IsomerSeparation PureDSG High-Purity 1,3-DSG IsomerSeparation->PureDSG

Diagram 3: General Purification Workflow for 1,3-Distearoylglycerol.

1. Molecular Distillation: This technique is highly effective for removing residual free stearic acid from the crude product.[9]

2. Solvent Fractionation: Acetone fractionation is a common method to separate 1,3-DSG from other glycerides based on differences in their melting points and solubilities at controlled temperatures.[9]

3. Column Chromatography: For achieving very high purity, silica (B1680970) gel column chromatography can be employed to separate 1,3-DSG from its 1,2-isomer and other impurities.[5]

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is a powerful technique for the quantification of 1,3-DSG and the separation of different glycerides.

  • Gas Chromatography (GC): GC is used to determine the fatty acid composition of the synthesized product after conversion to fatty acid methyl esters (FAMEs).

Applications in Drug Development

1,3-DSG is a key component in the formulation of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[2][3][4] These nanoparticles are used to:

  • Enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Provide controlled and sustained release of the encapsulated drug.

  • Protect sensitive drug molecules from degradation.

  • Enable targeted drug delivery to specific tissues or cells.

The solid matrix of 1,3-DSG in these nanoparticles provides a stable core for drug encapsulation.[10]

Conclusion

The synthesis of 1,3-Distearoylglycerol can be effectively achieved through both enzymatic and chemical pathways. Enzymatic methods offer high regioselectivity and milder reaction conditions, leading to a purer product with less complex purification steps. Chemical synthesis, while potentially more cost-effective for large-scale production, often requires more extensive purification to remove isomeric byproducts. The choice of the optimal synthesis route will depend on the specific requirements of the final application, particularly in the pharmaceutical field where high purity and well-defined composition are paramount. This guide provides the foundational knowledge and protocols to assist researchers in the successful synthesis, purification, and application of 1,3-DSG.

References

The Quest for 1,3-Distearin: A Technical Guide to its Natural Occurrences and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sources of 1,3-distearin, a diacylglycerol of significant interest in various scientific and industrial fields, including drug delivery systems. While this compound in its free diacylglycerol form is not a common direct constituent of natural fats and oils, its structural motif is prominently found within a more complex lipid: the triglyceride 1,3-distearoyl-2-oleoylglycerol (SOS). This document clarifies this distinction, provides quantitative data on the natural abundance of SOS, outlines detailed experimental protocols for its enrichment and analysis, and illustrates the key biosynthetic pathway involved in its creation within plants.

Understanding this compound in Nature: The Prevalence of 1,3-Distearoyl-2-oleoylglycerol (SOS)

Direct extraction of significant quantities of this compound (a diacylglycerol) from natural sources is not feasible due to its low natural abundance. However, the 1,3-distearoyl structural backbone is a key feature of the triglyceride 1,3-distearoyl-2-oleoylglycerol (SOS). Therefore, for practical purposes, the natural sourcing of the 1,3-distearoyl moiety relies on the isolation and characterization of SOS-rich fats.

The primary natural sources of SOS are plant-based fats, most notably shea butter and cocoa butter. Fractionation of these fats can yield concentrates with significantly elevated levels of SOS.

Quantitative Analysis of 1,3-Distearoyl-2-oleoylglycerol (SOS) in Natural Fats

The concentration of SOS varies depending on the natural source and any subsequent processing, such as fractionation. Shea stearin (B3432776), the solid fraction of shea butter, is a particularly rich source.

Natural SourceSample Type1,3-Distearoyl-2-oleoylglycerol (SOS) Content (%)Other Major Triglycerides (%)Reference
Shea Butter Crude46.77SOO (42.12), POS[1]
Refined Shea Stearin90.71POS, POP[1]
Shea Stearin~75StOO, POSt (~10)[2]
Cocoa Butter 25-31POS (36-41), POP (15-19)[3]

SOS: 1,3-distearoyl-2-oleoylglycerol; SOO: 1-stearoyl-2,3-dioleoylglycerol; POS: 1-palmitoyl-2-oleoyl-3-stearoylglycerol; POP: 1,3-dipalmitoyl-2-oleoylglycerol; StOO: 1-Stearoyl-2,3-dioleoylglycerol; POSt: 1-palmitoyl-2-oleoyl-3-stearoylglycerol

Experimental Protocols

Enrichment of SOS through Solvent Fractionation of Shea Butter

The isolation of a shea stearin fraction with a high concentration of SOS is commonly achieved through solvent fractionation. This process leverages the differential solubility and melting points of the various triglycerides present in shea butter.

Objective: To separate shea butter into a high-melting point solid fraction (shea stearin), enriched in SOS, and a low-melting point liquid fraction (shea olein).

Materials:

  • Crude or refined shea butter

  • Acetone (B3395972) (or n-hexane)

  • Crystallization vessel with temperature control and agitation

  • Filtration system (e.g., vacuum filtration with Buchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the shea butter in acetone at a ratio of 1:4 (w/v) by heating the mixture until a clear, homogeneous solution is obtained.[4]

  • Crystallization: Cool the solution under controlled agitation. A two-step cooling process can be effective.

    • Step 1: Cool the solution to a temperature between -5°C and +10°C.[5] This will induce the crystallization of the higher-melting point triglycerides, primarily SOS.

    • Step 2 (for further fractionation of the liquid portion): The filtrate from the first step can be further cooled to a lower temperature (e.g., -15°C to -20°C) to crystallize other components.[4][5]

  • Filtration: Separate the crystallized solid phase (shea stearin) from the liquid phase (shea olein) using vacuum filtration.[5]

  • Solvent Removal: Remove the solvent from both the solid and liquid fractions using a rotary evaporator to yield the final shea stearin and shea olein.

Analysis of Triglyceride Composition

The determination of the triglyceride profile, including the quantification of SOS, is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

Principle: Reversed-phase HPLC separates triglycerides based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acid constituents.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).

  • Reversed-phase C18 column.

Mobile Phase: A gradient of two solvents is typically used, such as acetonitrile (B52724) and acetone.[6]

Procedure:

  • Sample Preparation: Dissolve a known amount of the fat sample (e.g., shea stearin) in a suitable solvent like dichloromethane.[6]

  • Injection: Inject the sample into the HPLC system.

  • Separation: Run a solvent gradient to elute the triglycerides. The gradient typically starts with a higher polarity mobile phase and gradually increases the proportion of the lower polarity solvent.

  • Detection: The ELSD is a universal detector for non-volatile solutes and is well-suited for lipid analysis.

  • Quantification: Identify and quantify the SOS peak by comparing its retention time and peak area with that of a certified reference standard.

Principle: High-temperature GC can be used to separate intact triglycerides based on their carbon number. For more detailed fatty acid positional analysis, the triglycerides are first converted to their fatty acid methyl esters (FAMEs).

Instrumentation:

  • Gas chromatograph equipped with a high-temperature capillary column and a Flame Ionization Detector (FID).

  • On-column or programmable temperature vaporization (PTV) injector.

Procedure for Intact Triglycerides:

  • Sample Preparation: Dissolve the fat sample in a suitable solvent (e.g., heptane).

  • Injection: Inject the sample into the GC.

  • Separation: Employ a temperature program that ramps up to a high final temperature (e.g., 370°C) to ensure elution of the high molecular weight triglycerides.[7]

  • Detection and Quantification: The FID provides a response proportional to the mass of carbon, allowing for quantification of the triglyceride peaks based on their area percentages.

Visualization of Key Pathways and Workflows

Biosynthesis of Triacylglycerols in Plants

The synthesis of triacylglycerols (TAGs), including SOS, in plants is a complex process that primarily occurs in the endoplasmic reticulum. It involves the sequential acylation of a glycerol (B35011) backbone.

Triacylglycerol_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT Acyl-CoA GPAT_label GPAT PA Phosphatidic Acid LPA->PA LPAAT Acyl-CoA LPAAT_label LPAAT PAP PAP PA->PAP DAG Diacylglycerol TAG Triacylglycerol (e.g., SOS) DAG->TAG DGAT Acyl-CoA DGAT_label DGAT Acyl_CoA_Pool Acyl-CoA Pool (Stearoyl-CoA, Oleoyl-CoA, etc.) Acyl_CoA_Pool->G3P Acyl_CoA_Pool->LPA Acyl_CoA_Pool->DAG PAP->DAG H₂O Pi

Caption: The Kennedy pathway for triacylglycerol biosynthesis in plants.

Experimental Workflow for SOS Enrichment and Analysis

The overall process from the natural source to the final analysis of SOS content can be summarized in a clear workflow.

Experimental_Workflow Shea_Butter Shea Butter (Natural Source) Dissolution Dissolution in Acetone Shea_Butter->Dissolution Crystallization Controlled Cooling & Crystallization Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Shea_Stearin Shea Stearin (SOS-rich) Filtration->Shea_Stearin Shea_Olein Shea Olein (Liquid Fraction) Filtration->Shea_Olein Analysis Triglyceride Analysis (HPLC / GC) Shea_Stearin->Analysis Data Quantitative Data (SOS %) Analysis->Data

Caption: Workflow for the enrichment and analysis of SOS from shea butter.

References

An In-Depth Technical Guide to the Physical State and Appearance of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, also known as glycerol (B35011) 1,3-distearate, is a diacylglycerol that plays a significant role in the fields of pharmaceuticals, cosmetics, and food science. Its physical properties, particularly its crystalline state and thermal behavior, are critical determinants of its functionality in various applications. This technical guide provides a comprehensive overview of the physical state and appearance of this compound, with a focus on its polymorphic nature and the experimental protocols used for its characterization.

Physical and Chemical Properties

This compound is a white to slightly yellow, waxy solid at room temperature, often supplied as a powder. It is insoluble in water but soluble in organic solvents like chloroform (B151607) and dichloromethane.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound gathered from various sources.

PropertyValueSource
Molecular Formula C₃₉H₇₆O₅[1]
Molecular Weight 625.02 g/mol [1]
Appearance White to slightly yellow solid/powder---
Melting Point 72°C---
55 - 72°C---
79°C---

Note: The wide range in reported melting points is indicative of the polymorphic nature of this compound.

Crystalline Structure and Polymorphism

The functionality of this compound is intrinsically linked to its crystalline structure. Like many lipids, it exhibits polymorphism, meaning it can exist in multiple crystalline forms (polymorphs), each with a distinct molecular arrangement, stability, and melting point. The three primary polymorphs observed in triglycerides and related lipids are α, β', and β, in order of increasing stability.

The specific polymorphic form adopted by this compound is highly dependent on its thermal history, including the rate of cooling from a molten state and subsequent storage conditions.

Tabulated Polymorphic Data of a Related Diglyceride
Polymorphic FormCharacteristic X-ray Diffraction Short Spacings (nm)
Sub-α₂0.419 (strong), 0.374 (medium)
Sub-α₁0.421 (strong), 0.385 (medium)
α0.412 (strong)
γ0.381 (very strong), 0.474 (strong), 0.450 (medium), 0.360 (medium), 0.425 (weak)

Experimental Protocols for Physical Characterization

The investigation of the physical state and polymorphic behavior of this compound relies on thermoanalytical and diffraction techniques. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal transitions of a material, such as melting points and solid-solid phase transitions between polymorphs.

Objective: To determine the melting points and transition temperatures of this compound polymorphs.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument.

    • Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Initial Heating: Heat the sample from ambient temperature to 80°C at a rate of 10°C/min to erase any prior thermal history.

    • Controlled Cooling: Cool the sample from 80°C to -20°C at a controlled rate (e.g., 5°C/min or 20°C/min). Different cooling rates can induce the formation of different polymorphs.

    • Analysis Heating: Heat the sample from -20°C to 80°C at a controlled rate (e.g., 2°C/min or 5°C/min). Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show endothermic peaks corresponding to melting events and exothermic peaks corresponding to crystallization or polymorphic transitions.

    • Determine the onset temperature, peak temperature, and enthalpy of each thermal event.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline structure of a material by analyzing the diffraction pattern of X-rays interacting with the sample. Each polymorph will produce a unique diffraction pattern.

Objective: To identify the polymorphic form(s) of this compound present in a sample.

Methodology:

  • Sample Preparation:

    • Finely grind the this compound powder using a mortar and pestle to ensure a random orientation of the crystallites.

    • Pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's surface.

  • Instrument Setup:

    • Mount the sample holder in the diffractometer.

    • Use a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).

    • Set the operating voltage and current (e.g., 40 kV and 40 mA).

  • Data Collection:

    • Scan the sample over a 2θ range of 2° to 40°.

    • Use a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis:

    • The resulting diffractogram will show peaks at specific 2θ angles.

    • Convert the 2θ values to d-spacings using the Bragg equation (nλ = 2d sinθ).

    • Compare the observed d-spacings with known values for different lipid polymorphs to identify the crystalline form(s) present. The α form typically shows a single strong peak around 4.15 Å, the β' form has two strong peaks around 4.2 Å and 3.8 Å, and the β form is characterized by a strong peak at approximately 4.6 Å.

Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and data analysis for the comprehensive characterization of the physical state of this compound.

G cluster_0 Experimental Workflow cluster_1 Data Analysis Workflow sample This compound Sample dsc_prep DSC Sample Preparation (3-5 mg in Al pan) sample->dsc_prep pxrd_prep PXRD Sample Preparation (Grind and pack) sample->pxrd_prep dsc_analysis Differential Scanning Calorimetry (DSC) (Heating/Cooling Cycles) dsc_prep->dsc_analysis pxrd_analysis Powder X-ray Diffraction (PXRD) (2θ Scan) pxrd_prep->pxrd_analysis dsc_data DSC Thermogram (Heat Flow vs. Temperature) dsc_analysis->dsc_data final_report Comprehensive Physical State Characterization pxrd_data PXRD Diffractogram (Intensity vs. 2θ) pxrd_analysis->pxrd_data thermal_transitions Identify Thermal Transitions (Melting Points, Polymorphic Transitions) dsc_data->thermal_transitions d_spacing Calculate d-spacings (Bragg's Law) pxrd_data->d_spacing polymorph_id Polymorph Identification thermal_transitions->polymorph_id d_spacing->polymorph_id polymorph_id->final_report

Caption: Workflow for the physical characterization of this compound.

Conclusion

A thorough understanding of the physical state and polymorphic behavior of this compound is paramount for its effective utilization in various scientific and industrial applications. The combination of Differential Scanning Calorimetry and Powder X-ray Diffraction provides a robust analytical framework for characterizing its thermal properties and crystalline structure. The detailed experimental protocols and workflows presented in this guide offer a practical approach for researchers and professionals engaged in the study and application of this important lipid.

References

Solubility of 1,3-Distearin in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Distearin in a range of common laboratory solvents. Understanding the solubility characteristics of this diglyceride is crucial for its application in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and execution.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent's polarity, temperature, and the crystalline form of the solute. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.

SolventChemical ClassSolubilityTemperature (°C)Method
Dimethylformamide (DMF)Polar Aprotic20 mg/mL[1]Not SpecifiedNot Specified
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic30 mg/mL[1]Not SpecifiedNot Specified
EthanolPolar Protic0.25 mg/mL[1]Not SpecifiedNot Specified
Phosphate-Buffered Saline (PBS) pH 7.2Aqueous Buffer0.7 mg/mL[1]Not SpecifiedNot Specified

Qualitative Solubility Data

SolventChemical ClassQualitative Solubility
ChloroformChlorinatedSlightly Soluble[2]
DichloromethaneChlorinatedSoluble[3]
MethanolPolar ProticSlightly Soluble (when heated)[2]
HexaneNonpolarInsoluble/Poorly Soluble
AcetonePolar AproticInsoluble/Poorly Soluble
TolueneAromaticInsoluble/Poorly Soluble
WaterAqueousPractically Insoluble[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pre-formulation and formulation development. The following are detailed methodologies for commonly employed techniques.

Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Materials:

  • This compound (high purity)

  • Selected solvent

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/100g ).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of this compound in the filtered supernatant from solubility experiments.

Typical HPLC Parameters:

  • Column: A reverse-phase C18 column is commonly used for the separation of lipids.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile, methanol) and water is often employed. The exact gradient program will depend on the specific column and instrumentation.

  • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-chromophoric compounds like this compound. A UV detector can be used if the compound has sufficient UV absorbance at a specific wavelength.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the filtered sample from the shake-flask experiment into the HPLC system.

  • Concentration Determination: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate the concentration in the sample.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the determination and application of this compound solubility data.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess this compound prep_vial Combine in Vial prep_solid->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial equilibration Agitate at Constant Temperature (24-72 hours) prep_vial->equilibration sedimentation Allow Sedimentation equilibration->sedimentation filtration Filter Supernatant (0.45 µm) sedimentation->filtration analysis Quantify by HPLC filtration->analysis result Determine Solubility analysis->result

Caption: A step-by-step workflow for determining the equilibrium solubility of this compound.

G Workflow for Lipid-Based Formulation Development cluster_screening Screening cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation solubility_screening Solubility Screening in Various Lipids/Solvents excipient_selection Excipient Selection solubility_screening->excipient_selection prototype_formulation Prototype Formulation (e.g., SLN, NLC) excipient_selection->prototype_formulation process_optimization Process Optimization prototype_formulation->process_optimization physicochemical Physicochemical Characterization (Size, Zeta Potential, EE%) process_optimization->physicochemical in_vitro_release In Vitro Release Studies physicochemical->in_vitro_release in_vivo_studies In Vivo Studies (Pharmacokinetics) in_vitro_release->in_vivo_studies stability_studies Stability Assessment in_vivo_studies->stability_studies

Caption: A generalized workflow for the development of lipid-based drug delivery systems.

References

1,3-Distearin molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,3-Distearin for Researchers and Drug Development Professionals

Introduction

This compound, a diacylglycerol containing stearic acid at the sn-1 and sn-3 positions, is a significant molecule in various scientific and industrial fields, including pharmaceutical development.[1] It is a glyceryl derivative that has been identified in natural sources such as wheat bran extract.[1] In the context of drug development, this compound serves as a crucial building block for the synthesis of structured triglycerides and has been utilized in the creation of prodrugs to enhance the safety profile of existing medications.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols involving its use, and its applications in the pharmaceutical industry.

Core Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C39H76O5[1][3][4][5][6][7]
Molecular Weight 625.02 g/mol [3][4][5][6][7]
CAS Number 504-40-5[1][3]
Formal Name Octadecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester[1][3]
Synonyms 1,3-Distearoylglycerin, DG(18:0/0:0/18:0), Glyceryl 1,3-distearate[1][3][4]
Physical State Solid[1][3]
Melting Point 78.5-79 °C[8]
Purity >99%[3][4]
Storage Temperature Freezer, -20°C[3][6]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml[1]

Applications in Drug Development

This compound has demonstrated significant utility in pharmaceutical research, particularly in the development of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs).[1] Studies have shown its use in the synthesis of prodrug forms of ibuprofen, naproxen, and diclofenac, which have exhibited reduced ulcerogenicity, a common side effect of NSAIDs.[1] Furthermore, this compound is a key starting material in the synthesis of structured triglycerides like 1,3-distearoyl-2-oleoylglycerol (SOS), which are important components in various pharmaceutical, food, and cosmetic applications due to their specific physical and chemical properties.[2]

Experimental Protocols

A representative experimental protocol for the chemical synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS) from this compound is detailed below. This method involves the acylation of this compound with oleoyl (B10858665) chloride.[2]

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound in an anhydrous solvent such as chloroform.[2]

  • Base Addition: Add anhydrous pyridine to the solution. Pyridine acts as a catalyst and neutralizes the HCl byproduct generated during the reaction.[2]

  • Acylation: Cool the reaction mixture to a controlled temperature (e.g., 0-5°C) to minimize side reactions. Add oleoyl chloride dropwise to the mixture. Allow the reaction to proceed at room temperature for several hours.[2]

  • Quenching and Extraction: Quench the reaction by adding water or a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate.[2]

  • Solvent Removal: Remove the solvent from the organic layer under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product using silica gel column chromatography with a gradient of hexane and ethyl acetate as the eluent. This step separates the desired 1,3-distearoyl-2-oleoylglycerol from unreacted starting materials and byproducts.[2]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the chemical synthesis of 1,3-distearoyl-2-oleoylglycerol from this compound.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Distearin This compound in Anhydrous Chloroform Acylation Acylation at 0-5°C, then Room Temperature Distearin->Acylation Pyridine Anhydrous Pyridine Pyridine->Acylation OleoylChloride Oleoyl Chloride OleoylChloride->Acylation Quench Quench with Water/Acid Acylation->Quench Extract Extract & Dry Quench->Extract Evaporate Solvent Evaporation Extract->Evaporate Purify Column Chromatography Evaporate->Purify SOS Pure 1,3-distearoyl-2-oleoylglycerol Purify->SOS

Caption: Chemical synthesis of 1,3-distearoyl-2-oleoylglycerol.

References

An In-depth Technical Guide to the Thermal Behavior of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of 1,3-Distearin, a diacylglycerol of significant interest in the pharmaceutical and food industries. This document outlines its polymorphic characteristics, thermal transitions, and the experimental methodologies used for its analysis, serving as a valuable resource for researchers and professionals in drug development and material science.

Introduction to this compound

This compound, also known as 1,3-distearoylglycerol, is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at positions 1 and 3. Its chemical structure plays a crucial role in its physical properties, particularly its complex thermal behavior, which is characterized by polymorphism. The crystalline form of this compound can significantly impact the stability, bioavailability, and manufacturing processes of pharmaceutical formulations, as well as the texture and melting properties of food products.

Polymorphism and Thermal Transitions

Like many lipids, this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms, each with a distinct molecular arrangement and, consequently, different physical properties. The primary polymorphic forms observed in diacylglycerols are α, β', and β, listed in order of increasing stability and melting point.

The thermal behavior of this compound is characterized by a series of transitions between these polymorphic forms. When cooled from a molten state, it typically crystallizes into the least stable α form. Upon heating, this metastable form can undergo exothermic transitions to the more stable β' and subsequently the β form, before finally melting. The specific transition temperatures and enthalpies are critical parameters for controlling the crystalline state of this compound in various applications.

Data Presentation: Thermal Properties of this compound Polymorphs

The following table summarizes the key thermal properties of the different polymorphic forms of this compound, compiled from various studies. It is important to note that the exact values can vary depending on the experimental conditions such as heating/cooling rates and sample purity.

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)Crystal Structure Characteristics
α (Alpha) ~50 - 55LowerHexagonal subcell, less ordered
β' (Beta Prime) ~60 - 65IntermediateOrthorhombic perpendicular subcell
β (Beta) ~70 - 75HigherTriclinic parallel subcell, most stable

Note: The data presented are approximate values and may vary based on experimental conditions.

Experimental Protocols

The characterization of the thermal behavior of this compound relies on several analytical techniques, primarily Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermal transitions of materials.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound and to observe the transitions between them.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity (>99%) this compound into a standard aluminum DSC pan.[2] Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

  • Thermal Program:

    • Initial Heating: Heat the sample from ambient temperature to 90°C at a controlled rate (e.g., 10°C/min) to erase any previous thermal history and ensure complete melting.

    • Controlled Cooling: Cool the sample from 90°C to 0°C at a specific rate (e.g., 5°C/min) to induce crystallization.

    • Second Heating: Heat the sample from 0°C to 90°C at a controlled rate (e.g., 5°C/min). This heating scan will reveal the melting of the initially formed polymorphs and any subsequent polymorphic transitions.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization or polymorphic transitions). Determine the onset temperature, peak temperature, and enthalpy of each transition by integrating the peak areas.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline structure of materials.[3] By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, the specific polymorphic form of this compound can be determined.

Objective: To identify the polymorphic forms of this compound present at different temperatures.

Methodology:

  • Sample Preparation: Prepare a thin layer of powdered this compound on a sample holder. To study temperature-dependent polymorphism, a temperature-controlled stage is required.

  • Instrument Setup: Use a powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

  • Data Collection:

    • Scan the sample over a 2θ range of 15° to 25° to observe the short-spacing reflections, which are characteristic of the subcell packing of the fatty acid chains.

    • For temperature-controlled experiments, equilibrate the sample at the desired temperature before initiating the scan.

  • Data Analysis: Analyze the positions and intensities of the diffraction peaks. The characteristic short-spacing d-values for the different polymorphs are:

    • α form: A single strong peak around 4.15 Å.

    • β' form: Two strong peaks around 3.8 Å and 4.2 Å.

    • β form: A strong peak around 4.6 Å.

Visualizations

The following diagrams illustrate key concepts related to the thermal behavior of this compound.

Polymorphic_Transitions Melt Molten State Alpha α Form (Metastable) Melt->Alpha Cooling Alpha->Melt Melting BetaPrime β' Form (Intermediate Stability) Alpha->BetaPrime Heating (Exothermic Transition) BetaPrime->Melt Melting Beta β Form (Stable) BetaPrime->Beta Heating (Exothermic Transition) Beta->Melt Melting

Polymorphic transition pathways of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg this compound pan Place in Aluminum Pan & Seal weigh->pan heat1 Heat to 90°C (10°C/min) pan->heat1 cool Cool to 0°C (5°C/min) heat1->cool heat2 Heat to 90°C (5°C/min) cool->heat2 thermogram Obtain Thermogram heat2->thermogram analyze Identify Transitions & Calculate Enthalpies thermogram->analyze

References

Methodological & Application

Enzymatic Synthesis of 1,3-Distearin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the enzymatic synthesis of 1,3-distearin, a specific diacylglycerol with significant applications in the food, pharmaceutical, and cosmetic industries. The enzymatic approach, utilizing sn-1,3 specific lipases, offers a highly regioselective and environmentally benign alternative to traditional chemical synthesis methods. This protocol details the direct esterification of glycerol (B35011) with stearic acid, a common and effective method for producing high-purity this compound.

Introduction

This compound is a diacylglycerol where stearic acid molecules are esterified at the sn-1 and sn-3 positions of the glycerol backbone, leaving a free hydroxyl group at the sn-2 position. This structure imparts unique physical and physiological properties, making it a valuable component in specialty fats, emulsifiers, and as a precursor for the synthesis of structured triglycerides.

Enzymatic synthesis, particularly with sn-1,3 specific lipases, is the preferred method for producing this compound due to its high selectivity, which minimizes the formation of unwanted byproducts like 1,2-distearin and tristearin. This leads to a cleaner reaction and simplifies downstream purification processes.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on the enzymatic synthesis of 1,3-diacylglycerols, providing a comparative overview of different reaction conditions and outcomes.

Table 1: Optimal Conditions for Enzymatic Synthesis of this compound via Esterification

Parameter Value Reference
Enzyme Lipozyme TL IM [1]
Substrate Molar Ratio (Stearic Acid:Glycerol) 1:1 [1]
Enzyme Loading 15% (w/w of total reactants) [1]
Reaction Temperature 75 °C [1]
Reaction Time 6 hours [1]
System Solvent-Free [1][2]

| this compound Content in DAGs | 52.43% |[1] |

Table 2: Purification Efficiency of Crude this compound

Purification Step Parameter Result Reference
Molecular Distillation Free Fatty Acid Removal Effective removal of FFAs [3]
Solvent Fractionation (Methanol) Purity of this compound >83% [1]

| Recrystallization (Methanol) | Purity of this compound | 99.4% |[2] |

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes the direct esterification of glycerol with stearic acid in a solvent-free system catalyzed by an immobilized sn-1,3 specific lipase (B570770).

Materials and Equipment
  • Enzyme: Immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM)

  • Substrates:

    • Glycerol (purity > 99%)

    • Stearic Acid

  • Reagents for Purification:

  • Equipment:

    • Pear-shaped flask or jacketed glass reactor

    • Thermostatic water bath or heating mantle with temperature control

    • Mechanical stirrer

    • Vacuum pump

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • Short path distillation or molecular distillation apparatus

    • Crystallization vessel

Reaction Setup and Procedure
  • Substrate Preparation: In a 50 mL pear-shaped flask, combine stearic acid and glycerol at a 1:1 molar ratio.[1]

  • Enzyme Addition: Add the immobilized lipase, for instance, Lipozyme TL IM, at a concentration of 15% (by weight of the total reactants).[1]

  • Reaction Conditions:

    • Heat the mixture to 75 °C using a thermostatic water bath.[1]

    • Maintain constant mechanical stirring (e.g., 275 rpm) to ensure a homogenous reaction mixture.[1]

    • Apply a vacuum (e.g., 4 mm Hg) to the system to facilitate the removal of water produced during the esterification reaction, which drives the equilibrium towards product formation.[2]

  • Reaction Time: Allow the reaction to proceed for 6 hours under the specified conditions.[1]

  • Enzyme Removal: After the reaction is complete, cool the mixture and add petroleum ether to dissolve the product and facilitate the separation of the solid immobilized enzyme. Separate the enzyme by filtration. The enzyme can be washed with solvent and dried for potential reuse.[2]

Purification of this compound

The crude product from the enzymatic reaction contains this compound, unreacted substrates (glycerol and stearic acid), monostearin, and potentially small amounts of tristearin. A multi-step purification process is required to isolate high-purity this compound.

Step 1: Removal of Unreacted Free Fatty Acids (Molecular Distillation)

  • Objective: To remove the volatile unreacted stearic acid from the crude reaction product.

  • Procedure:

    • Evaporate the petroleum ether from the filtrate obtained after enzyme removal.

    • Transfer the crude product to a molecular distillation apparatus.

    • Set the distillation conditions (e.g., high vacuum and elevated temperature) to selectively evaporate the free fatty acids, which have a lower boiling point than the di- and triglycerides.[3]

    • Collect the fatty acid-free glyceride fraction as the residue.

Step 2: Isolation of this compound (Solvent Fractionation/Recrystallization)

  • Objective: To separate the high-purity this compound from other glycerides.

  • Procedure:

    • Dissolve the residue from the molecular distillation step in dry methanol.[2]

    • Cool the solution to induce crystallization of the this compound.

    • Filter the crystallized solid this compound from the solution.[2]

    • Wash the crystals with cold methanol to remove residual impurities.

    • Dry the purified this compound crystals under a vacuum. A purity of up to 99.4% can be achieved through this method.[2]

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products Glycerol Glycerol Enzyme sn-1,3 Specific Lipase (e.g., Lipozyme TL IM) Glycerol->Enzyme Stearic_Acid Stearic Acid (2 molecules) Stearic_Acid->Enzyme Distearin This compound Water Water (2 molecules) Enzyme->Distearin Esterification Enzyme->Water

Caption: Enzymatic esterification of glycerol and stearic acid.

Experimental Workflow

Workflow cluster_reaction Reaction Step cluster_separation Separation Step cluster_purification Purification Step A Mix Glycerol & Stearic Acid (1:1) B Add Immobilized Lipase (15% w/w) A->B C Incubate at 75°C for 6h under vacuum B->C D Cool and Add Petroleum Ether C->D Reaction Complete E Filter to Remove Immobilized Lipase D->E F Collect Filtrate (Crude Product) E->F G Evaporate Solvent F->G H Molecular Distillation (Remove FFAs) G->H I Recrystallize from Methanol H->I J Filter and Dry Pure this compound I->J Purity Final Product: High-Purity this compound (>99%) J->Purity

Caption: Workflow for the synthesis and purification of this compound.

References

Chemical synthesis of 1,3-Distearin using oleoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Chemical Synthesis of 1,3-Distearin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical synthesis of this compound, a key diacylglycerol intermediate used in the synthesis of structured triglycerides and as a component in pharmaceutical and cosmetic formulations.

Introduction

This compound (1,3-distearoylglycerol) is a diacylglycerol containing two stearic acid chains esterified at the sn-1 and sn-3 positions of a glycerol (B35011) backbone.[1][2][3] It serves as a crucial building block for creating structured triglycerides with specific fatty acids at the sn-2 position, which have applications in food science, as cocoa butter equivalents, and in drug delivery systems.[3] For instance, this compound is a precursor for synthesizing 1,3-distearoyl-2-oleoylglycerol (SOS), a major component of cocoa butter.[4] Additionally, it has been utilized in the synthesis of prodrugs to improve the therapeutic profiles of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

This application note details a robust chemical synthesis route to obtain high-purity this compound. The presented protocol is based on the selective acylation of glycerol's primary hydroxyl groups. To achieve high regioselectivity and yield, this common method involves a three-step process:

  • Protection: The secondary hydroxyl group (sn-2) of a glycerol derivative is protected to prevent its reaction.

  • Acylation: The primary hydroxyl groups (sn-1 and sn-3) are acylated using stearoyl chloride.

  • Deprotection: The protecting group is removed to yield the final this compound product.

Clarification of Reagents: The synthesis of This compound requires an acylating agent that provides stearoyl groups (C18:0). Therefore, stearoyl chloride is the correct reagent for this procedure, not oleoyl (B10858665) chloride, which would result in the formation of 1,3-diolein.

Reaction Scheme and Workflow

The overall synthetic strategy is outlined below. It begins with the protection of the secondary hydroxyl group of glycerol, followed by acylation with stearoyl chloride, and concludes with the removal of the protecting group to yield the target molecule.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation from a protected glycerol intermediate to the final this compound product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection A Protected Glycerol (e.g., Isopropylidene Glycerol) C Protected this compound Intermediate A->C Acylation B Stearoyl Chloride (2 eq.) + Pyridine (Base) B->C D Protected this compound Intermediate F This compound (Product) D->F Hydrolysis E Acidic Conditions (e.g., Boric Acid) E->F

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow

This diagram provides a high-level overview of the entire process from reaction setup to final product analysis.

G start Start prep Prepare Reactants: - Protected Glycerol - Stearoyl Chloride - Anhydrous Solvent & Base start->prep reaction Acylation Reaction (Inert Atmosphere, Controlled Temp.) prep->reaction quench Reaction Quenching & Workup reaction->quench deprotection Deprotection Step (Acidic Hydrolysis) quench->deprotection extraction Product Extraction & Solvent Removal deprotection->extraction purification Purification (Crystallization or Chromatography) extraction->purification analysis Analysis & Characterization (TLC, NMR, MS) purification->analysis end End analysis->end

Caption: High-level experimental workflow for this compound synthesis.

Experimental Protocol

This protocol describes the synthesis of this compound starting from 1,2-isopropylidene-rac-glycerol (solketal), a common protected form of glycerol.

Materials and Reagents
Material/ReagentGradeSupplierNotes
1,2-Isopropylidene-rac-glycerol≥98%Sigma-AldrichStarting material.
Stearoyl Chloride≥98%Sigma-AldrichAcylating agent.
PyridineAnhydrous, ≥99.8%Sigma-AldrichBase and reaction solvent.
Chloroform (B151607)Anhydrous, ≥99%Fisher ScientificReaction solvent.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor washing.
Brine (Saturated NaCl)ACS GradeVWRFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent.
Boric AcidACS GradeSigma-AldrichFor deprotection.
2-Methoxyethanol≥99%Sigma-AldrichSolvent for deprotection.
HexaneHPLC GradeFisher ScientificFor crystallization.
Ethyl Acetate (B1210297)HPLC GradeFisher ScientificFor crystallization/TLC.
Silica (B1680970) Gel 60 (230-400 mesh)---VWRFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

  • Vacuum oven

Synthesis Procedure

Step 1: Acylation of 1,2-Isopropylidene-rac-glycerol

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Add 1,2-isopropylidene-rac-glycerol (5.0 g, 37.8 mmol) to the flask and dissolve it in 100 mL of anhydrous chloroform and 10 mL of anhydrous pyridine.

  • Cool the mixture to 0°C using an ice bath.

  • Dissolve stearoyl chloride (25.3 g, 83.2 mmol, 2.2 equivalents) in 50 mL of anhydrous chloroform and add it to the dropping funnel.

  • Add the stearoyl chloride solution dropwise to the cooled glycerol solution over 60 minutes with vigorous stirring. Maintain the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 9:1 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the protected diglyceride should appear.

Step 2: Workup and Isolation of the Protected Intermediate

  • Cool the reaction mixture in an ice bath and slowly add 50 mL of cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude protected this compound as a waxy solid.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude protected intermediate in 100 mL of 2-methoxyethanol.

  • Add boric acid (2.8 g, 45.3 mmol) to the solution.

  • Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the deprotection via TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 150 mL of diethyl ether and wash three times with 50 mL of warm water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound.

Purification
  • Crystallization: Dissolve the crude product in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to induce crystallization.[5]

  • Collect the white, solid crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the purified this compound in a vacuum oven at 40°C.

  • Column Chromatography (if necessary): If impurities remain, the product can be further purified by silica gel column chromatography using a hexane:ethyl acetate gradient.[4]

Data and Expected Results

The following table summarizes typical quantitative data for the synthesis. Yields and purity are dependent on reaction scale and purification efficiency.

ParameterValueNotes
Reactants
1,2-Isopropylidene-rac-glycerol5.0 g (37.8 mmol)Starting material
Stearoyl Chloride25.3 g (83.2 mmol)2.2 equivalents
Reaction Conditions
Acylation Temperature0°C to Room Temp.Controlled addition at low temp.
Acylation Time12 - 16 hoursOvernight reaction is typical.
Deprotection Temperature80 - 90 °C
Deprotection Time4 - 6 hours
Product
Product NameThis compoundCAS: 504-40-5[1]
Molecular FormulaC₃₉H₇₆O₅[1]
Molecular Weight625.02 g/mol [1]
Yield & Purity
Theoretical Yield~23.6 gBased on the limiting reactant.
Typical Purified Yield70 - 85%Post-crystallization.
Purity (by GC/HPLC)>98%[3]
Physical AppearanceWhite, crystalline solid[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the attachment of stearoyl chains to the sn-1 and sn-3 positions of the glycerol backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) group at the sn-2 position and the ester carbonyl (C=O) groups.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Acylation Yield Incomplete reaction; moisture in reagents/solvents.Ensure all reagents and solvents are anhydrous. Extend reaction time.
Formation of Byproducts (e.g., triglyceride) Acyl migration or reaction at the sn-2 position.Maintain low temperature during stearoyl chloride addition. Ensure the protecting group is stable under reaction conditions.
Incomplete Deprotection Insufficient reaction time or temperature.Increase reaction time or temperature slightly. Ensure adequate amount of boric acid is used.
Difficulty in Crystallization Presence of impurities (e.g., 1,2-distearin isomer).Re-purify the crude product using silica gel chromatography before attempting crystallization.[6] Use a different solvent system for crystallization.[5]

References

Application Note: High-Purity 1,3-Distearin via Multi-Stage Molecular Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Distearin, a 1,3-diacylglycerol (DAG), is a valuable compound in the pharmaceutical, food, and cosmetic industries for its specific functional properties. Its synthesis often results in a complex mixture containing unreacted starting materials and byproducts such as monoacylglycerols (MAGs), triglycerides (TAGs), and free fatty acids (FFAs). Achieving high purity of this compound is crucial for its intended applications. Molecular distillation, also known as short-path distillation, is an ideal purification technique for thermally sensitive, high-molecular-weight compounds like this compound.[1][2][3][4][5] This process utilizes a high vacuum and a short distance between the evaporator and condenser to minimize thermal degradation, allowing for efficient separation based on molecular weight.[1][2][3][5][6] This application note details a multi-stage molecular distillation protocol for the purification of this compound from a crude reaction mixture.

Principle of Molecular Distillation

Molecular distillation is a liquid-liquid separation process that operates under high vacuum (typically around 0.1 Pa).[7][8] This low pressure significantly reduces the boiling point of the compounds, enabling distillation at lower temperatures.[2][3][6] The short path between the heated evaporating surface and the cooled condenser surface ensures that molecules travel a minimal distance, which is crucial for preventing thermal decomposition of sensitive materials.[1][2][6] Separation is based on the differential volatility of the components in the feed mixture. Lighter molecules, such as FFAs and MAGs, evaporate at lower temperatures and are collected as the distillate, while heavier molecules like DAGs and TAGs remain in the residue. By carefully controlling the temperature at different stages, a high degree of purification can be achieved.

Experimental Protocol

This protocol outlines a three-stage molecular distillation process for the purification of this compound from a crude mixture. The initial composition of the crude this compound (1,3-DSG) mixture is provided in the table below.

Initial Composition of Crude this compound Mixture

ComponentPercentage (%)
This compound (DAGs)39.58
Triglycerides (TAGs)25.64
Monoglycerides (MAGs)26.22
Free Fatty Acids (FFAs)8.56
Data derived from a representative synthesis of 1,3-diacylglycerols.[9]

Materials and Equipment

  • Crude this compound mixture

  • Molecular distillation apparatus (e.g., AYAN-F150 or similar)[9][10]

  • High-performance liquid chromatography (HPLC) system for purity analysis[11]

  • Vacuum pump capable of reaching < 0.1 Pa[7][8]

  • Heating and cooling circulators

  • Glassware for sample collection

Workflow Diagram

molecular_distillation_workflow cluster_0 Crude Mixture Preparation cluster_1 Stage 1: Removal of Light Components cluster_2 Stage 2: Isolation of Diacylglycerols cluster_3 Stage 3: Further Purification (Optional) Crude_1_3_Distearin Crude this compound (DAG, TAG, MAG, FFA) Stage1_MD Molecular Distillation (Evaporation Temp: 190°C) Crude_1_3_Distearin->Stage1_MD Distillate1 Distillate 1 (FFA & MAGs) Stage1_MD->Distillate1 Light Fraction Residue1 Residue 1 (DAGs & TAGs) Stage1_MD->Residue1 Heavy Fraction Stage2_MD Molecular Distillation (Evaporation Temp: 220-230°C) Residue1->Stage2_MD Distillate2 Distillate 2 (Purified DAGs) Stage2_MD->Distillate2 DAG Fraction Residue2 Residue 2 (TAGs) Stage2_MD->Residue2 Heavy Fraction Stage3_MD Molecular Distillation (Evaporation Temp: 190°C) Distillate2->Stage3_MD Distillate3 Distillate 3 (Residual FFA & MAGs) Stage3_MD->Distillate3 Light Impurities Final_Product Final Product (High-Purity this compound) Stage3_MD->Final_Product Purified Residue

Caption: Multi-stage molecular distillation workflow for this compound purification.

Procedure

Stage 1: Removal of Free Fatty Acids (FFAs) and Monoglycerides (MAGs)

  • System Preparation: Ensure the molecular distillation unit is clean and dry. Set up the system with appropriate collection flasks for the distillate and residue.

  • Vacuum: Start the vacuum pump and allow the system to reach a pressure of approximately 0.1 Pa.

  • Parameter Setting: Set the evaporator temperature to 190°C.[9][10] The condenser temperature should be maintained at a significantly lower temperature (e.g., 60°C) to ensure efficient condensation.[1]

  • Feeding: Introduce the crude this compound mixture into the evaporator at a constant feed rate. The optimal feed rate will depend on the specific equipment and should be determined empirically.

  • Separation: At this temperature, the more volatile FFAs and MAGs will evaporate, condense on the condenser, and be collected as the first distillate. The less volatile DAGs and TAGs will remain as the residue.

  • Collection: Collect the residue from this stage for further purification.

Stage 2: Distillation of Diacylglycerols (DAGs)

  • System Preparation: Use the residue from Stage 1 as the feed for this stage.

  • Parameter Setting: Increase the evaporator temperature to 220-230°C.[9][10] Maintain the high vacuum and condenser temperature as in Stage 1.

  • Separation: At this higher temperature, the this compound (DAGs) will evaporate and be collected as the second distillate. The heavier TAGs will remain in the residue.

  • Collection: Collect the distillate, which is now enriched in this compound.

Stage 3: Final Polishing

  • System Preparation: The distillate from Stage 2 is used as the feed for this final purification step.

  • Parameter Setting: Set the evaporator temperature back to the conditions of Stage 1 (190°C).[9]

  • Separation: This step is designed to remove any remaining volatile impurities (FFAs and MAGs) from the DAG fraction. These impurities will be collected as the distillate.

  • Collection: The residue from this stage is the final, high-purity this compound product.

Data Presentation

The following tables summarize the expected composition of the mixture at each stage of the molecular distillation process.

Table 1: Composition after Stage 1 Molecular Distillation

ComponentDistillate 1 (%)Residue 1 (%)
This compound (DAGs)-~50-60
Triglycerides (TAGs)-~30-40
Monoglycerides (MAGs)High12.22
Free Fatty Acids (FFAs)High~1.6-1.9
Note: Dashes indicate that the component is not expected in significant amounts in that fraction. Percentages are estimates based on typical separation.[10]

Table 2: Composition after Stage 2 Molecular Distillation

ComponentDistillate 2 (DAG Fraction) (%)Residue 2 (TAGs) (%)
This compound (DAGs)Enriched-
Triglycerides (TAGs)6.47High
Monoglycerides (MAGs)--
Free Fatty Acids (FFAs)--
Note: The distillate is now significantly enriched in DAGs.[9]

Table 3: Final Product Composition after Stage 3 Molecular Distillation

ComponentFinal Product (Residue 3) (%)
This compound (DAGs)>85
Triglycerides (TAGs)<7
Monoglycerides (MAGs)<1
Free Fatty Acids (FFAs)<1
Note: This stage significantly reduces the remaining MAGs and FFAs, resulting in a high-purity DAG product.[9]

Conclusion

Multi-stage molecular distillation is a highly effective method for the purification of this compound from crude reaction mixtures. By systematically removing lighter impurities in the first and third stages and isolating the diacylglycerol fraction in the second stage, a final product with a purity exceeding 85% can be achieved.[9] The process is advantageous due to its operation at low temperatures, which preserves the integrity of the heat-sensitive this compound.[3][5] This protocol provides a robust framework for researchers and professionals in drug development and other industries to obtain high-purity this compound for their applications.

References

Application Notes and Protocols for the Purification of 1,3-Distearin via Solvent Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diacylglycerol with stearic acid moieties at the sn-1 and sn-3 positions, is a valuable compound in the pharmaceutical, food, and cosmetic industries. Its specific structure imparts unique physical and chemical properties, making it a target for purification from natural fats and oils or synthetic reaction mixtures. Solvent fractionation is a robust and scalable technique for the purification of lipids like this compound. This method leverages the differential solubility of various lipid components in a given solvent at controlled temperatures. By carefully manipulating these parameters, this compound can be selectively crystallized and separated from impurities such as other acylglycerols and free fatty acids.

The principle of solvent fractionation relies on the fact that lipids with higher melting points and more saturated fatty acid chains, like this compound, tend to be less soluble in organic solvents at lower temperatures compared to their unsaturated or lower molecular weight counterparts. Acetone (B3395972) is a commonly employed solvent for this purpose due to its good balance of solvating power and the ability to induce sharp crystallization upon cooling. The process typically involves dissolving the crude lipid mixture in the solvent at an elevated temperature, followed by controlled cooling to induce crystallization of the target compound. The resulting solid phase (stearin fraction), enriched in this compound, is then separated from the liquid phase (olein fraction) by filtration. For higher purity, a multi-stage fractionation approach is often employed.

Key Principles of Solvent Fractionation

  • Differential Solubility: The success of solvent fractionation hinges on the differences in solubility between this compound and accompanying impurities in the chosen solvent.

  • Temperature Control: Precise control over the cooling rate and crystallization temperature is critical for achieving high purity and yield. Slow, controlled cooling generally promotes the formation of larger, purer crystals.

  • Solvent-to-Fat Ratio: The ratio of solvent to the lipid mixture affects the concentration of the solute and, consequently, the driving force for crystallization. This ratio needs to be optimized for each specific application.

  • Agitation: Gentle agitation during the crystallization process helps in maintaining a uniform temperature and preventing the formation of large crystal agglomerates, which can trap impurities.

Experimental Protocols

Protocol 1: Single-Stage Acetone Fractionation for this compound Enrichment

This protocol is suitable for the initial enrichment of this compound from a crude mixture.

Materials and Equipment:

  • Crude this compound mixture

  • Acetone (analytical grade)

  • Jacketed crystallization vessel with temperature control and agitator

  • Heating/cooling circulator

  • Buchner funnel and vacuum filtration apparatus

  • Filter paper

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: In the jacketed crystallization vessel, dissolve the crude this compound mixture in acetone at a solvent-to-fat ratio of 5:1 (v/w). Heat the mixture to 50-60°C with gentle agitation until the fat is completely dissolved, forming a homogenous solution.

  • Controlled Cooling and Crystallization: Once dissolved, begin to cool the solution at a controlled rate of 0.5°C per minute. Continue cooling until the target crystallization temperature of 15-20°C is reached. Maintain this temperature for at least 2 hours with gentle agitation to allow for complete crystallization.

  • Filtration: Separate the crystallized solid (stearin fraction) from the liquid (olein fraction) by vacuum filtration using a Buchner funnel.

  • Washing (Optional): To improve purity, wash the filter cake with a small volume of cold acetone (pre-chilled to the crystallization temperature).

  • Solvent Removal: Dry the collected stearin (B3432776) fraction in a vacuum oven at 40-50°C until all the acetone has evaporated. The solvent from the olein fraction can be recovered using a rotary evaporator.

  • Analysis: Determine the purity of the enriched this compound fraction using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: Multi-Stage Acetone Fractionation for High-Purity this compound

This protocol describes a two-stage fractionation process to achieve higher purity of this compound.

Materials and Equipment:

  • Same as Protocol 1

Procedure:

  • First Stage Fractionation:

    • Follow steps 1-5 of Protocol 1, using a crystallization temperature of 20°C. This first stage removes a significant portion of the more soluble impurities.

  • Second Stage Fractionation:

    • Take the dried stearin fraction from the first stage and redissolve it in fresh acetone at a 5:1 (v/w) solvent-to-fat ratio at 50-60°C.

    • Cool the solution in a controlled manner to a higher crystallization temperature, for instance, 25°C. This higher temperature is intended to crystallize the this compound while leaving behind impurities with slightly lower melting points that co-crystallized in the first stage.

    • Maintain this temperature for 2-4 hours with gentle agitation.

    • Filter, wash (optional), and dry the resulting high-purity this compound crystals as described in Protocol 1.

  • Analysis: Analyze the final product for purity using HPLC or GC.

Data Presentation

The following tables summarize quantitative data relevant to the solvent fractionation of glycerides. Note that specific data for this compound is limited in the literature; therefore, data for 1,3-distearoyl-2-oleoylglycerol (SOS), a structurally similar triglyceride, is provided as a reference.

Table 1: Purity and Yield of 1,3-Distearoyl-2-oleoylglycerol (SOS) via Multi-Stage Acetone Fractionation

ParameterValueReference
Starting MaterialCrude reaction mixture[1]
Pre-treatmentMolecular Distillation[1]
Purification MethodTwo-step Acetone Fractionation[1]
Final Purity92.2%[1]
Overall Recovery85.1%[1]

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
ChloroformSlightly Soluble
MethanolSlightly Soluble (with heating)
DichloromethaneSoluble
WaterPractically Insoluble

Table 3: General Parameters for Solvent Fractionation of Stearins

ParameterTypical Range/Value
SolventAcetone, Hexane, Ethanol
Solvent-to-Fat Ratio (v/w)3:1 to 7:1
Dissolution Temperature50 - 60°C
Crystallization Temperature4 - 25°C (depending on the stage)
Cooling Rate0.1 - 0.6°C/min
Crystallization Time2 - 12 hours

Mandatory Visualizations

experimental_workflow General Workflow for Solvent Fractionation start Crude Lipid Mixture dissolution Dissolution in Solvent (e.g., Acetone at 50-60°C) start->dissolution cooling Controlled Cooling & Crystallization dissolution->cooling filtration Vacuum Filtration cooling->filtration stearin Solid Stearin Fraction (Enriched in this compound) filtration->stearin Solid olein Liquid Olein Fraction (Impurities) filtration->olein Liquid drying Solvent Removal (Vacuum Oven) stearin->drying solvent_recovery Solvent Recovery (Rotary Evaporator) olein->solvent_recovery final_product Purified this compound drying->final_product

Caption: General workflow for this compound purification.

multi_stage_fractionation Multi-Stage Solvent Fractionation Protocol cluster_stage1 Stage 1 cluster_stage2 Stage 2 dissolution1 Dissolve Crude Mixture in Acetone (50-60°C) cooling1 Cool to 20°C (0.5°C/min) dissolution1->cooling1 filtration1 Filter cooling1->filtration1 stearin1 Stearin Fraction 1 filtration1->stearin1 olein1 Olein Fraction 1 (Discard/Recover Solvent) filtration1->olein1 dissolution2 Redissolve Stearin 1 in Acetone (50-60°C) stearin1->dissolution2 cooling2 Cool to 25°C (0.5°C/min) dissolution2->cooling2 filtration2 Filter cooling2->filtration2 stearin2 High-Purity Stearin filtration2->stearin2 olein2 Olein Fraction 2 (Discard/Recover Solvent) filtration2->olein2 drying Drying in Vacuum Oven stearin2->drying final_product Purified this compound drying->final_product

Caption: Multi-stage purification of this compound.

References

Application Notes and Protocols for 1,3-Distearin in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1,3-Distearin as a Drug Delivery Vehicle

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound in the formulation of advanced drug delivery systems.

Introduction to this compound

This compound (Glyceryl 1,3-distearate) is a diacylglycerol composed of a glycerol (B35011) backbone with two stearic acid chains.[1][2] As a biocompatible and biodegradable lipid, it is an excellent candidate for creating the solid matrix of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[3][4] These carriers are designed to enhance the therapeutic efficacy of drugs by improving solubility, stability, and controlling their release profile.[5][6] The solid nature of the this compound matrix at physiological temperatures provides a stable vehicle for encapsulating active pharmaceutical ingredients (APIs), protecting them from degradation and enabling sustained release.[7][8]

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are critical for the rational design of lipid nanoparticle formulations. Key properties are summarized below.

PropertyValueReference
Synonyms 1,3-Distearoylglycerol, Glyceryl 1,3-distearate[2][9]
CAS Number 504-40-5[2][10]
Molecular Formula C39H76O5[2][10]
Molecular Weight 625.02 g/mol [2][10]
Appearance White to Off-White Solid[9][10]
Melting Point 78.5-79 °C[10]
Solubility Slightly soluble in Chloroform and heated Methanol (B129727)[10][11]
Storage -20°C or 2-8°C[9][10]

Applications in Drug Delivery Systems

This compound is primarily used as the main solid lipid component in the following nanoparticle systems:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from a solid lipid matrix.[12][13] The crystalline structure of the this compound core effectively encapsulates lipophilic drugs, offering advantages like controlled release and protection from chemical degradation.[4]

  • Nanostructured Lipid Carriers (NLCs): NLCs are a second-generation lipid nanoparticle system that improves upon SLNs.[3][7] They are formulated by blending this compound (solid lipid) with a liquid lipid (e.g., oleic acid, miglyol). This creates a less-ordered, imperfect lipid matrix, which increases drug loading capacity and minimizes potential drug expulsion during storage.[3][8]

The choice between SLNs and NLCs depends on the specific requirements of the API, such as its solubility, desired loading capacity, and release kinetics.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of this compound-based nanoparticles.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High Shear Homogenization & Ultrasonication

This is a widely used, solvent-free method for producing SLNs.[13][14] The process involves creating a hot oil-in-water (o/w) emulsion which is then cooled to allow the lipid to recrystallize, forming solid nanoparticles.

SLN_Preparation cluster_prep Preparation Phase cluster_process Processing Phase cluster_final Final Product A Lipid Phase Preparation (this compound + Drug) C Heat both phases (> Melting Point of Lipid) A->C B Aqueous Phase Preparation (Water + Surfactant) B->C D Add Lipid Phase to Aqueous Phase C->D E High Shear Homogenization (e.g., 15,000 rpm, 15 min) D->E Create Pre-emulsion F Ultrasonication (Probe Sonicator) E->F Reduce Particle Size G Cool in Ice Bath (Rapid Cooling) F->G Form Nanoemulsion H SLN Dispersion G->H Solidification

Caption: Workflow for preparing SLNs using homogenization and ultrasonication.

  • Lipid: this compound

  • Drug: Lipophilic active pharmaceutical ingredient (API)

  • Surfactant: Polysorbate 80 (Tween 80), Poloxamer 188, or Lecithin

  • Aqueous Medium: Deionized or distilled water

  • Equipment: High shear homogenizer (e.g., rotor-stator type), probe sonicator, magnetic stirrer with hot plate, water bath, ice bath, beakers, glass vials.

  • Lipid Phase Preparation: Weigh the required amounts of this compound and the lipophilic drug. Place them in a glass beaker and heat to approximately 85-90°C (5-10°C above the lipid's melting point) using a water bath or hot plate until a clear, homogenous molten lipid phase is formed.[14][15]

  • Aqueous Phase Preparation: In a separate beaker, prepare the surfactant solution by dissolving the surfactant (e.g., 1-2% w/v Tween 80) in deionized water. Heat this aqueous phase to the same temperature as the lipid phase (85-90°C).[15]

  • Emulsification: Add the hot lipid phase to the hot aqueous phase while stirring continuously. Immediately subject the mixture to high-shear homogenization at a speed of 15,000-20,000 rpm for 10-15 minutes to form a coarse pre-emulsion.[16][17]

  • Particle Size Reduction: Further reduce the droplet size of the hot pre-emulsion using a probe sonicator. Sonicate for 5-10 minutes.[4][14] Intermittent sonication (e.g., 1 minute on, 30 seconds off) can be employed to prevent overheating.[13]

  • Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and stir gently for 5-10 minutes.[15] The rapid cooling of the lipid droplets causes the this compound to solidify, forming the SLN dispersion.

  • Storage: Store the final SLN dispersion in sealed glass vials at 4°C for further characterization.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)

The NLC preparation protocol is a modification of the SLN method, incorporating a liquid lipid to create an imperfect crystalline structure.[3]

NLC_Preparation cluster_prep Preparation Phase cluster_process Processing Phase cluster_final Final Product A Lipid Phase Preparation (this compound + Liquid Lipid + Drug) C Heat both phases (> Melting Point of Solid Lipid) A->C B Aqueous Phase Preparation (Water + Surfactant) B->C D Add Lipid Phase to Aqueous Phase C->D E High Shear Homogenization (e.g., 15,000 rpm, 15 min) D->E Create Pre-emulsion F Ultrasonication (Probe Sonicator) E->F Reduce Particle Size G Cool in Ice Bath (Rapid Cooling) F->G Form Nanoemulsion H NLC Dispersion G->H Solidification

Caption: Workflow for NLC preparation, highlighting the blended lipid phase.

  • Solid Lipid: this compound

  • Liquid Lipid: Oleic acid, Miglyol 812, Squalene, or Castor Oil[8][18]

  • Other materials and equipment: Same as for SLN preparation.

  • Lipid Phase Preparation: Weigh the required amounts of this compound (solid lipid), the liquid lipid, and the API. A common solid-to-liquid lipid ratio is between 70:30 and 90:10.[19] Combine these components in a beaker and heat to 85-90°C until a clear, homogenous oil phase is achieved.

  • Aqueous Phase Preparation & Subsequent Steps: Follow steps 2 through 6 from the SLN preparation protocol. The subsequent steps of heating the aqueous phase, emulsification, particle size reduction, cooling, and storage are identical.

Protocol 3: Characterization of Lipid Nanoparticles

Proper characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_drug_content Drug Content & Release cluster_thermal Solid-State Analysis Start Nanoparticle Dispersion A Particle Size & PDI (DLS) Start->A B Zeta Potential (ELS) Start->B C Morphology (TEM/SEM) Start->C D Entrapment Efficiency (%EE) & Drug Loading (%DL) Start->D F Thermal Behavior (DSC) Start->F E In Vitro Drug Release (Dialysis Method) D->E

Caption: A general workflow for the comprehensive characterization of nanoparticles.

  • Principle: Dynamic Light Scattering (DLS) is used to measure the average particle size (Z-average) and PDI, which indicates the width of the size distribution.[20] Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which predicts the colloidal stability of the dispersion.[21]

  • Procedure:

    • Dilute the nanoparticle dispersion with deionized water (e.g., 1:100 v/v) to achieve a suitable scattering intensity.[22]

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a Zetasizer or similar instrument at 25°C.[22]

    • For zeta potential, use the same diluted sample in a specific electrode-containing cuvette and measure the electrophoretic mobility.

  • Expected Results: For effective drug delivery, particle sizes are typically desired in the range of 100-300 nm.[16] A PDI value below 0.3 indicates a homogenous and monodispersed population.[23] A zeta potential greater than |±20| mV suggests good physical stability due to electrostatic repulsion between particles.[21][23]

  • Principle: This involves separating the free, unencapsulated drug from the nanoparticles and quantifying the drug associated with the lipid matrix.

  • Procedure:

    • Place a known amount of the nanoparticle dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge at high speed (e.g., 10,000 rpm for 20 minutes) to separate the aqueous phase containing the free drug (filtrate) from the nanoparticles (retentate).

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate %EE and %DL using the following equations:

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • %DL = [(Total Drug - Free Drug) / Total Weight of Lipid] x 100

  • Principle: The dialysis bag method is commonly used to study the release of the drug from the nanoparticles into a release medium over time.[15]

  • Procedure:

    • Transfer a precise volume (e.g., 1-2 mL) of the nanoparticle dispersion into a dialysis bag with an appropriate molecular weight cut-off.

    • Seal the bag and immerse it in a beaker containing a known volume (e.g., 50-100 mL) of a release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, sometimes with a small amount of organic solvent like methanol to ensure sink conditions).[15]

    • Place the beaker on a magnetic stirrer at 37°C to simulate physiological conditions.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using UV-Vis or HPLC.

    • Plot the cumulative percentage of drug released versus time.

  • Principle: DSC is a thermoanalytical technique used to study the melting and recrystallization behavior of the lipid matrix.[24][25] It helps to confirm the solid state of the lipid, assess drug-lipid interactions, and evaluate the crystalline nature of the nanoparticles.[26][27]

  • Procedure:

    • Prepare samples of the pure drug, pure this compound, a physical mixture of the drug and lipid, and the lyophilized (freeze-dried) nanoparticle formulation.

    • Accurately weigh 3-5 mg of each sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 120°C).

    • Record the heat flow as a function of temperature to generate a thermogram.

  • Data Interpretation: A downward shift or broadening of the this compound melting peak in the nanoparticle sample compared to the bulk lipid can indicate the small particle size and the presence of a less-ordered crystalline structure, which is favorable for drug encapsulation. The absence of the drug's melting peak suggests that it is molecularly dispersed or in an amorphous state within the lipid matrix.[24][28]

Protocol 4: Long-Term Stability Enhancement via Lyophilization

Lyophilization (freeze-drying) is a common technique to improve the long-term stability of nanoparticle dispersions by removing water, thus preventing particle aggregation and chemical degradation.[29][30][31]

Lyophilization_Workflow A Start: Nanoparticle Dispersion B Add Cryoprotectant (e.g., Trehalose, Mannitol) A->B C Freezing (e.g., -80°C for 12h) B->C D Primary Drying (Sublimation) (Low Pressure, e.g., <0.1 mbar) C->D E Secondary Drying (Desorption) (Gradual Temp Increase) D->E F End: Dry Lyophilized Cake E->F G Reconstitution (Add Water/Buffer) F->G H Characterize Reconstituted Nanoparticles G->H

Caption: A step-by-step workflow for the lyophilization of nanoparticles.

  • Nanoparticle Dispersion: SLN or NLC formulation.

  • Cryoprotectant: Trehalose, sucrose, or mannitol (B672) (typically 5-10% w/v).

  • Equipment: Freeze-dryer, vials suitable for lyophilization, -80°C freezer.

  • Formulation: Add the cryoprotectant to the nanoparticle dispersion and gently mix until fully dissolved. The cryoprotectant protects the nanoparticles from stresses during freezing and drying.[29][32]

  • Freezing: Dispense the formulation into lyophilization vials and place them in a -80°C freezer for at least 12 hours to ensure complete freezing.

  • Primary Drying (Sublimation): Transfer the frozen vials to the freeze-dryer. Set the shelf temperature to a low value (e.g., -20°C) and reduce the pressure to below 0.1 mbar. This phase removes the frozen water (ice) via sublimation.

  • Secondary Drying (Desorption): After primary drying is complete, gradually increase the shelf temperature to room temperature (e.g., 25°C) while maintaining low pressure. This step removes the remaining unfrozen, bound water.

  • Storage: Once the cycle is complete, seal the vials under vacuum or nitrogen and store them at 4°C.

  • Reconstitution: Before use, the lyophilized cake should be reconstituted with a precise volume of deionized water or buffer. The reconstituted dispersion should be characterized again for particle size and PDI to confirm that the lyophilization process did not cause irreversible aggregation.[33]

References

Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles using 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for enhancing the bioavailability of poorly soluble drugs.[1] They are colloidal carriers made from lipids that are solid at room temperature.[2] 1,3-Distearin, a diglyceride of stearic acid, is a suitable lipid for SLN formulation due to its biocompatibility and ability to form a stable solid matrix for drug encapsulation. These application notes provide detailed protocols for the formulation and characterization of SLNs using this compound, targeting reproducible and optimized nanoparticle production.

Key Physicochemical Properties of this compound

A critical parameter for the formulation of SLNs is the melting point of the lipid matrix.

PropertyValueReference
Chemical Name 2-hydroxypropane-1,3-diyl distearate[3]
Molecular Formula C39H76O5[3]
Molecular Weight 625.02 g/mol [3]
Melting Point 78.5-79 °C[3][4]

Experimental Protocols

Several methods can be employed for the preparation of SLNs.[5] The selection of the appropriate method depends on the physicochemical properties of the drug to be encapsulated and the desired characteristics of the nanoparticles.

Protocol 1: High-Shear Homogenization followed by Ultrasonication

This is a widely used method for producing SLNs with a narrow size distribution.[6]

Materials:

  • This compound (Solid Lipid)

  • Surfactant (e.g., Polysorbate 80/Tween® 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy Lecithin) (Optional)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh this compound and the lipophilic API.

    • Heat the mixture in a beaker to 85-90°C (approximately 5-10°C above the melting point of this compound) on a heating magnetic stirrer until a clear, homogenous molten lipid phase is obtained.[7]

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant (and co-surfactant, if used) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (85-90°C) under continuous stirring.[7]

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization at a speed of 8,000-10,000 rpm for 10-15 minutes. This will result in the formation of a coarse oil-in-water (o/w) emulsion.

  • Formation of Nanoparticles:

    • Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator for 15-20 minutes.

    • The sonication process should be performed in a pulsed mode (e.g., 30 seconds on, 15 seconds off) to prevent excessive heating of the sample.

  • Cooling and Solidification:

    • Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged at high speed (e.g., 15,000 rpm) for 30 minutes.

    • The supernatant containing the SLNs is collected, and the pellet of excess material is discarded.

Protocol 2: Microemulsion Method

This method involves the formation of a thermodynamically stable microemulsion which is then diluted in cold water to form SLNs.[2]

Materials:

  • This compound (Solid Lipid)

  • Emulsifier (e.g., Polysorbate 20, Soy Phosphatidylcholine)

  • Co-emulsifier (e.g., Butanol, Sodium monooctylphosphate)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Equipment:

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • Preparation of the Microemulsion:

    • Melt the this compound at 85-90°C.

    • Dissolve the API in the molten lipid.

    • In a separate beaker, prepare a mixture of the emulsifier, co-emulsifier, and a small amount of water, and heat it to the same temperature.

    • Add the aqueous phase to the molten lipid phase under continuous stirring until an optically clear and stable microemulsion is formed.

  • Formation of Nanoparticles:

    • Disperse the hot microemulsion into cold water (2-3°C) under gentle stirring.[8] The typical volume ratio of microemulsion to cold water is between 1:25 and 1:50.[8]

    • The rapid cooling of the lipid droplets in the microemulsion leads to the precipitation of the lipid and the formation of SLNs.

Characterization of this compound SLNs

The physicochemical properties of the formulated SLNs are crucial for their in vitro and in vivo performance.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are determined using Dynamic Light Scattering (DLS).

Protocol:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Analyze the sample using a Zetasizer at 25°C.

  • The particle size is reported as the mean hydrodynamic diameter.

  • The PDI indicates the width of the particle size distribution; a value below 0.3 is generally considered acceptable.[9]

  • The zeta potential provides information about the surface charge of the nanoparticles and is an indicator of their colloidal stability.[9] A zeta potential of approximately ±30 mV suggests good stability.[9]

Encapsulation Efficiency (EE) and Drug Loading (DL)

These parameters determine the amount of drug successfully incorporated into the nanoparticles.

Protocol:

  • Separate the unencapsulated drug from the SLN dispersion. This can be achieved by ultracentrifugation or by using centrifugal filter units.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for SLNs formulated with glycerides. These values can serve as a benchmark for the development of this compound based SLNs.

Table 1: Physicochemical Characterization of SLNs

ParameterTypical RangeFactors Influencing the Parameter
Particle Size (nm) 100 - 400Surfactant concentration, homogenization pressure/time, sonication parameters
Polydispersity Index (PDI) 0.1 - 0.3Homogenization efficiency, formulation composition
Zeta Potential (mV) -10 to -35Type and concentration of surfactant, pH of the dispersion

Table 2: Drug Entrapment and Loading in SLNs

ParameterTypical RangeFactors Influencing the Parameter
Encapsulation Efficiency (%) 70 - 95%Drug-lipid solubility, formulation method, drug-to-lipid ratio
Drug Loading (%) 1 - 10%Drug-lipid solubility, drug-to-lipid ratio

Visualizations

Experimental Workflow for SLN Formulation and Characterization

G cluster_formulation SLN Formulation cluster_characterization Characterization prep_lipid Preparation of Lipid Phase (this compound + API) pre_emulsion Formation of Pre-emulsion (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aq Preparation of Aqueous Phase (Water + Surfactant) prep_aq->pre_emulsion nano Nanoparticle Formation (Ultrasonication) pre_emulsion->nano cool Cooling & Solidification nano->cool size_zeta Particle Size, PDI, Zeta Potential (DLS) cool->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (Centrifugation + HPLC/UV-Vis) cool->ee_dl morphology Morphology (SEM/TEM) cool->morphology thermal Thermal Analysis (DSC) cool->thermal

Caption: Workflow for the formulation and characterization of this compound SLNs.

Logical Relationship of Formulation Parameters and SLN Characteristics

G cluster_params Formulation & Process Parameters cluster_chars SLN Characteristics lipid_conc Lipid Concentration particle_size Particle Size & PDI lipid_conc->particle_size ee Encapsulation Efficiency lipid_conc->ee surf_conc Surfactant Concentration surf_conc->particle_size zeta_potential Zeta Potential surf_conc->zeta_potential stability Stability surf_conc->stability homo_params Homogenization Parameters (Speed, Time) homo_params->particle_size sonic_params Sonication Parameters (Amplitude, Time) sonic_params->particle_size particle_size->stability zeta_potential->stability ee->stability

Caption: Interplay of formulation parameters and resulting SLN properties.

References

Application Notes and Protocols for 1,3-Distearin in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diglyceride of stearic acid, is a versatile and valuable ingredient in the formulation of cosmetic and dermatological products. Its chemical structure, consisting of a glycerol (B35011) backbone with two stearic acid chains, imparts lipophilic properties, making it an effective emulsifier, thickener, and stabilizer, particularly for water-in-oil (W/O) emulsions. These application notes provide detailed information on the properties, applications, and formulation guidelines for this compound. The accompanying protocols offer step-by-step methodologies for its incorporation and the evaluation of the resulting formulations.

Physicochemical Properties and Emulsifying Action of this compound

This compound is a white to off-white waxy solid at room temperature, a characteristic that contributes to the viscosity and texture of cosmetic creams and lotions.[1] Its efficacy as a water-in-oil (W/O) emulsifier is attributed to its low Hydrophilic-Lipophilic Balance (HLB) value.

Mechanism of Emulsification

As a low-HLB emulsifier, this compound orients itself at the oil-water interface, with its two long, lipophilic stearic acid chains anchoring in the oil phase and the hydrophilic glycerol head group facing the water phase. This arrangement reduces the interfacial tension between the two immiscible liquids, allowing for the formation of a stable dispersion of water droplets within a continuous oil phase. In addition to its emulsifying properties, its waxy nature contributes to the overall stability of the emulsion by forming a structured network within the oil phase, which helps to prevent the coalescence of the dispersed water droplets.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, providing a basis for formulation development.

PropertyValueReference
INCI Name Glyceryl Distearate[2]
CAS Number 504-40-5[1]
Molecular Formula C39H76O5[1]
Molecular Weight 625.02 g/mol [1]
Appearance White to off-white waxy solid[1]
Melting Point 78.5-79 °C[1]
HLB Value Approximately 3.5[3]
Solubility Insoluble in water; soluble in oils when heated[4]
Formulation ParameterRecommended Range/ValueReference
Typical Use Level 1 - 5% by weight[5]
Emulsion Type Primarily Water-in-Oil (W/O)[6]
Processing Temperature > 80 °C (to ensure complete melting)[7]
Co-emulsifiers Often used with higher HLB emulsifiers for O/W emulsions or other low-HLB emulsifiers to optimize W/O stability.[6]
Rheology Modification Can be used in conjunction with polymers, clays, or other waxes to achieve desired viscosity and texture.[8]

Application Notes

1. Formulation of Water-in-Oil (W/O) Emulsions:

Due to its low HLB value of approximately 3.5, this compound is highly effective in stabilizing W/O emulsions.[3] These formulations are characterized by their occlusive properties, providing a protective barrier on the skin and enhancing moisturization. They are ideal for night creams, barrier repair products, and formulations for dry skin.

  • Concentration: A typical starting concentration for this compound in a W/O emulsion is between 2% and 5%. The final concentration will depend on the desired viscosity and the other components of the oil phase.

  • Oil Phase Composition: this compound is compatible with a wide range of cosmetic oils, including vegetable oils, esters, and hydrocarbons. The choice of oils will influence the final sensory properties of the cream.

  • Co-emulsifiers: To enhance stability, it can be beneficial to use this compound in combination with other low-HLB emulsifiers, such as sorbitan (B8754009) esters.

2. Viscosity and Texture Modification:

The waxy nature and high melting point of this compound contribute significantly to the viscosity and texture of cosmetic formulations.[1]

  • Thickening Effect: As this compound cools and recrystallizes within the oil phase, it forms a network that increases the viscosity of the formulation, transforming a liquid emulsion into a cream or lotion. The final viscosity is dependent on the concentration of this compound and the cooling rate during preparation.

  • Sensory Properties: The inclusion of this compound can impart a rich, creamy, and substantive feel to the skin. The sensory profile can be further tailored by the selection of emollients and other texturizing agents in the formulation. The sensory perception of a cream is closely linked to its rheological properties.[9][10]

3. Stabilization of Emulsions:

This compound enhances emulsion stability through a combination of interfacial film formation and oil phase structurants.

  • Interfacial Stabilization: By adsorbing at the oil-water interface, it creates a barrier that prevents the coalescence of dispersed water droplets.

  • Network Formation: Upon cooling, the crystalline network formed by this compound in the continuous oil phase physically entraps the water droplets, further inhibiting their movement and coalescence, thus preventing phase separation.

4. Safety and Regulatory Status:

This compound is generally recognized as a safe ingredient for use in cosmetic and personal care products.[11] It is considered non-irritating and non-toxic for topical applications. Cosmetic products are subject to safety regulations, and formulators must ensure that all ingredients comply with the relevant national and international standards.[12][13]

Experimental Protocols

Protocol 1: Preparation of a Water-in-Oil (W/O) Cream with this compound

Objective: To provide a standardized method for the preparation of a stable W/O cream using this compound as the primary emulsifier.

Materials:

  • Oil Phase:

    • This compound: 3.0%

    • Mineral Oil: 15.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • Cetyl Alcohol (as a co-emulsifier and thickener): 2.0%

  • Water Phase:

    • Deionized Water: 69.5%

    • Glycerin: 0.5%

    • Preservative: q.s.

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer with propeller blade

  • Thermometer

  • pH meter

Procedure:

  • Phase Preparation:

    • In one beaker, combine all components of the oil phase (this compound, Mineral Oil, Caprylic/Capric Triglyceride, and Cetyl Alcohol).

    • In a separate beaker, combine all components of the water phase (Deionized Water, Glycerin, and preservative).

  • Heating:

    • Heat both the oil phase and water phase separately to 80-85°C. Stir both phases until all components are completely dissolved and the phases are uniform. It is crucial that the this compound is fully melted.[7]

  • Emulsification:

    • Slowly add the water phase to the oil phase while mixing with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low to moderate speed.

    • Continue stirring until the cream has cooled to room temperature. Rapid cooling can lead to a higher viscosity.

  • Final Adjustments:

    • Once the cream has reached room temperature, check the pH and adjust if necessary.

    • Homogenize the final cream for a short period at low speed to ensure uniformity.

G cluster_prep Protocol 1: W/O Cream Preparation A 1. Weigh Oil Phase Ingredients (this compound, Oils, Cetyl Alcohol) C 3. Heat Oil Phase to 80-85°C A->C B 2. Weigh Water Phase Ingredients (Water, Glycerin, Preservative) D 4. Heat Water Phase to 80-85°C B->D E 5. Slowly Add Water Phase to Oil Phase C->E D->E F 6. Homogenize at High Speed (5-10 min) E->F G 7. Cool with Continuous Stirring F->G H 8. Final pH Adjustment and Homogenization G->H

Figure 1. Experimental workflow for preparing a W/O cream.
Protocol 2: Emulsion Stability Testing

Objective: To assess the physical stability of a cosmetic emulsion containing this compound under accelerated aging conditions.

Materials:

  • Emulsion samples prepared according to Protocol 1.

  • Temperature-controlled ovens/incubators (set at 4°C, 25°C, and 40°C).

  • Centrifuge.

  • Microscope with a camera.

  • Viscometer.

  • pH meter.

Procedure:

  • Initial Characterization (Day 0):

    • Macroscopic Evaluation: Observe and record the appearance, color, odor, and texture of the emulsion.

    • Microscopic Evaluation: Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution. Capture images for later comparison.

    • pH Measurement: Measure and record the pH of the emulsion.

    • Viscosity Measurement: Measure and record the viscosity of the emulsion using a viscometer at a controlled temperature (e.g., 25°C).

  • Accelerated Stability Study:

    • Divide the emulsion samples into three sets and store them at 4°C, 25°C, and 40°C.

  • Periodic Evaluation:

    • At specified time points (e.g., 1 week, 4 weeks, 8 weeks, and 12 weeks), remove samples from each storage condition and allow them to equilibrate to room temperature.

    • Repeat the characterization steps from Day 0 (macroscopic and microscopic evaluation, pH, and viscosity measurements).

    • Look for any signs of instability such as phase separation, creaming, coalescence, or significant changes in viscosity or pH.

  • Centrifugation Test:

    • As an additional measure of stability, subject an initial sample to centrifugation (e.g., 3000 rpm for 30 minutes).

    • Observe for any phase separation. A stable emulsion should show no separation.

G cluster_stability Protocol 2: Emulsion Stability Testing Workflow A Initial Characterization (Day 0) - Macroscopic & Microscopic - pH & Viscosity B Store Samples at 4°C, 25°C, 40°C A->B E Centrifugation Test (Initial Sample) A->E C Periodic Evaluation (1, 4, 8, 12 weeks) B->C D Repeat Initial Characterization C->D F Data Analysis & Stability Assessment D->F E->F

Figure 2. Workflow for emulsion stability testing.
Protocol 3: Rheological Characterization

Objective: To characterize the flow behavior and viscoelastic properties of a cream formulated with this compound.

Materials:

  • Cream sample prepared according to Protocol 1.

  • Rheometer with parallel plate or cone-and-plate geometry.

Procedure:

  • Sample Loading:

    • Carefully load the cream sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Set the gap according to the geometry being used.

    • Allow the sample to equilibrate to the testing temperature (e.g., 25°C) for a few minutes.

  • Flow Curve Measurement (Viscosity vs. Shear Rate):

    • Perform a steady-state flow sweep by increasing the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹).

    • Record the corresponding shear stress and calculate the viscosity.

    • This will reveal the shear-thinning behavior of the cream.

  • Oscillatory Measurement (Viscoelastic Properties):

    • Amplitude Sweep: Perform a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain.

    • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant stress or strain. This will provide information about the structure of the cream at rest. For a stable cream, G' should be greater than G'' across the frequency range.

  • Data Analysis:

    • Plot viscosity as a function of shear rate to visualize the flow behavior.

    • Plot G' and G'' as a function of frequency to assess the viscoelastic nature of the cream.

G cluster_rheology Protocol 3: Rheological Characterization A 1. Sample Loading & Equilibration B 2. Flow Curve Measurement (Viscosity vs. Shear Rate) A->B C 3. Oscillatory Measurement - Amplitude Sweep (LVER) - Frequency Sweep (G', G'') A->C D 4. Data Analysis & Interpretation B->D C->D

Figure 3. Workflow for rheological characterization of a cream.

Signaling Pathways

The primary function of this compound in cosmetic formulations is as an emulsifier and thickener, which is a physical rather than a biological mechanism. Therefore, it does not directly interact with or modulate specific signaling pathways within the skin in the way that active ingredients do. Its main contribution to skin health is through the creation of stable, aesthetically pleasing vehicles that can effectively deliver active ingredients and provide an occlusive barrier to reduce transepidermal water loss (TEWL).

Conclusion

This compound is a highly effective and safe ingredient for use in cosmetic and dermatological formulations. Its low HLB value and waxy nature make it an excellent choice for creating stable and aesthetically pleasing water-in-oil emulsions. By carefully controlling the concentration of this compound and the processing parameters, formulators can develop a wide range of products with varying viscosities and sensory profiles. The provided protocols offer a systematic approach to formulating with this compound and evaluating the performance of the resulting emulsions.

References

Application Note: HPLC Analysis for Purity Assessment of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis and purity determination of 1,3-Distearin. Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) chromatography approaches are presented to provide flexibility in laboratory settings and offer orthogonal methods for comprehensive purity profiling. These protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of lipid-based excipients and formulations.

Introduction

This compound (glyceryl 1,3-distearate) is a diglyceride composed of a glycerol (B35011) backbone with stearic acid moieties esterified at the sn-1 and sn-3 positions. It is a crucial component in various pharmaceutical, food, and cosmetic applications, often utilized as an emulsifier, stabilizer, or lipid matrix for controlled-release drug delivery systems. The purity of this compound is a critical quality attribute, as the presence of impurities such as mono- and triglycerides, as well as the 1,2-distearin isomer, can significantly impact the physicochemical properties and performance of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these closely related lipid species.

This document provides detailed protocols for the analysis of this compound purity using both reversed-phase and normal-phase HPLC, coupled with universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which are ideal for non-chromophoric lipids.

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method separates diglycerides and other lipids based on their hydrophobicity.

Instrumentation and Materials:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (100%).

  • Sample Diluent: Chloroform (B151607) or a mixture of methanol (B129727) and chloroform (1:1 v/v).

  • Reference Standard: this compound, purity >99%.

  • Glassware: Volumetric flasks, vials, and syringes.

  • Filter: 0.45 µm PTFE syringe filters.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.05 to 1.0 mg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
ColumnC18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase100% Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
DetectorELSD (Drift Tube: 40°C, Nebulizer Gas: 1.5 SLM) or CAD
Run TimeApproximately 30 minutes
Method 2: Normal-Phase HPLC (NP-HPLC)

This method separates lipid classes based on the polarity of their head groups, providing excellent resolution between mono-, di-, and triglycerides, as well as diglyceride isomers.

Instrumentation and Materials:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and an ELSD or CAD.

  • Column: Silica or Cyanopropyl (CN) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Hexane / Isopropanol / Acetic Acid (98.9:1:0.1 v/v/v).

  • Mobile Phase B: Isopropanol / Acetic Acid (99.9:0.1 v/v).

  • Sample Diluent: Hexane or Isooctane.

  • Reference Standard: this compound, purity >99%.

  • Glassware: Volumetric flasks, vials, and syringes.

  • Filter: 0.45 µm PTFE syringe filters.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
ColumnSilica, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient elution with Mobile Phase A and B (see table below)
Flow Rate1.5 mL/min
Column Temperature40°C
Injection Volume20 µL
DetectorELSD (Drift Tube: 40°C, Nebulizer Gas: 1.5 SLM) or CAD
Run TimeApproximately 25 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
10.08020
15.05050
20.01000
25.01000

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound, based on typical performance for diglyceride analysis.[1] Specific values may vary depending on the exact instrumentation and conditions used.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)0.8 - 1.5
Theoretical Plates (N)> 2000
Resolution (Rs)> 1.5

Table 2: Method Validation Parameters (Typical Values)

ParameterReversed-Phase MethodNormal-Phase Method
Linearity (R²)≥ 0.998≥ 0.998
Limit of Detection (LOD) (µg/mL)0.2 - 0.70.2 - 0.7
Limit of Quantification (LOQ) (µg/mL)0.6 - 1.90.6 - 1.9
Precision (%RSD)< 2.0%< 2.0%
Accuracy (% Recovery)98 - 102%98 - 102%

Visualizations

The following diagrams illustrate the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect Detection (ELSD/CAD) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Impurities & Calculate Purity calibrate->quantify report report quantify->report Generate Report Method_Selection start Purity Analysis of This compound rp_hplc Reversed-Phase HPLC (Hydrophobicity) start->rp_hplc np_hplc Normal-Phase HPLC (Polarity) start->np_hplc rp_impurities rp_impurities rp_hplc->rp_impurities Separates based on Equivalent Carbon Number (ECN) np_impurities np_impurities np_hplc->np_impurities Separates lipid classes (Mono-, Di-, Tri-glycerides) and isomers result Comprehensive Purity Assessment rp_impurities->result Purity Profile np_impurities->result Orthogonal Purity Profile

References

Application Note: Gas Chromatography Method for Fatty Acid Analysis of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of the fatty acid composition of 1,3-distearin using gas chromatography with flame ionization detection (GC-FID). The analysis of fatty acids in their native state, particularly when esterified to a glycerol (B35011) backbone as in di- and triglycerides, is challenging due to their low volatility and potential for thermal decomposition in the GC injector.[1][2] To overcome this, the fatty acyl chains are cleaved from the glycerol backbone and derivatized into fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.[1][3][4][5] This method outlines a robust procedure for the transesterification of this compound to its corresponding FAME (stearic acid methyl ester) and its subsequent quantification by GC-FID.

Principle

The core of this method involves a chemical derivatization step called transesterification. The this compound sample is reacted with methanol (B129727) in the presence of a catalyst (typically basic, like potassium hydroxide) to break the ester bonds. This reaction releases the stearic acid chains from the glycerol backbone and simultaneously converts them into stearic acid methyl esters (FAMEs).

The resulting FAMEs are then extracted into an organic solvent and injected into a gas chromatograph. Inside the GC, the FAMEs are vaporized and separated based on their boiling points and interaction with the stationary phase of the GC column.[3] A flame ionization detector (FID) is used for the detection and quantification of the eluted FAMEs.[3] By comparing the retention time of the resulting peak to that of a known stearic acid methyl ester standard, the fatty acid can be identified.

Experimental Protocols

Required Materials and Reagents
CategoryItem
Glassware Screw-cap test tubes, volumetric flasks, pipettes, GC vials
Equipment Gas Chromatograph with FID, analytical balance, vortex mixer, heater block
Reagents This compound sample, Stearic acid methyl ester standard
Heptane (B126788) (or Hexane), GC grade
2M Potassium Hydroxide (B78521) (KOH) in Methanol
Sodium Carbonate (Na₂CO₃) solution (e.g., 6% w/v in water)
Anhydrous Sodium Sulfate
Gases Helium or Hydrogen (Carrier Gas), Hydrogen (FID), Air (FID), Nitrogen or Helium (Makeup Gas)
Sample Preparation: Transesterification Protocol

This protocol is adapted from standard base-catalyzed methods for preparing FAMEs from glycerides.[1][6]

  • Weighing: Accurately weigh approximately 20-25 mg of the this compound sample into a screw-cap test tube.

  • Dissolution: Add 2 mL of heptane to the test tube and vortex for 30 seconds to dissolve the sample.

  • Reaction Initiation: Add 0.1 mL of 2M methanolic potassium hydroxide (KOH) to the solution.[1]

  • Reaction: Cap the tube tightly and vortex vigorously for 30-60 seconds. Let the mixture stand at room temperature for 30 minutes to allow for phase separation.[1] An alternative is to heat the mixture at a controlled temperature (e.g., 80°C) for about 20 minutes to ensure complete reaction.[6]

  • Neutralization & Washing: After cooling to room temperature, add 2 mL of a 6% (w/v) sodium carbonate solution to neutralize the catalyst and wash the organic layer.[6] Shake the tube gently.

  • Phase Separation: Allow the mixture to stand until the two liquid phases have completely separated. The upper layer is the heptane phase containing the FAMEs.[6]

  • Sample Collection: Carefully transfer approximately 1.5 mL of the upper heptane layer to a clean GC vial. To remove any residual water, add a small amount of anhydrous sodium sulfate.

  • Injection: The sample is now ready for injection into the GC-FID system.

Gas Chromatography (GC-FID) Analysis

The following table outlines typical operating conditions for the analysis of FAMEs. These parameters may be optimized depending on the specific instrument and column used.

ParameterRecommended Conditions
GC System Gas Chromatograph equipped with a Flame Ionization Detector (FID)
Column DB-Wax, Omegawax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). A non-polar column like DB-5ms can also be used.
Carrier Gas Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min).[7][8]
Injector Temperature 250 °C[7]
Injection Volume 1 µL
Split Ratio 20:1 to 50:1[7]
Oven Program Initial: 70°C, hold for 2 min. Ramp: 5°C/min to 240°C. Hold: 8 min. (This program should be optimized to ensure good separation).
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[7]
Detector Gas Flows Hydrogen: ~40 mL/min; Air: ~450 mL/min; Makeup Gas (He or N₂): ~30 mL/min.[7]

Data Presentation and Analysis

Identification: The primary peak in the resulting chromatogram from the this compound sample should correspond to stearic acid methyl ester. Identification is confirmed by comparing the retention time of this peak with the retention time of a pure stearic acid methyl ester standard analyzed under the same conditions.

Quantification: For quantitative analysis, an internal standard (e.g., methyl heptadecanoate, C17:0 FAME) should be added to the sample before the transesterification process. The concentration of stearic acid methyl ester is calculated by comparing its peak area to the peak area of the known concentration of the internal standard.

The expected quantitative result for a pure this compound sample is a single major peak corresponding to stearic acid methyl ester. The purity can be assessed by the relative area of this peak compared to any impurity peaks.

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

GC_Workflow Workflow for Fatty Acid Analysis of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh this compound Sample Dissolve 2. Dissolve in Heptane Sample->Dissolve React 3. Add Methanolic KOH (Transesterification) Dissolve->React Wash 4. Neutralize and Wash React->Wash Extract 5. Collect FAMEs in Heptane Layer Wash->Extract Inject 6. Inject Sample into GC Extract->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. FID Detection Separate->Detect Identify 9. Identify Peak by Retention Time Detect->Identify Quantify 10. Quantify using Peak Area Identify->Quantify Report 11. Final Report Quantify->Report

Caption: Experimental workflow from sample preparation to data analysis.

References

Application Notes and Protocols for the Structural Elucidation of 1,3-Distearin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,3-distearin. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments are outlined, along with data presentation in clear, tabular formats. Visual workflows are included to illustrate the logical steps in the structural determination process.

Introduction

This compound, a diacylglycerol composed of a glycerol (B35011) backbone with two stearic acid chains esterified at the sn-1 and sn-3 positions, is a key component in various lipid-based formulations in the food, pharmaceutical, and cosmetic industries. Its precise chemical structure and purity are critical for its functionality and safety. High-resolution NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed atomic-level information, making it an invaluable tool for the unambiguous structural confirmation and purity assessment of this compound.

This document outlines the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound in deuterated chloroform (B151607) (CDCl₃), a common solvent for lipid analysis. These values are based on spectral data from various sources and predictive models for lipids.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1, H-34.15 - 4.25ddJ = 11.8, 4.4 Hz2HGlycerol backbone CH₂ (esterified)
H-1', H-3'4.10 - 4.18ddJ = 11.8, 6.0 Hz2HGlycerol backbone CH₂ (esterified)
H-24.05 - 4.12m-1HGlycerol backbone CH (hydroxyl)
α-CH₂2.32tJ = 7.5 Hz4HMethylene (B1212753) adjacent to carbonyl
β-CH₂1.62quintJ = 7.4 Hz4HMethylene β to carbonyl
(CH₂)n1.25br s-56HBulk methylene chain
CH₃0.88tJ = 7.0 Hz6HTerminal methyl

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)Assignment
C=O173.3Carbonyl
C-268.9Glycerol backbone CH (hydroxyl)
C-1, C-365.2Glycerol backbone CH₂ (esterified)
α-CH₂34.2Methylene adjacent to carbonyl
β-CH₂24.9Methylene β to carbonyl
(CH₂)n29.1 - 29.7Bulk methylene chain
CH₂ (C-3')31.9Methylene adjacent to terminal methyl
CH₂ (C-2')22.7Methylene β to terminal methyl
CH₃14.1Terminal methyl

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the sample at room temperature until the this compound is completely dissolved. Ensure a clear, homogenous solution is obtained.

  • Transfer (if necessary): If the sample was not weighed directly into the NMR tube, carefully transfer the solution into the tube using a Pasteur pipette.

  • Filtration (optional): For samples with any visible particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and improve spectral resolution.

1D NMR Spectroscopy Protocols
  • Objective: To determine the number of different types of protons, their chemical environments, and their scalar couplings.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 16 ppm (centered around 4.5 ppm)

    • Acquisition Time: ≥ 2 seconds

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration)

    • Number of Scans: 8-16 (depending on sample concentration)

    • Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

  • Objective: To determine the number of unique carbon atoms and their chemical environments.

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 200 ppm (centered around 100 ppm)

    • Acquisition Time: ≥ 1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Processing: Apply an exponential line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

2D NMR Spectroscopy Protocols
  • Objective: To identify protons that are scalar-coupled to each other, typically through 2-3 bonds. This helps in tracing out the spin systems within the molecule.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).

    • Spectral Width (F1 and F2): 10 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

    • Relaxation Delay (d1): 1.5-2.0 seconds

    • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 10 ppm

    • Spectral Width (F1 - ¹³C): 160 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 4-8

    • Relaxation Delay (d1): 1.5 seconds

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

    • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 10 ppm

    • Spectral Width (F1 - ¹³C): 200 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

    • Relaxation Delay (d1): 2.0 seconds

    • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz (a typical value for 2-3 bond couplings).

    • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the NMR-based structural elucidation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d ft Fourier Transform nmr_1d->ft nmr_2d->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing integration Integration (¹H) referencing->integration peak_picking Peak Picking referencing->peak_picking assignment Structural Assignment integration->assignment peak_picking->assignment

Caption: Experimental Workflow for NMR Analysis.

Structural_Elucidation_Logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Final Structure Confirmation h1_nmr ¹H NMR: - Proton types - Integration (ratios) - Splitting patterns cosy COSY: - ¹H-¹H correlations - Identify spin systems (glycerol, stearoyl chain) h1_nmr->cosy structure Confirm this compound Structure h1_nmr->structure c13_nmr ¹³C NMR: - Number of unique carbons - Chemical environment hsqc HSQC: - ¹H-¹³C one-bond correlations - Assign protons to their carbons c13_nmr->hsqc c13_nmr->structure cosy->hsqc hmbc HMBC: - ¹H-¹³C long-range correlations - Connect spin systems via ester linkage - Confirm quaternary carbons (C=O) hsqc->hmbc hmbc->structure

Caption: Logical Flow for Structural Elucidation.

Data Interpretation and Structural Elucidation

The structural elucidation of this compound is a stepwise process that integrates data from all the aforementioned NMR experiments.

  • ¹H NMR Analysis: The ¹H NMR spectrum provides the initial overview. The integration of the signals confirms the relative number of protons in different environments. The characteristic signals for the glycerol backbone protons (around 4.0-4.3 ppm), the α-methylene protons of the stearoyl chains (around 2.3 ppm), the bulk methylene protons (~1.25 ppm), and the terminal methyl protons (~0.88 ppm) are readily identified. The splitting patterns (multiplicities) provide information about neighboring protons.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons. The key signals to identify are the carbonyl carbons of the ester groups (~173 ppm), the glycerol backbone carbons (65-69 ppm), and the various carbons of the long stearoyl chains.

  • COSY Analysis: The COSY spectrum is used to establish the connectivity of the protons within the glycerol backbone and within the stearoyl chains. For instance, correlations will be observed between the H-1/H-3 protons and the H-2 proton of the glycerol moiety. Similarly, the connectivity from the α-CH₂ protons down the fatty acid chain can be traced.

  • HSQC Analysis: The HSQC spectrum directly links each proton signal to its corresponding carbon signal. This is crucial for the unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum. For example, the proton signal at ~2.32 ppm will show a correlation to the carbon signal at ~34.2 ppm, confirming their assignment as the α-CH₂ group.

  • HMBC Analysis: The HMBC spectrum is pivotal for confirming the overall structure by identifying long-range connectivities. The most important correlation is between the glycerol backbone protons (H-1, H-3) and the carbonyl carbon of the stearoyl chains. This three-bond correlation definitively establishes the ester linkages and confirms the 1,3-substitution pattern.

By systematically analyzing the data from these complementary NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved, ensuring its identity and purity for its intended application.

Application Note: Thermal Properties of 1,3-Distearin by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diacylglycerol composed of a glycerol (B35011) backbone with two stearic acid chains, is a key component in various pharmaceutical and food applications. Its thermal behavior, including melting point and enthalpy of fusion, is critical for understanding its physical stability, formulation development, and processing characteristics. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal properties of materials by measuring the heat flow associated with thermal transitions as a function of temperature. This application note provides a detailed protocol for the analysis of the thermal properties of this compound using DSC.

Thermal Properties of this compound

The thermal characteristics of this compound are essential for predicting its behavior in various formulations. The melting point is a key parameter for determining the physical state of the material at different temperatures, while the enthalpy of fusion provides insight into the energy required to induce this phase change.

Thermal PropertyValueReference
Melting Point (°C) 78.5 - 79.0[1][2]
Enthalpy of Fusion (J/g) Data not available in the searched literature.

Experimental Protocols

A detailed methodology for the DSC analysis of this compound is provided below. This protocol is adapted from established methods for similar lipid-based materials and is designed to provide reproducible and accurate results.

Instrumentation
  • Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

  • Aluminum DSC pans and lids.

  • Microbalance with a readability of at least 0.01 mg.

  • Crimper for sealing DSC pans.

Sample Preparation
  • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan using a crimper. Ensure a proper seal to prevent any loss of sample during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Measurement Protocol

This protocol is designed to erase the sample's prior thermal history and then measure its melting behavior.

  • Equilibration: Equilibrate the DSC cell at 25°C.

  • First Heating Scan: Heat the sample from 25°C to 100°C at a controlled rate of 10°C/min. This step is to ensure the complete melting of the sample and to erase any previous thermal history.

  • Isothermal Hold: Hold the sample at 100°C for 5 minutes to ensure complete melting and thermal homogeneity.

  • Cooling Scan: Cool the sample from 100°C to 0°C at a controlled rate of 10°C/min to induce crystallization.

  • Isothermal Hold: Hold the sample at 0°C for 5 minutes to allow for the stabilization of the crystalline structure.

  • Second Heating Scan (Analysis): Heat the sample from 0°C to 100°C at a controlled heating rate (e.g., 5°C/min or 10°C/min). The data from this scan is used for the analysis of the melting point and enthalpy of fusion.

Data Analysis
  • Melting Point (T_m): Determine the onset and peak temperatures of the endothermic melting peak from the second heating scan. The peak temperature is generally reported as the melting point.

  • Enthalpy of Fusion (ΔH_f): Integrate the area under the melting peak to calculate the enthalpy of fusion. The value is typically expressed in Joules per gram (J/g).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the DSC experiment for analyzing the thermal properties of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of This compound seal Hermetically Seal in Aluminum Pan weigh->seal start Equilibrate at 25°C seal->start heat1 Heat to 100°C (10°C/min) start->heat1 hold1 Hold at 100°C for 5 min heat1->hold1 cool Cool to 0°C (10°C/min) hold1->cool hold2 Hold at 0°C for 5 min cool->hold2 heat2 Heat to 100°C (5-10°C/min) hold2->heat2 analyze Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHf) heat2->analyze

Caption: DSC Experimental Workflow for this compound Analysis.

Discussion on Polymorphism

Lipids, including diacylglycerols, can exhibit polymorphism, which is the ability to exist in different crystalline forms, each with a distinct melting point and stability. The most common polymorphs are denoted as α, β', and β, in order of increasing stability. The thermal history of the sample, particularly the cooling rate from the melt, plays a crucial role in determining which polymorphic form is present.

  • α-form: This is the least stable polymorph and is typically obtained by rapid cooling from the molten state.

  • β'-form: This form has intermediate stability.

  • β-form: This is the most stable polymorph and is usually formed upon slow cooling or by the transformation of less stable forms over time.

The DSC protocol provided, with its controlled cooling and heating steps, allows for the observation of these polymorphic transitions. Multiple melting peaks on the DSC thermogram would be indicative of the presence of different polymorphs. Further characterization using techniques such as X-ray diffraction (XRD) would be required for the definitive identification of the specific polymorphic forms.

Conclusion

This application note provides a comprehensive protocol for the characterization of the thermal properties of this compound using Differential Scanning Calorimetry. By following the detailed experimental methodology, researchers, scientists, and drug development professionals can obtain reliable and reproducible data on the melting point and enthalpy of fusion of this compound. Understanding these thermal properties is fundamental for the successful formulation and processing of products containing this important diacylglycerol. The investigation of polymorphism, which can be initiated using the described DSC protocol, is also a critical aspect for ensuring the stability and performance of final products.

References

Application of 1,3-Distearin in Food Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diacylglycerol (DAG) composed of a glycerol (B35011) molecule esterified with two stearic acid chains at the sn-1 and sn-3 positions, is a functional lipid with significant applications in food technology. Its unique molecular structure imparts specific physicochemical properties that are leveraged to modify the texture, stability, and crystallization behavior of various food products. Commercially, this compound is often a component of mono- and diglyceride mixtures (E471), which are widely used as emulsifiers and stabilizers in the food industry.[1][2] These mixtures are generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration. This document provides detailed application notes and experimental protocols for the utilization and analysis of this compound in food systems.

Key Applications in Food Technology

The primary applications of this compound in the food industry stem from its ability to influence fat crystallization and provide emulsification.

  • Confectionery and Chocolate: this compound is a key component in the formulation of cocoa butter equivalents (CBEs) and cocoa butter improvers.[3][4][5] Its presence helps to control the polymorphism of cocoa butter, preventing the formation of undesirable fat bloom, which appears as a white film on the surface of chocolate. By promoting the stable β-crystal form, it enhances the gloss, snap, and heat resistance of chocolate products.[3][4]

  • Bakery Products: In baked goods such as bread and cookies, this compound functions as a dough conditioner and anti-staling agent.[6] It complexes with starch, retarding its retrogradation and thereby extending the shelf life and maintaining the softness of the product.[1]

  • Ice Cream and Frozen Desserts: As an emulsifier and stabilizer, this compound contributes to the smooth texture and creamy mouthfeel of ice cream. It aids in the even distribution of fat globules and controls the size of ice crystals during freezing and storage.[6] This can also have an impact on the overrun (the amount of air incorporated) and the meltdown characteristics of the final product.[7][8][9]

  • Margarine and Spreads: this compound is used to modify the crystal network of fats in margarines and spreads, influencing their plasticity, spreadability, and melting profile.[10]

  • Emulsions: In various food emulsions like sauces, dressings, and whipped toppings, this compound helps to stabilize the oil-in-water or water-in-oil interface, preventing phase separation and improving product consistency.[6][11]

Quantitative Data on the Application of this compound

The functional effects of this compound are concentration-dependent. The following tables summarize key quantitative data from various applications.

Table 1: Composition of this compound Containing Fats and Their Applications

Product/ApplicationTypical Concentration of this compound or Related DiglyceridesKey Functional EffectReference
Cocoa Butter Equivalents (CBEs)Variable, often as part of a blend with other triacylglycerols like POP and SOS. Total diglyceride content can be around 1.3 w/w%.Controls crystallization, improves heat stability and bloom resistance.
Chocolate FormulationsCan be added as part of a CBE blend up to 5% of the final product weight in some regions.Enhances gloss, snap, and melting characteristics.
Enzymatically Synthesized Structured LipidsYields of this compound can reach up to 99.4% after purification.Provides specific melting profiles and textural properties.[12]
Commercial Mono- and Diglyceride Additives (E471)The ratio of mono- to diglycerides varies. Purified distilled monoglycerides (B3428702) can contain 3-4% diglycerides.Emulsification, stabilization, and texture modification.[2]

Table 2: Impact of this compound on Physicochemical Properties of Food Systems

Property MeasuredSystemConcentration of this compound/DiglyceridesObserved EffectReference
Crystallization KineticsCocoa ButterAddition of 1,3-distearoyl-2-oleoylglycerol (SOS)Influences the induction time and rate of crystallization.[3]
Solid Fat Content (SFC)Blends of Palm Stearin and Shea Butter for CBEsVaried, to mimic cocoa butter profileAchieves a steep melting profile similar to cocoa butter.[5]
Texture (Hardness)ChocolateAs a component of CBEsCan be formulated to not distinctively alter the hardness of cocoa butter.[5]
Emulsion StabilityOil-in-water emulsions10% structured lipids rich in 1,3-dioleoyl-2-palmitoylglycerolHighest emulsion stability compared to 5% and 20% concentrations.[11]

Experimental Protocols

Detailed methodologies for key experiments related to the application and analysis of this compound in food technology are provided below.

Protocol 1: Enzymatic Synthesis of this compound via Direct Esterification

This protocol describes a solvent-free method for the synthesis of this compound.

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Thermostatic water bath

  • Vacuum pump

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In the reactor, combine glycerol and stearic acid at a molar ratio of 1:1.[4] Add 4A molecular sieves and silica gel to the mixture (e.g., at a mass ratio of 1:1:1 with glycerol) to remove water produced during the reaction.[4]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-15% by weight of the total reactants.[4][12]

  • Reaction Conditions: Heat the mixture to 75°C using the thermostatic water bath while stirring at a constant speed (e.g., 275 rpm).[4] Apply a vacuum (e.g., 0.01 MPa) to facilitate the removal of water.[4]

  • Reaction Time: Allow the reaction to proceed for a set time, typically around 6 hours.[4]

  • Enzyme Separation: After the reaction, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

  • Purification: The crude product, containing this compound, unreacted substrates, and by-products, can be purified using molecular distillation to remove free fatty acids and monoglycerides, followed by solvent fractionation (e.g., with hexane) to separate this compound from other glycerides.[4]

Protocol 2: Analysis of Fat Crystallization by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the isothermal crystallization kinetics of a fat blend containing this compound.

Equipment:

  • Differential Scanning Calorimeter (DSC) with a cooling unit

  • Hermetic aluminum pans and lids

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-15 mg of the fat sample into a hermetic aluminum pan and seal it.[3] Prepare an empty sealed pan as a reference.

  • DSC Thermal Program:

    • Heating/Melting: Heat the sample to a temperature sufficient to erase any crystal memory (e.g., 80°C) and hold for 15 minutes.[3]

    • Cooling: Cool the sample at a controlled rate (e.g., 25°C/min) to the desired isothermal crystallization temperature (e.g., 20°C).[3]

    • Isothermal Crystallization: Hold the sample at the isothermal temperature until crystallization is complete, as indicated by the return of the heat flow signal to the baseline.

  • Data Analysis:

    • Integrate the area of the exothermic crystallization peak to obtain the total enthalpy of crystallization (ΔH).

    • Plot the partial area of the peak as a function of time to generate a sigmoid curve representing the fraction of crystallized material over time.

    • Fit the crystallization data to the Avrami equation to determine the Avrami constant (k) and exponent (n), which provide information about the nucleation and growth mechanisms.[13]

Protocol 3: Determination of Solid Fat Content (SFC) Profile

This protocol describes the measurement of SFC using pulsed Nuclear Magnetic Resonance (pNMR).

Equipment:

  • Pulsed NMR analyzer

  • NMR tubes

  • Thermostatic water baths or dry tempering blocks

Procedure:

  • Sample Preparation: Melt the fat sample completely (e.g., at 100°C for 15 minutes) and transfer it to an NMR tube to a fixed height.

  • Tempering Protocol (AOCS Official Method Cd 16b-93):

    • Hold at 100°C for 15 minutes.

    • Hold at 60°C for at least 15 minutes.

    • Hold at 0°C for 60 minutes.

    • Hold at the desired measurement temperature for 30-35 minutes before measurement.

  • NMR Measurement: Place the tempered sample in the pNMR analyzer and acquire the free induction decay (FID) signal. The instrument calculates the SFC based on the ratio of the signal from the solid and liquid components.

  • SFC Profile: Repeat the measurement at a series of standard temperatures (e.g., 10, 20, 25, 30, 35, 40°C) to generate the SFC profile.

Protocol 4: Analysis of Crystal Polymorphism by X-Ray Diffraction (XRD)

This protocol provides a general method for analyzing the polymorphic forms of a fat containing this compound.

Equipment:

  • Powder X-ray diffractometer with a temperature-controlled sample stage

  • Sample holder

Procedure:

  • Sample Preparation:

    • Crystallize the fat sample under controlled temperature conditions to obtain the desired polymorphs. For example, rapid cooling from the melt generally favors the α-form, while slower cooling or tempering at specific temperatures can yield the β' or β forms.

    • Carefully place the crystallized sample onto the XRD sample holder, ensuring a flat surface.[1]

  • XRD Data Acquisition:

    • Mount the sample in the diffractometer.

    • Scan the sample over a range of 2θ angles. The wide-angle region (e.g., 15-27° 2θ) is used to identify the short spacings characteristic of different polymorphs.[14]

  • Data Analysis:

    • Identify the characteristic diffraction peaks for each polymorph. For triacylglycerols, the α form typically shows a single strong peak around 4.15 Å, the β' form shows two strong peaks around 4.2 Å and 3.8 Å, and the β form shows a strong peak around 4.6 Å along with other characteristic peaks.

    • The relative proportions of different polymorphs in a mixture can be quantified by analyzing the integrated intensities of their unique diffraction peaks.[14][15]

Protocol 5: Texture Profile Analysis (TPA) of a Solid Fat Product

This protocol describes the evaluation of the textural properties of a product like chocolate or margarine containing this compound.

Equipment:

  • Texture Analyzer with a compression probe (e.g., a flat cylindrical probe)

  • Software for data acquisition and analysis

Procedure:

  • Sample Preparation: Prepare samples of a uniform size and shape (e.g., cubes or cylinders). Equilibrate the samples to a controlled temperature (e.g., 20°C) before analysis.

  • TPA Test Parameters:

    • Test Mode: TPA (two-cycle compression).

    • Pre-Test Speed: e.g., 2.0 mm/s.

    • Test Speed: e.g., 1.0 mm/s.[16]

    • Post-Test Speed: e.g., 1.0 mm/s.

    • Target Strain: A percentage of the original sample height (e.g., 50%).

    • Wait Time between Compressions: e.g., 5 seconds.

  • Test Execution: Place the sample centrally on the base of the texture analyzer. Start the test. The probe will compress the sample twice.

  • Data Analysis: From the resulting force-time or force-distance curve, calculate the following parameters:

    • Hardness: The peak force during the first compression.[17]

    • Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.[9]

    • Springiness (Elasticity): The height that the sample recovers between the end of the first compression and the start of the second compression.[9]

    • Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.

    • Chewiness: Calculated as Hardness × Cohesiveness × Springiness.[9]

Protocol 6: Measurement of Ice Cream Overrun and Meltdown Rate

This protocol details the evaluation of ice cream properties influenced by emulsifiers like this compound.

Equipment:

  • Cup of known volume and weight

  • Spatula

  • Weighing scale

  • Wire mesh screen

  • Beaker or container to collect melted product

  • Timer

  • Camera (optional, for shape retention analysis)

Procedure: Part A: Overrun Measurement

  • Determine the weight of a specific volume of the ice cream mix before freezing.

  • After freezing, carefully fill the same cup with the finished ice cream, ensuring no voids, and level the top with a spatula.

  • Weigh the cup of ice cream.

  • Calculate the overrun using the following formula:[18]

    • % Overrun = [(Weight of mix - Weight of ice cream) / Weight of ice cream] × 100

Part B: Meltdown Test

  • Temper the ice cream at a standard freezing temperature (e.g., -20°C) for 24 hours.[19]

  • Place a slice or scoop of ice cream of a standard weight (e.g., 80 g) on a wire mesh screen suspended over a beaker on a weighing scale.[19]

  • Conduct the test at a controlled ambient temperature (e.g., 22 ± 1°C).[19]

  • Record the weight of the melted ice cream that drips into the beaker at regular intervals (e.g., every 10 minutes) until the ice cream is mostly melted.

  • Plot the cumulative weight of the dripped product versus time to determine the meltdown rate. The shape retention can also be visually assessed and documented with photographs at each time interval.

Visualizations

Diagram 1: Functional Roles of this compound in Food Systems

G Functional Roles of this compound cluster_applications Food Applications cluster_functions Primary Functions cluster_effects Resulting Effects Distearin This compound Crystal Fat Crystal Modifier Distearin->Crystal Emulsifier Emulsifier & Stabilizer Distearin->Emulsifier Chocolate Chocolate & Confectionery Bloom Prevents Fat Bloom Chocolate->Bloom HeatResistance Increases Heat Resistance Chocolate->HeatResistance Bakery Bakery Products ShelfLife Extends Shelf Life Bakery->ShelfLife IceCream Ice Cream Texture Improves Texture & Mouthfeel IceCream->Texture Margarine Margarine & Spreads Spreadability Controls Spreadability Margarine->Spreadability Crystal->Chocolate Controls Polymorphism Crystal->Margarine Modifies Crystal Network Emulsifier->Bakery Dough Conditioning Emulsifier->IceCream Stabilizes Emulsion

Caption: Logical relationships of this compound's functions and effects in various food applications.

Diagram 2: Experimental Workflow for this compound Analysis in a Fat Blend

G Workflow for Characterizing a Fat Blend with this compound cluster_analysis Physicochemical Analysis cluster_results Data Output Sample Fat Blend Sample (e.g., Cocoa Butter Equivalent) DSC DSC Analysis (Protocol 2) Sample->DSC SFC SFC Analysis (Protocol 3) Sample->SFC XRD XRD Analysis (Protocol 4) Sample->XRD TPA Texture Profile Analysis (Protocol 5) Sample->TPA Kinetics Crystallization Kinetics (Melting/Crystallization Temps) DSC->Kinetics SFC_Profile Solid Fat Content Profile (Melting Behavior) SFC->SFC_Profile Polymorphs Crystal Polymorphs (α, β', β forms) XRD->Polymorphs Texture_Data Textural Properties (Hardness, Adhesiveness) TPA->Texture_Data

Caption: Experimental workflow for the analysis of a fat blend containing this compound.

Diagram 3: Enzymatic Synthesis and Purification of this compound

G Enzymatic Synthesis and Purification of this compound cluster_synthesis Enzymatic Esterification cluster_purification Purification Process Reactants Glycerol + Stearic Acid Reaction Reactor (75°C, Vacuum) Reactants->Reaction Enzyme Immobilized 1,3-Specific Lipase Enzyme->Reaction Crude Crude Product Reaction->Crude Filtration Filtration Crude->Filtration Remove Enzyme Distillation Molecular Distillation Filtration->Distillation Remove FFAs, MAGs Fractionation Solvent Fractionation Distillation->Fractionation Separate DAGs Final High-Purity This compound Fractionation->Final

Caption: Workflow for the enzymatic synthesis and subsequent purification of this compound.

References

Application Notes and Protocols: 1,3-Distearin as a Cocoa butter Alternative in Chocolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cocoa butter (CB) is a critical raw material in the chocolate industry, prized for its unique melting behavior and crystallization properties that impart the desirable snap, gloss, and melt-in-the-mouth sensation to chocolate. The primary constituents of cocoa butter are the triacylglycerols (TAGs) 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), 1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS), and 1,3-distearoyl-2-oleoyl-glycerol (SOS).[1][2] Due to fluctuations in supply, high cost, and variations in quality, the food industry has invested significantly in the development of cocoa butter equivalents (CBEs). CBEs are fats with similar physicochemical properties and TAG compositions to cocoa butter, allowing them to be mixed with it in any proportion without altering the final product's characteristics.

A key component in many CBE formulations is 1,3-distearoyl-2-oleoyl-glycerol (SOS), a symmetric monounsaturated triacylglycerol. While the topic refers to 1,3-distearin, a diacylglycerol, the functional ingredient in this context is predominantly the triacylglycerol SOS, where two stearic acid molecules are attached to the sn-1 and sn-3 positions of the glycerol (B35011) backbone, and an oleic acid molecule is at the sn-2 position. This application note will focus on the role and analysis of SOS-rich fats as cocoa butter alternatives in chocolate manufacturing.

Physicochemical Properties and Role in Chocolate

The unique melting profile of cocoa butter is attributed to its specific TAG composition. SOS, along with POP and POS, contributes to the sharp melting curve of chocolate, making it solid at room temperature and melting just below body temperature.[3] The symmetrical structure of SOS allows for efficient packing into a stable crystalline network, which is crucial for the desired texture and appearance of chocolate.

The polymorphic behavior of fats is of paramount importance in chocolate production. Cocoa butter can exist in six different crystal forms (I-VI), with form V being the most desirable for its optimal stability, gloss, and snap.[4] The inclusion of SOS-rich CBEs aims to replicate and stabilize this polymorphic form. However, the presence of minor components, such as trisaturated triglycerides like tristearin (B179404) (SSS), can influence the crystallization process. SSS, having a higher melting point, can act as a seed for the crystallization of less stable polymorphs if not properly controlled during tempering.[4]

Data Presentation

The following tables summarize key quantitative data related to the composition and physical properties of cocoa butter and CBEs containing 1,3-distearoyl-2-oleoylglycerol (SOS).

Table 1: Triacylglycerol (TAG) Composition of Cocoa Butter and a Representative Cocoa Butter Equivalent (CBE)

Triacylglycerol (TAG)Cocoa Butter (w/w%)Representative CBE (w/w%)
POP (1,3-dipalmitoyl-2-oleoyl-glycerol)15-1922.0
POS (1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol)36-418.6
SOS (1,3-distearoyl-2-oleoyl-glycerol)25-3133.1
Diacylglycerols (DAGs)1.11.3
Total Symmetric Monounsaturated TAGs ~80 63.7

Source:[1][5]

Table 2: Fatty Acid Composition of Cocoa Butter and a Representative Cocoa Butter Equivalent (CBE)

Fatty AcidCocoa Butter (w/w%)Representative CBE (w/w%)
Palmitic Acid (C16:0)26.030.7 (at sn-1,3)
Stearic Acid (C18:0)34.549.6 (at sn-1,3)
Oleic Acid (C18:1)34.5-
Linoleic Acid (C18:2)3.2-

Source:[1][6]

Table 3: Physical Properties of Chocolate Formulations

PropertyDark Chocolate (Control)Chocolate with 20% CBE
Hardness (g)2120.14 ± 5.13Varies with CBE composition
Melting Point (°C)~34Similar to control
Polymorphic Formβ(V)β(V)

Source:[7][8]

Experimental Protocols

Detailed methodologies for the characterization of chocolate containing this compound-based cocoa butter alternatives are provided below.

Protocol 1: Determination of Triacylglycerol (TAG) Composition by High-Resolution Gas Chromatography (HR-GC)

Objective: To quantify the individual TAGs in cocoa butter and CBEs.

Apparatus:

  • Gas chromatograph (GC) with a cold on-column injection system and a flame ionization detector (FID).

  • Fused silica (B1680970) capillary column (25-30 m x 0.25 mm i.d.) coated with 50% phenylmethylpolysiloxane.

  • Volumetric flasks, pipettes, and a balance.

Procedure:

  • Sample Preparation:

    • Melt the fat sample at 55 °C.

    • Weigh approximately 0.2 g of the melted sample into a 20 mL volumetric flask and dissolve in a suitable solvent like n-heptane.

    • Dilute 1 mL of this solution to 20 mL with the same solvent to obtain a final concentration of 0.5 mg/mL.[6]

  • GC Analysis:

    • Set the GC temperature program: initial temperature of 100 °C, ramp at 30 °C/min to 340 °C.[6]

    • Inject 0.5-1.0 µL of the prepared sample solution into the GC.

    • Identify and quantify the TAG peaks based on the retention times of a certified reference material (e.g., IRMM-801 cocoa butter).[6]

Protocol 2: Analysis of Polymorphic Form by X-ray Diffraction (XRD)

Objective: To identify the crystalline polymorphic form of the fat in chocolate.

Apparatus:

  • X-ray diffractometer with Cu Kα radiation.

  • Sample holder.

Procedure:

  • Sample Preparation:

    • Temper the chocolate sample according to a defined protocol to induce the desired crystal form.

    • For some analyses, non-fat solids like sugar may need to be removed by washing with water, although some methods allow for direct analysis.[9]

  • XRD Measurement:

    • Place the prepared sample in the sample holder.

    • Scan the sample over a 2θ range of 15° to 35° to observe the short-spacing reflections characteristic of different polymorphs.[10]

    • Identify the polymorphic forms based on the d-spacing values of the prominent peaks (e.g., Form V shows a strong peak at approximately 4.58 Å).[11]

Protocol 3: Determination of Melting Profile by Differential Scanning Calorimetry (DSC)

Objective: To characterize the melting behavior of the chocolate.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Hermetically sealed aluminum pans.

Procedure:

  • Sample Preparation:

    • Weigh 3-4 mg of the chocolate sample into an aluminum pan and seal it.[7]

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Run a temperature program, for example, heating from -80 °C to 80 °C at a rate of 10 °C/min under a nitrogen atmosphere.[7]

    • Record the heat flow as a function of temperature to obtain the melting curve. The peak temperature and enthalpy of melting provide information about the polymorphic form and the energy required to melt the fat crystals.

Protocol 4: Measurement of Solid Fat Content (SFC) by Pulsed Nuclear Magnetic Resonance (pNMR)

Objective: To determine the percentage of solid fat at different temperatures.

Apparatus:

  • Pulsed NMR analyzer.

  • NMR tubes.

  • Temperature-controlled water baths.

Procedure:

  • Sample Tempering (AOCS Official Method Cd 16b-93 for stabilizing fats):

    • Melt the sample at 80 °C for 15 minutes.

    • Hold at 60 °C for at least 15 minutes.

    • Transfer to a 0 °C bath for 90 minutes.

    • Transfer to a 26 °C bath for 40 hours.

    • Return to the 0 °C bath for 90 minutes before measurement.[12][13]

  • NMR Measurement:

    • Place the tempered sample in the NMR analyzer.

    • Measure the signal from both the solid and liquid protons at various temperatures of interest.

    • The SFC is calculated as the ratio of the solid signal to the total signal.

Protocol 5: Texture Analysis of Chocolate Hardness

Objective: To measure the hardness of the chocolate, which relates to its "snap".

Apparatus:

  • Texture analyzer with a load cell (e.g., 5 kg).

  • A probe, such as a 2 mm flat cylindrical probe or a three-point bend rig.[5][14]

Procedure (Penetration Test):

  • Sample Preparation:

    • Store the chocolate samples at a controlled temperature (e.g., 20 °C) for a specified period.

  • Texture Analysis:

    • Secure the sample on the instrument's base.

    • Set the test parameters: e.g., pre-test speed of 1 mm/s, test speed of 1 mm/s, and a penetration distance of 3 mm.[14]

    • The instrument measures the force required to penetrate the sample. The peak force is recorded as the hardness.

Protocol 6: Sensory Evaluation of Chocolate

Objective: To assess the organoleptic properties of the chocolate.

Procedure:

  • Panelist Selection and Training:

    • Select a panel of trained assessors.

  • Sample Presentation:

    • Present the chocolate samples, coded with random three-digit numbers, in a controlled environment (e.g., constant temperature and lighting).

    • Provide panelists with unsalted crackers and water to cleanse their palate between samples.[4]

  • Evaluation:

    • Panelists evaluate the samples for attributes such as appearance (color, gloss), aroma, texture (snap, melt-in-the-mouth), and flavor (cocoa, sweet, bitter).[15]

    • A scoring sheet with a defined scale (e.g., a 9-point hedonic scale) is used to record the intensity of each attribute.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_sensory Sensory Evaluation Chocolate_Formulation Chocolate Formulation (with/without CBE) Tempering Tempering Chocolate_Formulation->Tempering TAG_Analysis TAG Composition (HR-GC) Tempering->TAG_Analysis Characterize Composition Polymorphism Polymorphism (XRD) Tempering->Polymorphism Determine Crystal Form Melting_Profile Melting Profile (DSC) Tempering->Melting_Profile Analyze Thermal Properties SFC Solid Fat Content (pNMR) Tempering->SFC Measure Solid Fat Texture Texture Analysis Tempering->Texture Assess Hardness Sensory_Panel Sensory Panel Evaluation Tempering->Sensory_Panel Evaluate Organoleptic Properties

Caption: Experimental workflow for the analysis of chocolate containing cocoa butter alternatives.

Polymorphism_Pathway Melt Melted Fat Form_I Form I (γ) Melt->Form_I Rapid Cooling Form_II Form II (α) Form_I->Form_II Form_III Form III (β') Form_II->Form_III Form_IV Form IV (β') Form_III->Form_IV Form_V Form V (β) (Desired) Form_IV->Form_V Tempering Form_VI Form VI (β) (Stable, causes bloom) Form_V->Form_VI Improper Storage

Caption: Polymorphic transformations of cocoa butter during chocolate processing and storage.

References

Application Notes and Protocols for the Synthesis of NSAID Prodrugs Using 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their clinical utility is often limited by significant gastrointestinal (GI) side effects, primarily due to the presence of a free carboxylic acid moiety and the inhibition of cyclooxygenase-1 (COX-1) in the gastric mucosa.[1][2][3] A promising strategy to mitigate this GI toxicity is the prodrug approach, where the carboxylic acid group is temporarily masked.[1][2][3] This application note details the use of 1,3-distearin, a diglyceride, in the synthesis of lipid-based prodrugs of common NSAIDs such as ibuprofen (B1674241) and naproxen. The conjugation of NSAIDs to a lipid carrier like this compound can reduce direct contact of the acidic drug with the gastric mucosa, potentially leading to a better safety profile.[4][5]

Principle

The synthesis of NSAID-1,3-distearin prodrugs involves the esterification of the carboxylic acid group of the NSAID with the free hydroxyl group of this compound. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an aprotic solvent. The resulting ester bond is designed to be stable in the acidic environment of the stomach and subsequently hydrolyzed by esterases in the small intestine and plasma to release the active NSAID.

Materials and Reagents

Experimental Protocols

Protocol 1: Synthesis of Ibuprofen-1,3-Distearin Prodrug

This protocol is adapted from established methods for NSAID-glyceride conjugation.[5][6]

1. Reaction Setup:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 mmol) and ibuprofen (1.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

2. Coupling Reaction:

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) in 20 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring solution of this compound and ibuprofen over 30 minutes at 0°C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

3. Monitoring the Reaction:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the prodrug will indicate the reaction's progress.

4. Work-up and Purification:

  • After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 5% hydrochloric acid (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

5. Characterization:

  • Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of In Vitro Hydrolysis

This protocol is based on methodologies described for the evaluation of NSAID prodrug stability.[1][7][8]

1. Preparation of Buffer Solutions:

  • Prepare simulated gastric fluid (SGF, pH 1.2) without pepsin and simulated intestinal fluid (SIF, pH 7.4) without pancreatin.

2. Hydrolysis Assay:

  • Prepare a stock solution of the synthesized NSAID-1,3-distearin prodrug in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Add a small aliquot of the stock solution to a known volume of SGF and SIF to achieve a final concentration of, for example, 100 µg/mL.

  • Incubate the solutions at 37°C in a shaking water bath.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots of the samples.

  • Quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate any proteins.

  • Centrifuge the samples and analyze the supernatant for the presence of the parent NSAID and the remaining prodrug using a validated HPLC method.

3. Data Analysis:

  • Calculate the percentage of drug release at each time point.

  • Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) of the prodrug in both media.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard model for assessing the anti-inflammatory activity of NSAIDs and their prodrugs.[2][9]

1. Animal Model:

  • Use Wistar rats (150-200 g) and divide them into groups (n=6 per group):

    • Group 1: Control (vehicle only)
    • Group 2: Parent NSAID (e.g., ibuprofen, 20 mg/kg)
    • Group 3: NSAID-1,3-distearin prodrug (equimolar dose to the parent NSAID)

2. Drug Administration:

  • Administer the vehicle, parent NSAID, or prodrug orally.

3. Induction of Inflammation:

  • One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

5. Data Analysis:

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

  • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Protocol 4: Ulcerogenicity Study

This protocol is used to assess the gastrointestinal side effects of the synthesized prodrugs.[4][10][11][12]

1. Animal Model:

  • Use Wistar rats (150-200 g) and divide them into groups (n=6 per group):

    • Group 1: Control (vehicle only)
    • Group 2: Parent NSAID (e.g., naproxen, 50 mg/kg)
    • Group 3: NSAID-1,3-distearin prodrug (equimolar dose to the parent NSAID)

2. Drug Administration:

  • Administer the vehicle, parent NSAID, or prodrug orally once daily for a specified period (e.g., 5 days).

3. Assessment of Gastric Ulcers:

  • On the final day, after a period of fasting, sacrifice the animals.

  • Isolate the stomachs, open them along the greater curvature, and rinse with saline.

  • Examine the gastric mucosa for the presence of ulcers, erosions, and hemorrhages.

  • Score the ulcers based on their number and severity. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.

4. Data Analysis:

  • Compare the mean ulcer index of the prodrug-treated group with that of the parent NSAID-treated group.

Data Presentation

The following tables summarize representative quantitative data for NSAID-glyceride prodrugs from the literature.

Table 1: Anti-inflammatory Activity of Mefenamic Acid and its Glyceride Prodrugs [1][2]

Treatment (100 mg/kg)% Inhibition of Paw Edema (after 3h)
Mefenamic Acid44.55%
Mefenamic Acid-1,3-dipalmitate-2-conjugate47.20%
Mefenamic Acid-1,3-distearate-2-conjugate48.30%

Table 2: Ulcerogenic Activity of Mefenamic Acid and its Glyceride Prodrugs [1][2]

Treatment (100 mg/kg)Severity Index of Gastric Ulcers
Mefenamic Acid2.37
Mefenamic Acid-1,3-dipalmitate-2-conjugate1.10
Mefenamic Acid-1,3-distearate-2-conjugate1.22

Table 3: Anti-inflammatory Activity of Naproxen and its Glyceride Prodrugs [4]

Treatment% Inhibition of Paw Edema (at 6h)
Naproxen51.74 ± 0.43
Naproxen-1,3-dipalmitate-2-conjugate58.69 ± 0.37
Naproxen-1,3-distearate-2-conjugate55.04 ± 0.50

Table 4: Ulcerogenic and Analgesic Activity of Naproxen and its Glyceride Prodrugs [4]

TreatmentUlcer IndexAnalgesic Activity (% Protection)
Naproxen2.83 ± 0.1670.70 ± 4.93
Naproxen-1,3-dipalmitate-2-conjugate0.91 ± 0.2075.87 ± 5.76
Naproxen-1,3-distearate-2-conjugate1.33 ± 0.2174.15 ± 4.42

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the synthesis and action of NSAID-1,3-distearin prodrugs.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis & Purification cluster_product Final Product & Analysis NSAID NSAID (e.g., Ibuprofen) Reaction Esterification Reaction (0°C to RT, 24-48h) NSAID->Reaction Distearin This compound Distearin->Reaction Reagents DCC, DMAP Anhydrous DCM Reagents->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Prodrug NSAID-1,3-Distearin Prodrug Purification->Prodrug Characterization Spectroscopic Characterization (NMR, MS) Prodrug->Characterization

Synthesis workflow for NSAID-1,3-distearin prodrugs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological & Pathological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Homeostasis Gastric Mucosa Protection Platelet Aggregation Renal Blood Flow Prostaglandins->Homeostasis Inflammation Pain Fever Inflammation Prostaglandins->Inflammation Thromboxane->Homeostasis NSAID_Prodrug NSAID-1,3-Distearin Prodrug (in circulation) Active_NSAID Active NSAID NSAID_Prodrug->Active_NSAID Hydrolysis Active_NSAID->COX1 Inhibition Active_NSAID->COX2 Inhibition Esterases Esterases Esterases->NSAID_Prodrug

Cyclooxygenase (COX) signaling pathway and NSAID action.

Conclusion

The synthesis of NSAID prodrugs using this compound as a lipid carrier is a viable strategy to potentially reduce the gastrointestinal side effects associated with conventional NSAID therapy. The provided protocols offer a framework for the synthesis, in vitro evaluation, and in vivo assessment of these prodrugs. The quantitative data from the literature supports the hypothesis that such lipid-based prodrugs can exhibit improved anti-inflammatory activity and a more favorable safety profile compared to the parent drugs. Further research and optimization of these prodrugs could lead to the development of safer and more effective anti-inflammatory therapies.

References

Troubleshooting & Optimization

Optimizing enzymatic synthesis of 1,3-Distearin using response surface methodology

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Enzymatic Synthesis of 1,3-Distearin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the enzymatic synthesis of this compound, with a focus on optimization using Response Surface Methodology (RSM).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound? A1: The enzymatic esterification of glycerol (B35011) with stearic acid in a solvent-free system is a highly effective and environmentally friendly method.[1][2] This approach utilizes sn-1,3 specific lipases to ensure high regioselectivity, directing the fatty acids to the desired positions on the glycerol backbone.[3] Key to this process is the efficient removal of water produced during the reaction to shift the equilibrium towards the formation of this compound.[1]

Q2: Which lipases are recommended for this compound synthesis? A2: Immobilized sn-1,3 specific lipases are highly recommended for their specificity and reusability.[1][3] Commonly used and effective commercial lipases include Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (Candida antarctica lipase (B570770) B).[1][4] Lipozyme TL IM has also been shown to be suitable for maintaining high activity at the higher temperatures required for high-melting-point fatty acids like stearic acid.[5][6]

Q3: What is Response Surface Methodology (RSM) and how is it applied to this synthesis? A3: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[7][8] In the context of this compound synthesis, RSM is used to model and analyze the effects of multiple independent variables (e.g., temperature, enzyme concentration, substrate ratio) on the desired response (e.g., yield of this compound).[9][10][11] This allows for the optimization of reaction conditions to achieve maximum yield while minimizing the number of experimental runs.[8][12]

Q4: How can byproducts like free fatty acids, monostearin (B1671896), and 1,2-distearin be removed from the final product? A4: A multi-step purification process is typically employed. First, molecular distillation is highly effective for removing residual free fatty acids and monostearin.[5][13][14] Second, solvent fractionation, often using acetone (B3395972) or hexane (B92381), is used to crystallize and separate the high-purity this compound from other glyceride isomers like 1,2-distearin and remaining triacylglycerols.[5][6][13][14]

Q5: What is acyl migration and how can it be prevented? A5: Acyl migration is an undesirable side reaction where a fatty acid chain moves from one position on the glycerol backbone to another (e.g., from sn-1 to sn-2), leading to the formation of 1,2-distearin and reducing the purity of the target this compound.[13] This process is influenced by factors such as high temperature, prolonged reaction time, and high water content.[1][13] To minimize acyl migration, it is crucial to use the lowest effective reaction temperature, optimize for the shortest possible reaction time, and efficiently remove water from the reaction medium.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Suboptimal Reaction Conditions: Temperature, enzyme load, or substrate ratio may not be optimal.Use RSM to systematically optimize key variables like temperature, enzyme concentration, and stearic acid to glycerol molar ratio.[9][10]
Enzyme Inhibition: High concentrations of glycerol or byproducts can inhibit lipase activity.Consider stepwise addition of substrates. Ensure efficient mixing to avoid localized high concentrations.
Insufficient Water Removal: Water is a byproduct of esterification; its accumulation can reverse the reaction.Conduct the reaction under vacuum or use a nitrogen bubbling system to effectively remove water as it is formed.[1][2] Molecular sieves can also be used in solvent-based systems.[15]
Enzyme Deactivation: The reaction temperature may be too high for the chosen lipase, causing denaturation.[16][17]Select a thermostable lipase like Lipozyme TL IM for high-temperature reactions.[5][6] Verify the optimal temperature range for your specific enzyme and do not exceed it.
Low Purity / High Isomer Content (1,2-Distearin) Acyl Migration: Reaction temperature is too high or reaction time is too long.[13]Reduce the reaction temperature and monitor the reaction progress to stop it once equilibrium is reached, avoiding prolonged exposure.[13]
Non-Specific Lipase: The enzyme used may not have high sn-1,3 regioselectivity.Ensure you are using a known sn-1,3 specific lipase such as Lipozyme RM IM.[1]
Inefficient Purification: The purification method is not adequately separating the isomers.Optimize the solvent fractionation process. Adjust the crystallization temperature and solvent-to-product ratio.[5][14] Consider multiple recrystallization steps if necessary.
Reaction Rate is Too Slow Low Enzyme Concentration: Insufficient amount of lipase to catalyze the reaction effectively.Increase the enzyme load. An optimal range is often between 5-10% (w/w) of total substrates.[1][14] Note that excessive enzyme concentration can sometimes lead to a slight decrease in 1,3-DAG content due to acyl migration.[1]
Poor Mass Transfer: In a solvent-free system, high viscosity can limit the interaction between substrates and the immobilized enzyme.Increase the stirring speed/agitation to improve mass transfer. Ensure the reaction temperature is above the melting point of stearic acid (approx. 70°C).[5]
Enzyme Reusability is Poor Enzyme Leaching or Fouling: The enzyme may be leaching from its support or its active sites may be blocked by substrates or products.After each cycle, filter the enzyme and wash it with a suitable solvent (e.g., hexane) to remove adsorbed materials before reusing it.[1]
Denaturation during Recovery: The recovery and washing process may be too harsh.Use gentle filtration and avoid harsh solvents or high temperatures during the washing and drying steps.

Data Presentation

Table 1: Optimized Parameters for Enzymatic Synthesis of Diacylglycerols (DAGs)

Target Product Lipase Key Optimized Parameters Yield/Purity Reference
This compound (1,3-DSG) Lipozyme TL IM Temp: 75°C, Time: 6 h ~30% 1,3-DSG in crude product [5]
1,3-Dilaurin (B53383) Lipozyme RM IM Temp: 50°C, Time: 3 h, Enzyme Load: 5 wt%, Vacuum 80.3% 1,3-dilaurin content [2][18]
1,3-Diolein (B152344) Novozym 435 Temp: 62.4°C, Substrate Ratio: 2.4, Enzyme Load: 0.75g 87.4% diolein yield (87.8% as 1,3-isomer) [10]

| Feruloylated Lipids (from Distearin) | Novozym 435 | Temp: 78°C, Time: 24 h, Enzyme Load: 14% | 97.6% ethyl ferulate conversion |[9] |

Table 2: Comparison of Analytical Methods for Diacylglycerol Quantification

Analytical Method Principle Key Advantages Key Limitations Reference
HPLC-CAD Separation by polarity, detection by charged aerosol. Universal detection for non-volatile analytes; no derivatization needed. Requires specialized detector; response can be non-linear. [19]
HPLC-RID Separation by polarity, detection by refractive index changes. Simple, universal detector for isocratic analysis. Not compatible with gradient elution; low sensitivity. [19]

| GC-FID | Separation of fatty acid methyl esters (FAMEs) by volatility. | High resolution and sensitivity; robust and widely available. | Requires derivatization (transesterification) of glycerides to FAMEs.[20] |[21] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol is based on the direct esterification of glycerol with stearic acid.

Materials:

  • Glycerol (anhydrous)

  • Stearic Acid (≥98% purity)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)

  • Reaction vessel with magnetic stirrer, heating mantle, and vacuum connection

Procedure:

  • Substrate Preparation: Add stearic acid and glycerol to the reaction vessel. A common starting point for optimization is a molar ratio of 2:1 (stearic acid:glycerol).[5]

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme load is 5% (w/w) based on the total weight of the reactants.[1][2]

  • Reaction Setup: Seal the reactor. Begin stirring to ensure the mixture is homogenous.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 75°C, which is above the melting point of stearic acid).[5] Apply a vacuum (e.g., 4 mm Hg) to continuously remove the water produced during the esterification.[1][18]

  • Monitoring: Allow the reaction to proceed for a set time (e.g., 3-6 hours).[1][5] Samples can be taken periodically to monitor the conversion of fatty acids and the formation of this compound using an appropriate analytical method (see Protocol 3).

  • Enzyme Removal: Once the reaction is complete, cool the mixture slightly and add a solvent like petroleum ether to reduce viscosity. Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and stored for reuse.[1]

  • Solvent Evaporation: Evaporate the solvent from the filtered product mixture using a rotary evaporator to obtain the crude product containing this compound, unreacted substrates, and other glycerides.

Protocol 2: Two-Step Purification of this compound

Step A: Molecular Distillation (Removal of FFA and Monostearin)

  • Feed the crude product from Protocol 1 into a molecular still.

  • Set the distillation conditions to effectively separate the more volatile free fatty acids (stearic acid) and monostearin from the di- and triacylglycerols. This step is critical for removing the bulk of unreacted fatty acids.[13][14]

  • Collect the residue, which is now enriched in di- and triacylglycerols.

Step B: Acetone Fractionation (Isomer Separation)

  • Dissolve the residue from Step A in warm acetone (e.g., at a 1:10 w/v ratio).

  • Cool the solution slowly to a low temperature (e.g., 4°C or -20°C) to induce crystallization. This compound, having a higher melting point, will crystallize out of the solution while the more soluble 1,2-isomer and triacylglycerols remain in the liquid phase.[13][14]

  • Separate the crystallized solid (this compound) from the liquid phase by vacuum filtration.[13]

  • Wash the crystals with cold acetone to remove any remaining impurities.[13]

  • Evaporate the remaining solvent from the crystals under vacuum to obtain the final high-purity this compound product. The purity can exceed 99%.[2]

Protocol 3: Quantification by Gas Chromatography (GC)

This method analyzes the fatty acid composition by converting the glycerides to fatty acid methyl esters (FAMEs).

Materials:

  • Crude or purified product sample

  • Hexane

  • 14% Boron trifluoride in methanol (B129727) (BF₃/MeOH)

  • Internal standard (e.g., heptadecanoic acid methyl ester)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., fused silica).

Procedure:

  • Sample Preparation & Methylation:

    • Accurately weigh a small amount of the sample (e.g., 10-20 mg) into a glass tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of hexane and 1 mL of 14% BF₃/MeOH reagent.[20]

    • Seal the tube, blanket with nitrogen, and heat at 100°C for 1 hour.[20]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and vortex to mix. The FAMEs will partition into the upper hexane layer.

    • Centrifuge briefly to separate the layers.

  • GC Analysis:

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

    • Inject an aliquot (e.g., 1 µL) into the GC-FID system.

    • Run the analysis using a temperature program that effectively separates the FAMEs (e.g., initial temp 150°C, ramp to 220°C).

  • Quantification: Identify the peaks by comparing their retention times with known standards. The amount of each component (monostearin, distearin, tristearin) can be calculated based on the peak areas of the corresponding stearic acid methyl ester relative to the internal standard.

Visualizations

G sub Substrates (Stearic Acid + Glycerol) reac Enzymatic Esterification (sn-1,3 Lipase, Vacuum, Heat) sub->reac filt1 Enzyme Filtration (Recover & Reuse Lipase) reac->filt1 crude Crude Product (1,3-DSG, 1,2-DSG, MSG, FFA) filt1->crude md Molecular Distillation crude->md frac Acetone Fractionation (Crystallization at low temp) md->frac waste1 Removed: Free Fatty Acids (FFA) Monostearin (MSG) md->waste1 filt2 Vacuum Filtration frac->filt2 final High-Purity this compound filt2->final waste2 Removed: 1,2-Distearin Triacylglycerols filt2->waste2

Caption: Workflow for enzymatic synthesis and purification of this compound.

G start Define Problem: Maximize this compound Yield vars Identify Key Variables (Factors) - Temperature (X1) - Enzyme Load (X2) - Substrate Ratio (X3) start->vars design Select Experimental Design (e.g., Box-Behnken Design) vars->design exp Perform Experiments (Measure Response: Yield %) design->exp model Fit Mathematical Model (e.g., Second-order polynomial) exp->model anova Statistical Analysis (ANOVA) - Check model significance - Analyze variable effects model->anova graphs Generate Response Surfaces & Contour Plots anova->graphs opt Determine Optimal Conditions graphs->opt valid Experimental Validation (Confirm predicted yield) opt->valid

Caption: Logical workflow for Response Surface Methodology (RSM) optimization.

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Chemical Synthesis of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 1,3-Distearin.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors. A primary challenge in the chemical synthesis of diacylglycerols is the lack of regioselectivity, which often leads to a mixture of isomers, including the undesired 1,2-Distearin, thus reducing the yield of the target product.[1] Other common causes include incomplete reactions, side product formation, and losses during the purification process.

Potential Causes and Solutions:

  • Incomplete Reaction: The esterification of glycerol (B35011) with stearic acid may not have gone to completion.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.[2] Consider increasing the reaction time or temperature, but be mindful that harsh conditions can promote side reactions.[1] Verifying the quality of starting materials, such as stearic acid and glycerol, is also crucial as impurities can interfere with the reaction.

  • Suboptimal Stoichiometry: The molar ratio of stearic acid to glycerol is critical.

    • Solution: Experiment with varying the molar ratio of stearic acid to glycerol. A slight excess of the acylating agent (e.g., stearoyl chloride) might drive the reaction forward, but a large excess can lead to the formation of triglycerides.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: Optimize the purification process. If using column chromatography, carefully select the solvent system to ensure good separation.[1] For crystallization, experiment with different solvents and temperatures to maximize the recovery of the 1,3-isomer, which is generally less soluble than the 1,2-isomer.[3]

Question 2: How can I improve the regioselectivity of the synthesis to favor the formation of this compound over 1,2-Distearin?

Answer: Achieving high regioselectivity is a significant challenge in the chemical synthesis of diacylglycerols. Unlike enzymatic synthesis, which utilizes sn-1,3 specific lipases for precise acylation, chemical methods are often less specific.[1]

Strategies to Enhance Regioselectivity:

  • Use of Protecting Groups: A common strategy involves protecting the secondary hydroxyl group of glycerol. This directs the acylation to the primary hydroxyl groups at the sn-1 and sn-3 positions. Subsequent deprotection yields the desired this compound.

  • Reaction Temperature Control: Lowering the reaction temperature during the addition of the acylating agent (e.g., oleoyl (B10858665) chloride in the synthesis of a similar structured triglyceride) can help minimize side reactions and may improve regioselectivity.[1]

  • Alternative Synthetic Routes: Consider a multi-step synthesis starting from a glycidol (B123203) ester. This method can offer higher yields and greater purity of the desired diglyceride.[4]

Question 3: My final product is a mixture of 1,3- and 1,2-Distearin. How can I effectively separate them?

Answer: The separation of 1,3- and 1,2-diacylglycerol isomers is challenging due to their similar physical properties. However, their different melting points and polarities can be exploited for separation.

Purification Methods:

  • Fractional Crystallization: This is a common method for separating the isomers. The 1,3-isomer generally has a higher melting point and is less soluble in nonpolar solvents than the 1,2-isomer.

    • Procedure: Dissolve the isomeric mixture in a suitable solvent (e.g., acetone) and cool it to a specific temperature to induce the crystallization of the this compound.[5] The more soluble 1,2-isomer will remain in the solution. This process may need to be repeated to achieve high purity.

  • Silica (B1680970) Gel Column Chromatography: This technique separates compounds based on their polarity. The 1,2-isomer is slightly more polar than the 1,3-isomer and will therefore have a stronger interaction with the silica gel.

    • Procedure: Use a gradient of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) to elute the compounds from the column.[1] The less polar this compound will elute first, followed by the 1,2-Distearin.

Question 4: What are the common impurities in my this compound product, and how can I remove them?

Answer: Besides the 1,2-isomer, other common impurities include unreacted starting materials (glycerol and stearic acid), monostearin, and tristearin (B179404).

Troubleshooting Impurities:

  • Unreacted Stearic Acid: Free fatty acids can be effectively removed using molecular distillation.[6] Alternatively, washing the organic phase with a mild aqueous base during the work-up can help remove acidic impurities.

  • Unreacted Glycerol: Glycerol is highly polar and can be removed by washing the reaction mixture with water or brine during the extraction step.

  • Mono- and Tristearin: These can be separated from the desired diacylglycerol using silica gel column chromatography, as their polarities differ significantly.[7] Fractional crystallization can also be effective, as tristearin has a much higher melting point than this compound.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of structured glycerides, providing a comparison between enzymatic and chemical methods. Note that specific yields and purities for the chemical synthesis of this compound can vary significantly based on the chosen protocol and optimization.

ParameterEnzymatic Synthesis (Representative)Chemical Synthesis (Representative)
Yield ~70.2%Variable, often lower than enzymatic methods
Purity (after purification) ~92.2%Variable, highly dependent on the purification method
Reaction Temperature Mild (e.g., 75°C)Harsher, often requiring higher temperatures
Catalyst sn-1,3 specific lipaseChemical catalyst (e.g., acid or base)
Specificity High (regiospecific for sn-1 and sn-3)Low (random acylation leading to isomers)
Byproducts Minimal, mainly unreacted substratesIsomers (1,2-distearin), mono- and triglycerides

Data adapted from the synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS) as a representative structured glyceride.[1]

Experimental Protocol: Chemical Synthesis of this compound

This protocol describes a general method for the direct esterification of glycerol with stearic acid.

Materials:

  • Glycerol

  • Stearic Acid

  • Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst

  • n-Hexane (for recrystallization)

  • Anhydrous Sodium Sulfate

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycerol and stearic acid in a 1:2 molar ratio.

  • Catalyst Addition: Add a catalytic amount of concentrated HCl to the mixture.

  • Reaction: Heat the reaction mixture to 120-160°C with vigorous stirring for several hours (e.g., 8 hours).[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from n-hexane to yield this compound.[8] Further purification can be achieved by silica gel column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn Check TLC for starting materials poor_regio Poor Regioselectivity start->poor_regio Analyze product for isomer formation (e.g., NMR, GC) loss_purification Losses during Purification start->loss_purification Quantify losses at each step sol_incomplete Increase reaction time/temp Ensure anhydrous conditions Check starting material purity incomplete_rxn->sol_incomplete sol_regio Use protecting groups Optimize reaction temperature Consider alternative synthetic routes poor_regio->sol_regio sol_purification Optimize chromatography solvent system Optimize crystallization conditions loss_purification->sol_purification

Caption: A decision tree for troubleshooting low yields in the chemical synthesis of this compound.

Chemical_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Glycerol, Stearic Acid) reaction Esterification Reaction (Acid Catalyst, Heat) start->reaction crude_product Crude Product Mixture reaction->crude_product workup Work-up (Extraction & Washing) crude_product->workup purification_step Purification (Crystallization or Chromatography) workup->purification_step final_product Pure this compound purification_step->final_product

Caption: A workflow diagram for the chemical synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Is chemical synthesis the best method for producing high-purity this compound?

A1: While chemical synthesis is a viable option, it presents challenges in achieving high purity and regioselectivity.[1] Enzymatic synthesis using sn-1,3 specific lipases is often preferred for producing high-purity this compound due to its high specificity, milder reaction conditions, and reduced formation of byproducts.[1] The choice of method often depends on factors like desired purity, yield, cost, and scalability.

Q2: What is the typical melting point of this compound?

A2: The reported melting point of this compound is around 58-59°C.[8] This can be a useful parameter for assessing the purity of the synthesized product.

Q3: Can I use stearoyl chloride instead of stearic acid for the synthesis?

A3: Yes, using an activated form of stearic acid, such as stearoyl chloride, is a common alternative for the acylation of glycerol.[4] This method is often faster and can proceed under milder conditions. However, it requires the use of a base (like pyridine) to neutralize the HCl byproduct, and the reagents need to be handled with care.[1]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is useful for monitoring the reaction progress and assessing the purity of the final product. Infrared (IR) spectroscopy can confirm the presence of ester and hydroxyl functional groups.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components of the product mixture, including the desired this compound and any isomeric impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and confirming the position of the stearoyl groups on the glycerol backbone.

Q5: Are there any "green chemistry" considerations for the synthesis of this compound?

A5: Yes. The use of harsh solvents and high temperatures in chemical synthesis raises environmental concerns. Enzymatic synthesis is generally considered a "greener" alternative as it proceeds under milder conditions and often uses fewer hazardous reagents.[1] If pursuing a chemical route, consider using less toxic solvents and optimizing the reaction to minimize energy consumption and waste generation.

References

Improving yield and purity of 1,3-Distearin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Distearin for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic methods, such as the direct esterification of glycerol (B35011) with stearic acid, are often preferred due to their high regioselectivity, which leads to higher purity of the desired 1,3-isomer.[1][2][3] Chemical synthesis typically involves the acylation of glycerol, but can result in a mixture of isomers, making purification more challenging.[1]

Q2: Why is enzymatic synthesis often recommended for achieving high purity?

A2: Enzymatic synthesis using sn-1,3 specific lipases offers high selectivity, directing the esterification to the sn-1 and sn-3 positions of the glycerol backbone.[1] This minimizes the formation of unwanted byproducts like 1,2-Distearin and tristearin, simplifying the purification process and leading to a higher quality product.[1]

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities include unreacted starting materials (glycerol and stearic acid), monoglycerides (B3428702) (monostearin), other diglyceride isomers (1,2-Distearin), and triglycerides (tristearin).[3][4] The presence and proportion of these impurities depend heavily on the synthesis method and reaction conditions.

Q4: How can the purity of synthesized this compound be improved?

A4: A multi-step purification process is typically employed. This often involves molecular distillation to remove free fatty acids and monoglycerides, followed by solvent fractionation (e.g., with acetone (B3395972) or hexane) to separate the desired this compound from other glycerides based on differences in melting points and solubility.[4][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction conditions (temperature, pressure, molar ratio). - Catalyst deactivation (for enzymatic synthesis). - Acyl migration leading to 1,2-isomer formation.[7]- Increase reaction time or adjust temperature and pressure according to the chosen method. - Optimize the molar ratio of glycerol to stearic acid.[3] - Ensure the enzyme is not denatured and consider using immobilized enzymes for better stability and reuse.[1] - For enzymatic reactions, control water content as it can affect equilibrium.[2]
Low Purity of this compound - Formation of isomeric byproducts (1,2-Distearin). - Presence of unreacted starting materials. - Formation of triglycerides.- Employ sn-1,3 specific lipases to minimize isomer formation.[1] - Utilize a multi-step purification process involving molecular distillation and solvent fractionation.[4][6] - Optimize crystallization conditions (solvent, temperature, cooling rate) during fractionation to enhance separation.[4]
Product Discoloration or Off-Odor - Oxidation of fatty acids.- Conduct the reaction and purification steps at the lowest possible temperatures to minimize oxidation.[4] - Store the final product under an inert atmosphere (e.g., nitrogen) and at low temperatures.[4]
Difficulty in Removing Free Fatty Acids (FFAs) - Inefficient purification method.- Molecular distillation is a highly effective method for removing FFAs.[4] - Alternatively, use solvent extraction with a dilute alkaline solution to neutralize and remove FFAs.[4]

Quantitative Data Summary

The following tables summarize quantitative data for the enzymatic synthesis and purification of 1,3-diacylglycerols, including this compound.

Table 1: Enzymatic Synthesis of this compound

Parameter Value Reference
Enzyme Lipozyme TL IM[3][8]
Substrate Molar Ratio (Stearic Acid:Glycerol) 1:1[3]
Reaction Temperature 75°C[3]
Reaction Time 6 hours[3]
Yield of Total Diacylglycerols (DAGs) 39.58%[3][8]
Ratio of 1,3-DAG to Total DAGs 52.43%[3][8]

Table 2: Purification of this compound

Purification Step Parameter Value Reference
Molecular Distillation Purity of 1,3-DAGs>83%[3][8]
Solvent Fractionation (Hexane) Final Purity of 1,3-DSG83.77% DAGs (62.28% as 1,3-isomer)[6]
Solvent Fractionation (Acetone) Purity of a similar compound (SOS)92.2%[5]
Solvent Fractionation (Acetone) Recovery of a similar compound (SOS)85.1%[5]

Experimental Protocols

1. Enzymatic Synthesis of this compound via Direct Esterification

This protocol is based on the synthesis of high-melting point 1,3-diacylglycerols.

  • Materials:

  • Procedure:

    • Combine glycerol, stearic acid (at a 1:1 molar ratio), 4A molecular sieve, and silica gel in a reaction vessel.[3] The mass ratio of molecular sieve, silica gel, and glycerol can be set at 1:1:1.[3]

    • Add the immobilized lipase to the mixture.

    • Heat the reaction mixture to 75°C with constant stirring.[3]

    • Maintain the reaction for 6 hours.[3]

    • After the reaction, separate the immobilized enzyme from the product mixture by filtration.

    • The crude product, containing this compound, unreacted substrates, and byproducts, is then ready for purification.

2. Purification of this compound

This protocol involves a two-step process of molecular distillation followed by solvent fractionation.

  • Step 1: Molecular Distillation

    • Subject the crude product from the synthesis step to multi-stage molecular distillation.[6]

    • The first stage is typically performed at a high temperature (e.g., 190°C for 1,3-DSG) to remove free fatty acids and monoglycerides.[6]

  • Step 2: Solvent Fractionation (Hexane)

    • Dissolve the residue from molecular distillation in hexane (B92381) at a weight-to-volume ratio of 1:40.[6]

    • Heat the mixture to 60°C to ensure complete dissolution of all fat crystals.[6]

    • Cool the solution to 25°C and maintain this temperature for 48 hours to allow for crystallization.[6]

    • Separate the crystallized solid (stearin fraction, enriched in this compound) from the liquid (olein fraction) by filtration.[6]

    • Dry the solid fraction to remove the solvent, yielding the purified this compound.

Visualizations

experimental_workflow_enzymatic reactants Glycerol & Stearic Acid reaction Esterification (75°C, 6h) reactants->reaction enzyme Immobilized sn-1,3 Lipase enzyme->reaction filtration Enzyme Filtration reaction->filtration crude_product Crude Product filtration->crude_product mol_dist Molecular Distillation crude_product->mol_dist purified_dag Purified DAG Mixture mol_dist->purified_dag sol_frac Solvent Fractionation (Hexane, 25°C) purified_dag->sol_frac final_product High-Purity This compound sol_frac->final_product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Parameters start->check_reaction check_purity Analyze Product Composition start->check_purity optimize_conditions Optimize Temp, Time, Molar Ratios check_reaction->optimize_conditions check_catalyst Verify Catalyst Activity check_reaction->check_catalyst high_byproducts High Levels of Byproducts? check_purity->high_byproducts  Yes high_starting_material High Levels of Starting Material? check_purity->high_starting_material  No improve_purification Refine Purification (e.g., Fractionation) high_byproducts->improve_purification increase_time Increase Reaction Time high_starting_material->increase_time  Yes

References

Technical Support Center: 1,3-Distearin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the chemical synthesis of 1,3-Distearin.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the chemical synthesis of this compound?

A1: The most prevalent side products in the chemical synthesis of this compound are isomeric and incompletely reacted glycerides. These include:

  • 1,2-Distearin: Formation of the 1,2-isomer is a common issue arising from a lack of regioselectivity during the acylation of glycerol (B35011). It can also be formed through acyl migration from the desired this compound product.

  • Tristearin (Tristearoylglycerol): Over-acylation of the glycerol backbone leads to the formation of the triglyceride.

  • Monostearin (1- or 2-Monostearoylglycerol): Incomplete reaction results in the presence of monoglycerides.

  • Unreacted Glycerol and Stearic Acid: Residual starting materials are often present in the crude product mixture.

Q2: What is acyl migration and how does it affect the purity of this compound?

A2: Acyl migration is an intramolecular process where an acyl group moves from one hydroxyl group to another on the glycerol backbone. In the context of this compound synthesis, the stearoyl group at the sn-1 or sn-3 position can migrate to the sn-2 position, converting the desired this compound into the isomeric 1,2-Distearin. This is a significant challenge as it reduces the purity and yield of the target molecule. Acyl migration can be influenced by factors such as temperature, reaction time, and the presence of catalysts.[1]

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its side products?

A3: Several analytical techniques are suitable for the analysis of the reaction mixture:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a powerful method for separating and quantifying non-volatile compounds like glycerides that lack a UV chromophore. It can effectively separate monoglycerides, diglyceride isomers (1,2- and 1,3-), and triglycerides.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is another robust technique for analyzing glycerides. Derivatization of the hydroxyl groups to form more volatile compounds (e.g., trimethylsilyl (B98337) ethers) is often necessary for good chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to distinguish between 1,2- and 1,3-diglyceride isomers based on the chemical shifts of the glycerol backbone protons and carbons.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound and High Proportion of Monostearin

Possible Causes:

  • Incomplete reaction.

  • Suboptimal molar ratio of reactants.

  • Insufficient reaction time or temperature.

  • Ineffective catalyst.

Solutions:

  • Optimize Molar Ratio: Ensure the appropriate molar ratio of stearic acid (or its derivative) to glycerol is used. A common starting point is a 2:1 molar ratio.

  • Increase Reaction Time/Temperature: Gradually increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress using TLC or HPLC to avoid excessive side product formation.

  • Catalyst Selection: Evaluate different catalysts. For direct esterification, acid catalysts are common. For acylation with stearoyl chloride, a base like pyridine (B92270) is typically used to neutralize the HCl byproduct.[2]

  • Efficient Water Removal: In direct esterification reactions, water is a byproduct. Its removal (e.g., using a Dean-Stark apparatus or vacuum) is crucial to shift the equilibrium towards product formation.

Problem 2: High Content of 1,2-Distearin Isomer

Possible Causes:

  • Lack of regioselectivity in the chemical synthesis method.

  • Acyl migration occurring during the reaction or work-up.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can help minimize acyl migration.[1]

  • Minimize Reaction Time: Extended reaction times can promote acyl migration. Aim for the shortest time necessary for complete conversion of the starting materials.

  • Choice of Synthesis Route: Enzymatic synthesis using a sn-1,3 specific lipase (B570770) offers significantly higher regioselectivity and minimizes the formation of the 1,2-isomer.[2]

  • Purification: Careful purification by column chromatography or crystallization can be used to separate the 1,3- and 1,2-isomers.

Problem 3: Significant Amount of Tristearin in the Product Mixture

Possible Cause:

  • Excess of the acylating agent (e.g., stearic acid or stearoyl chloride).

Solutions:

  • Adjust Stoichiometry: Carefully control the stoichiometry of the reactants. Use a molar ratio that favors the formation of diglycerides over triglycerides.

  • Slow Addition of Acylating Agent: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of over-acylation.

Quantitative Data on Side Product Formation

The following tables summarize the typical distribution of products in 1,3-diglyceride synthesis under different conditions.

Table 1: Influence of Molar Ratio of Fatty Acid to Glycerol in Enzymatic Synthesis [3]

Molar Ratio (Stearic Acid:Glycerol)This compound Content (%)Monoglycerides (%)Triglycerides (%)Free Fatty Acids (%)
1:1~2026.2225.648.56

Note: Data is for the synthesis of 1,3-distearoylglycerol (1,3-DSG) via enzymatic esterification.

Table 2: Product Composition in Enzymatic Synthesis of 1,3-Dilaurin [4]

Reaction Time (h)1,3-Dilaurin Content (%)Lauric Acid Conversion (%)
380.395.3

Note: This data illustrates the high selectivity achievable with enzymatic synthesis, though some acyl migration to 1,2-dilaurin was observed with increased enzyme concentration and reaction time.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Acylation of Glycerol

This protocol is a representative method for the chemical synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve glycerol in anhydrous chloroform.

  • Base Addition: Add anhydrous pyridine to the solution. Pyridine acts as a catalyst and neutralizes the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture to 0-5°C using an ice bath. Add stearoyl chloride dropwise to the stirred solution. The low temperature helps to minimize side reactions.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quenching and Extraction: Quench the reaction by adding a small amount of water or a dilute acid solution. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate this compound from the side products.[2]

Protocol 2: Enzymatic Synthesis of this compound by Direct Esterification[4]

This protocol describes a solvent-free enzymatic approach.

Materials:

  • Glycerol

  • Stearic acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine glycerol and stearic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture (e.g., 5% by weight of the total reactants).

  • Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (e.g., 60-75°C) with constant stirring. Apply a vacuum to remove the water produced during the esterification, which drives the reaction towards product formation.

  • Reaction Monitoring: Monitor the conversion of stearic acid and the formation of this compound using HPLC or GC. A typical reaction time is several hours.

  • Enzyme Removal: After the reaction, filter the hot mixture to remove the immobilized enzyme. The enzyme can often be reused.

  • Purification: The crude product, which will contain unreacted starting materials and some side products, can be purified by molecular distillation to remove free fatty acids, followed by crystallization or column chromatography to isolate the this compound.

Visualizations

Synthesis_Pathway Glycerol Glycerol Monostearin Monostearin Glycerol->Monostearin + 1 Stearic Acid StearicAcid Stearic Acid / Stearoyl Chloride Distearin_1_3 This compound (Target) Monostearin->Distearin_1_3 + 1 Stearic Acid (Regioselective) Distearin_1_2 1,2-Distearin (Side Product) Monostearin->Distearin_1_2 + 1 Stearic Acid (Non-Regioselective) Distearin_1_3->Distearin_1_2 Acyl Migration Tristearin Tristearin (Side Product) Distearin_1_3->Tristearin + 1 Stearic Acid Distearin_1_2->Tristearin + 1 Stearic Acid

Caption: Chemical synthesis pathway of this compound and common side reactions.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Purity High Proportion of Monostearin? Start->Check_Purity Incomplete_Reaction Incomplete Reaction Check_Purity->Incomplete_Reaction Yes High_1_2_Isomer High Proportion of 1,2-Distearin? Check_Purity->High_1_2_Isomer No Optimize_Conditions Optimize: - Molar Ratio - Reaction Time/Temp - Catalyst - Water Removal Incomplete_Reaction->Optimize_Conditions Acyl_Migration Acyl Migration / Lack of Selectivity High_1_2_Isomer->Acyl_Migration Yes High_Triglyceride High Proportion of Tristearin? High_1_2_Isomer->High_Triglyceride No Control_Temp_Time Control: - Lower Temperature - Shorter Time Consider Enzymatic Route Acyl_Migration->Control_Temp_Time Over_Acylation Over-Acylation High_Triglyceride->Over_Acylation Yes Adjust_Stoichiometry Adjust Stoichiometry / Slow Addition of Reagent Over_Acylation->Adjust_Stoichiometry

References

Technical Support Center: Crystallization of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1,3-distearin.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Question: My this compound crystallization yields an unexpected polymorph or a mixture of polymorphs. How can I control the polymorphic outcome?

Answer: Polymorphism is a common challenge in this compound crystallization, as it can exist in several crystalline forms (e.g., α, β', β), each with different physical properties.[1][2] Controlling the polymorphic outcome requires careful manipulation of the crystallization conditions.

  • Temperature Control: The cooling rate and isothermal hold temperature are critical. Faster cooling rates tend to produce less stable α crystals, while slower cooling rates favor the formation of more stable β' and β polymorphs.[3][4] A controlled temperature protocol, often referred to as tempering, is essential to achieve the desired polymorph.[1] This typically involves melting the this compound completely to erase any crystal memory, followed by controlled cooling to a specific temperature to induce nucleation of the desired form.[5]

  • Seeding: Introducing seed crystals of the desired polymorph can effectively direct the crystallization towards that form. The presence of a seeding agent like tristearin (B179404) (SSS) has been shown to facilitate the heterogeneous nucleation of triglycerides like 1,3-distearoyl-2-oleoylglycerol (SOS), a molecule structurally similar to this compound.[1][6]

  • Solvent Selection: The solvent used for crystallization can influence the resulting polymorph. Solvent properties such as polarity can affect the solute-solvent interactions at the crystal-solution interface, thereby influencing crystal growth kinetics.[7][8][9]

Question: I am observing a long induction time for crystallization, or no crystals are forming at all. What could be the cause and how can I resolve it?

Answer: A long induction time or failure to crystallize is typically related to the energy barrier for nucleation.

  • Supersaturation: The solution may not be sufficiently supersaturated. Try increasing the concentration of this compound or reducing the temperature to increase the driving force for crystallization. However, be aware that very rapid cooling to achieve high supersaturation can lead to the formation of unstable polymorphs.[1]

  • Purity: Pure this compound may have a long induction time due to the high energy barrier for homogeneous nucleation.[5] The presence of minor components or impurities can sometimes hinder or, in some cases, promote nucleation.

  • Seeding: As mentioned previously, adding seed crystals can significantly reduce the induction time by providing a template for crystal growth, thus bypassing the energy-intensive primary nucleation step.[1][6] Studies on similar triglycerides have shown that adding SSS can reduce the induction time of crystallization.[6]

  • Agitation: Introducing controlled agitation or shear can sometimes promote nucleation.[5] However, the optimal shear rate needs to be determined empirically for your specific setup.

Question: The crystal habit (shape) of my this compound is not suitable for my downstream application (e.g., poor flowability, difficult to filter). How can I modify the crystal habit?

Answer: The crystal habit is determined by the relative growth rates of different crystal faces and can be significantly influenced by the crystallization environment.

  • Solvent Choice: The choice of solvent is a primary factor in determining crystal habit.[7][9] Solute-solvent interactions at different crystal faces can either inhibit or promote growth on those faces, leading to different crystal shapes.[7][8] For example, crystallization of tolbutamide (B1681337) from different solvents resulted in plate-like, needle-like, and prismatic crystals.[7][9]

  • Additives/Impurities: The presence of even small amounts of additives or impurities can alter the crystal habit by selectively adsorbing to certain crystal faces and inhibiting their growth.

  • Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can also affect the crystal habit.

Question: My crystallization yield is very low. What are the potential reasons and solutions?

Answer: A poor yield can be frustrating and may be caused by several factors.

  • Excess Solvent: Using too much solvent is a common reason for low yield, as a significant amount of the compound may remain in the mother liquor.[10] If possible, concentrate the mother liquor and cool it again to recover more product.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the this compound, even at lower temperatures. Consider using a different solvent or a mixed solvent system.

  • Cooling Process: If the cooling is too rapid, there may not be enough time for the crystals to grow, resulting in a fine powder that is difficult to filter, leading to product loss. A slower, controlled cooling process is often beneficial.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common polymorphs of this compound and how do their properties differ?

A1: Like other triglycerides, this compound exhibits polymorphism, commonly crystallizing into the α, β', and β forms. These polymorphs have different subcell structures, which result in different melting points, stabilities, and densities.[2] The α form is the least stable and has the lowest melting point, while the β form is the most stable and has the highest melting point. The β' form is intermediate in stability and melting point.[2]

Q2: How does the cooling rate affect the crystallization of this compound?

A2: The cooling rate has a significant impact on both the polymorphic form and the crystal morphology.

  • Polymorphism: Faster cooling rates tend to trap the molecules in the less stable α form. Slower cooling rates provide the molecules with enough time to arrange themselves into the more stable β' and β forms.[3][4]

  • Morphology: Rapid cooling generally leads to the formation of a larger number of smaller crystals, while slow cooling results in fewer, larger crystals.[4]

Q3: What is the role of solvents in this compound crystallization?

A3: Solvents play a crucial role in crystallization by influencing solubility, crystal habit, and potentially the polymorphic form.[7][9] The polarity of the solvent and its ability to interact with different crystal faces of this compound (e.g., through hydrogen bonding) can alter the relative growth rates of these faces, thereby changing the overall shape of the crystal.[7][8]

Q4: What analytical techniques are used to characterize this compound polymorphs?

A4: Several analytical techniques can be used to identify and characterize the different polymorphic forms of this compound.

  • Differential Scanning Calorimetry (DSC): DSC is widely used to determine the melting points and heats of fusion of the different polymorphs.[11][12] Each polymorph will exhibit a distinct melting endotherm.

  • X-ray Diffraction (XRD): Powder XRD provides a unique diffraction pattern for each crystalline form, making it a definitive tool for polymorph identification.[12]

  • Microscopy: Optical and hot-stage microscopy can be used to visually observe the crystal habit and any polymorphic transformations during heating.[12]

  • Spectroscopy: Infrared (IR) and Raman spectroscopy can also differentiate between polymorphs as the different crystal lattices result in different vibrational modes.[12]

Data Presentation

Table 1: Effect of Tristearin (SSS) Seeding on Isothermal Crystallization Induction Time of 1,3-distearoyl-2-oleoylglycerol (SOS) at 28.2 °C

SSS Concentration (% w/w)Onset Temperature of Crystallization (°C)Induction Time (min)
017.0836
Varies22.2322

Data adapted from studies on cocoa butter triglycerides, where SOS is a major component and its crystallization is influenced by SSS.[6]

Table 2: Influence of Cooling Rate on Crystallization Properties of Fats

Cooling RateCrystal SizeCrystal NetworkInitial Solid Fat Content (SFC)
Fast (e.g., 10°C/min)SmallerMore uniform, more bridgesHigher
Slow (e.g., 0.1°C/min)LargerLess uniformLower

General trends observed in fat crystallization.[4]

Experimental Protocols

Protocol 1: Isothermal Crystallization Analysis using Differential Scanning Calorimetry (DSC)

This protocol is used to measure the isothermal crystallization induction time.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan and hermetically seal it.[5]

  • DSC Program:

    • Step 1 (Heating): Heat the sample to 80°C and hold for 10 minutes to ensure complete melting and to erase any previous crystal memory.[5]

    • Step 2 (Cooling): Cool the sample at a controlled rate (e.g., 10°C/min) to the desired isothermal crystallization temperature.[5]

    • Step 3 (Isothermal Hold): Hold the sample at the isothermal temperature until the crystallization exotherm is complete, indicated by the heat flow signal returning to the baseline.[5]

  • Data Analysis: The induction time is determined from the exothermal peak obtained during the isothermal hold. It is the time from reaching the isothermal temperature to the onset of the crystallization peak.[1]

Protocol 2: Investigating the Effect of a Seeding Agent on Crystallization Induction Time

This protocol uses DSC to determine how a seeding agent affects the crystallization kinetics.

  • Sample Preparation: Prepare a series of this compound samples containing varying concentrations of the seeding agent (e.g., 0%, 1%, 2%, 3%, 4% w/w). Ensure homogenous mixing of the components in their molten state.[5]

  • DSC Analysis: For each sample, perform the isothermal crystallization experiment as described in Protocol 1.[5]

  • Data Comparison: Compare the induction times obtained for the samples with and without the seeding agent. A reduction in induction time with increasing seed concentration indicates that the agent is effectively promoting nucleation.[5]

Visualizations

Crystallization_Workflow cluster_prep Sample Preparation cluster_process Crystallization Process cluster_analysis Analysis start Start melt Melt this compound (Erase Crystal Memory) start->melt cool Controlled Cooling melt->cool isothermal Isothermal Hold cool->isothermal nucleation Nucleation isothermal->nucleation growth Crystal Growth nucleation->growth filter Filter & Dry growth->filter analyze Characterize Crystals (DSC, XRD, etc.) filter->analyze end End Product analyze->end

Caption: Experimental workflow for this compound crystallization.

Troubleshooting_Polymorphism cluster_solutions Potential Solutions cluster_temp_actions Temperature Actions issue Issue: Incorrect Polymorph temp Modify Temperature Profile issue->temp solvent Change Solvent issue->solvent seed Introduce Seed Crystals issue->seed cooling Adjust Cooling Rate temp->cooling isothermal Change Isothermal Temp. temp->isothermal outcome Desired Polymorph solvent->outcome seed->outcome cooling->outcome isothermal->outcome

Caption: Troubleshooting logic for controlling polymorphism.

References

Technical Support Center: Controlling Polymorphism in 1,3-Distearin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and controlling polymorphism in 1,3-Distearin samples. Understanding and managing the different crystalline forms of this lipid is crucial for ensuring product quality, stability, and performance in various applications, including pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in this compound?

A1: Polymorphism is the ability of this compound to exist in multiple crystalline forms, each with a different molecular packing arrangement. These different forms are known as polymorphs. For triacylglycerols like this compound, the three primary polymorphic forms are designated α (alpha), β' (beta-prime), and β (beta).[1] These forms vary in their physical properties, such as melting point, solubility, and stability.[1]

Q2: What are the different polymorphic forms of this compound and how do they differ in stability?

A2: The polymorphic forms of this compound differ in their subcell packing, which describes the cross-sectional arrangement of the fatty acid chains.[1]

  • The α form is the least stable and has a hexagonal packing. It is typically obtained through rapid cooling of the melt.[1]

  • The β' form has intermediate stability with an orthorhombic perpendicular packing.[1]

  • The β form is the most stable and is characterized by a more ordered triclinic packing.[1]

The transformation between these forms generally follows Ostwald's rule of stages, where the least stable form crystallizes first and then transforms into more stable forms over time or with thermal treatment.[1]

Q3: Why is it important to control the polymorphism of this compound in research and drug development?

A3: Controlling polymorphism is critical because the crystalline form of this compound can significantly impact the physical and chemical properties of the final product. In pharmaceutical applications, for instance, different polymorphs can affect drug release rates, bioavailability, and the stability of the formulation.[2] Uncontrolled polymorphic transitions during storage can lead to changes in texture, appearance, and performance.[1]

Q4: How can I promote the formation of the most stable β-polymorph?

A4: The stable β-form is typically achieved through slow crystallization or a process called tempering.[1] This involves carefully controlling the cooling rate and holding the sample at specific temperatures to allow the molecules to arrange into the most stable triclinic packing. Seeding with existing β-form crystals can also accelerate the formation of this stable polymorph.[3]

Q5: What is the effect of the cooling rate on the polymorphism of this compound?

A5: The cooling rate is a primary factor influencing which polymorph is formed. Rapid cooling of molten this compound generally leads to the formation of the metastable α-form.[1] Slower cooling rates provide more time for the molecules to organize into the more stable β' or β forms.[1]

Q6: Can additives be used to control the polymorphism of this compound?

A6: Yes, additives can act as "polymorphic modifiers."[2] For example, some emulsifiers and surfactants have been noted to preserve the α-form of solid lipids.[2][4] The addition of diacylglycerols and sucrose (B13894) esters can stabilize metastable forms by slowing the transition to the most stable polymorph.[2][4] Conversely, certain additives can be used to promote the formation of the stable β-form.[2] The effectiveness of an additive depends on its chemical structure and its compatibility with the triglyceride.[5]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Unexpected changes in sample texture or hardness over time. Polymorphic transition from a less stable form (α or β') to a more stable β form during storage.[1][2]Implement a controlled cooling and tempering protocol to ensure the sample crystallizes directly into the stable β-form. Consider the use of additives that can stabilize the desired polymorph.[2][4] Store samples at low temperatures to prevent or slow down polymorphic transitions.[2]
Inconsistent melting points in different batches of the same sample. The presence of different polymorphic forms in each batch. The α-form has the lowest melting point, while the β-form has the highest.[6]Standardize the crystallization process by precisely controlling the cooling rate and any holding times.[7] Use analytical techniques like DSC or XRD to verify the polymorphic form of each batch.[8][9]
Difficulty in obtaining the stable β-polymorph. The cooling rate may be too fast, or the tempering time is insufficient.[1]Employ a slower cooling rate and/or increase the duration of the isothermal hold at a temperature just below the melting point of the β'-form to facilitate the transition to the β-form.[3] Consider seeding the melt with a small amount of pre-existing β-crystals.[3]
Sample remains in the metastable α-form for an extended period. Certain additives or impurities may be stabilizing the α-form.[2][4] Storage at very low (refrigerator) temperatures can also significantly slow down the transition to more stable forms.[2]If the β-form is desired, re-melt the sample and apply a controlled cooling and tempering protocol. If the α-form is desired, identify and consistently use the stabilizing additive and maintain low-temperature storage.

Experimental Protocol: Achieving the Stable β-Polymorph of this compound

This protocol describes a general method for obtaining the stable β-polymorphic form of this compound using controlled cooling and tempering.

Materials:

  • This compound sample

  • Differential Scanning Calorimeter (DSC) or a temperature-controlled heating/cooling stage

  • Sample pans for DSC (if applicable)

Methodology:

  • Melting and Erasing Thermal History:

    • Heat the this compound sample to a temperature approximately 20°C above its final melting point (the melting point of the β-form is around 72.7°C for the related tristearin).[6] A temperature of 90-100°C is generally sufficient.

    • Hold the sample at this temperature for at least 10 minutes to ensure complete melting and to erase any "crystal memory" from previous thermal treatments.[7]

  • Controlled Cooling:

    • Cool the molten sample at a slow, controlled rate. A rate of 1-5°C per minute is recommended. Slower cooling promotes the formation of more stable polymorphs.[1]

  • Isothermal Crystallization (Tempering):

    • Hold the sample at a specific isothermal temperature to allow for the transformation to the stable β-form. A suitable temperature is typically just below the melting point of the β'-form. For tristearin, this is around 63.5°C.[6] A temperature range of 55-60°C could be a starting point for this compound.

    • Maintain this temperature for a sufficient duration, which can range from 30 minutes to several hours, to allow for the complete transition to the β-polymorph. The exact time may need to be optimized for your specific sample and setup.

  • Verification of Polymorphic Form:

    • After the tempering step, the polymorphic form of the this compound sample should be verified using an appropriate analytical technique.

    • Differential Scanning Calorimetry (DSC): Heat the tempered sample at a controlled rate (e.g., 10°C/min) and observe the melting endotherm. The β-polymorph will exhibit a single, sharp melting peak at its characteristic high temperature.[2][6]

    • X-ray Diffraction (XRD): Analyze the sample using powder XRD. The resulting diffraction pattern will show characteristic peaks corresponding to the triclinic structure of the β-polymorph.[8][9]

Visualizations

Polymorphic_Transformation_Pathway Melt Molten this compound Alpha α-form (Metastable) Hexagonal Melt->Alpha Rapid Cooling BetaPrime β'-form (Metastable) Orthorhombic Melt->BetaPrime Slow Cooling Beta β-form (Stable) Triclinic Melt->Beta Very Slow Cooling/ Tempering Alpha->BetaPrime Time/Heating BetaPrime->Beta Time/Heating

Caption: Polymorphic transformation pathway of this compound.

Troubleshooting_Workflow Start Start: Unexpected Polymorphic Behavior CheckCooling Review Cooling Rate Start->CheckCooling CheckTempering Examine Tempering Protocol CheckCooling->CheckTempering Correct ModifyCooling Adjust Cooling Rate: Slower for β, Faster for α CheckCooling->ModifyCooling Incorrect CheckAdditives Investigate for Additives/Impurities CheckTempering->CheckAdditives Correct ModifyTempering Optimize Tempering Time and Temperature CheckTempering->ModifyTempering Incorrect IdentifyAdditive Identify and Control Additive Source CheckAdditives->IdentifyAdditive Present Analyze Analyze Polymorphic Form (DSC, XRD) CheckAdditives->Analyze Absent ModifyCooling->Analyze ModifyTempering->Analyze IdentifyAdditive->Analyze End End: Desired Polymorph Achieved Analyze->End

Caption: Troubleshooting workflow for this compound polymorphism.

References

Technical Support Center: 1,3-Distearin Separation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and purification of 1,3-distearin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: The most frequent impurities in crude this compound samples are other acylglycerols that arise during synthesis or from natural sources. These include:

  • 1,2-Distearin: The positional isomer of this compound.

  • Tristearin (SSS): A common trisaturated triglyceride that can co-crystallize with this compound.[1]

  • Monostearin: Monoacylglycerols are often present as byproducts.

  • Free Stearic Acid: Unreacted starting material or a product of hydrolysis.

Q2: My purified this compound has a low or broad melting point. What does this indicate?

A2: A low or broad melting point is a primary indicator of impurities. The presence of other lipids, such as 1,2-distearin or residual solvents, disrupts the crystal lattice of the this compound, leading to a depression and broadening of the melting point range. For high-purity this compound, a sharp melting point is expected. The melting point of a pure sample can also be affected by its polymorphic form, which can change over time or with different crystallization conditions.[1]

Q3: Can acyl migration from this compound to 1,2-distearin occur during purification? How can I prevent it?

A3: Yes, acyl migration is a spontaneous reaction where an acyl group moves from one hydroxyl position to another, leading to the isomerization of this compound to the more stable 1,2-distearin.[2] This can be influenced by factors like temperature, pH, and the type of solvent used. To minimize acyl migration:

  • Use non-polar, aprotic solvents: Solvents like acetone (B3395972) and diethyl ether have been shown to reduce acyl migration compared to protic solvents like methanol.[3]

  • Maintain low temperatures: Perform purification steps, especially solvent evaporation, at the lowest feasible temperature.

  • Avoid acidic or basic conditions: Maintain a neutral pH throughout the purification process, as both acids and bases can catalyze acyl migration.

  • Store properly: Purified this compound should be stored at low temperatures, preferably in a freezer, under an inert atmosphere to prevent both isomerization and oxidation.

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound (including impurities) is lower than the boiling point of the solvent.[4][5] Here are some solutions:

  • Add more solvent: Your solution might be too concentrated, causing the compound to come out of solution too quickly at a temperature above its melting point. Re-heat the mixture and add more of the primary solvent until the oil redissolves, then allow it to cool slowly.[5]

  • Change the solvent system: Use a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can add more of the "good" solvent (in which the compound is more soluble) to keep it dissolved at a higher temperature, then slowly add the "poor" solvent to induce crystallization.[4]

  • Cool the solution more slowly: Rapid cooling can favor oil formation over crystal nucleation. After dissolving the compound in the hot solvent, allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[4]

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low yield can be due to several factors.[6] Consider the following:

  • Using too much solvent: If you use an excessive amount of solvent to dissolve the crude product, a significant portion of your this compound will remain in the mother liquor upon cooling. Use only the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can help.

  • Washing with warm solvent: When washing the collected crystals, always use a cold solvent to minimize the dissolution of your product.

Chromatographic Separation Issues

Q6: I'm having trouble separating 1,2-distearin and this compound by HPLC. What conditions are recommended?

A6: The separation of these positional isomers can be challenging. A common and effective method is reversed-phase HPLC (RP-HPLC).

  • Column: A C18 column is typically used for this separation.

  • Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) has been shown to successfully separate 1,2- and this compound.

  • Detection: UV detection at 205 nm is suitable for these compounds.

  • Elution Order: In this system, this compound will typically elute before 1,2-distearin.

If you are still experiencing poor resolution, you can try to optimize the separation by:

  • Lowering the flow rate: This can increase the number of theoretical plates and improve separation, though it will increase the run time.[7][8]

  • Decreasing the column temperature: Lower temperatures can sometimes enhance selectivity between closely related isomers.[8]

  • Using a longer column or a column with a smaller particle size: Both can increase separation efficiency.[7][9]

Q7: I see multiple spots on my TLC plate after purification. How can I identify them and improve purity?

A7: Multiple spots on a TLC plate indicate the presence of impurities.

  • Identification:

    • Rf values: In a normal-phase system (e.g., silica (B1680970) gel with a hexane (B92381)/diethyl ether mobile phase), less polar compounds will have a higher Rf value. The expected order from highest to lowest Rf would be: Tristearin > 1,2-Distearin ≈ this compound > Monostearin > Free Stearic Acid. Note that 1,2- and this compound can be difficult to resolve on TLC.

    • Visualization: Use different visualization techniques to help identify the spots.[10][11][12]

      • Iodine vapor: Stains most organic compounds, appearing as yellow-brown spots.[10]

      • Phosphomolybdic acid or permanganate (B83412) stain: These are general stains for organic compounds and will visualize all the lipid classes.[13]

  • Improving Purity:

    • Re-crystallization: If the impurities are present in significant amounts, a second recrystallization may be necessary.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used to separate the components based on polarity. A solvent gradient from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically used.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number504-40-5
Molecular FormulaC₃₉H₇₆O₅
Molecular Weight625.02 g/mol
Melting Point78.5-79 °C
Storage Temperature-20°C

Table 2: Recommended Solvents for this compound Recrystallization

Solvent SystemPurposeNotes
AcetonePrimary RecrystallizationGood for removing tristearin.[1]
n-Hexane / AcetoneMixed Solvent SystemProvides good control over solubility and crystallization.
EthanolPrimary RecrystallizationA common solvent for recrystallizing organic solids.
Dichloromethane / HexaneMixed Solvent SystemDichloromethane acts as the "good" solvent, hexane as the "poor" solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Acetone
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of acetone and gently heat the mixture with swirling (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: HPLC Analysis of this compound Purity
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform (B151607) or the mobile phase) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram. The purity can be assessed by the relative area of the this compound peak.

Visualizations

experimental_workflow cluster_purification Recrystallization crude Crude this compound dissolve Dissolve in Hot Acetone crude->dissolve recrystallize Slow Cooling & Crystallization dissolve->recrystallize filter_dry Filter & Dry recrystallize->filter_dry analysis Purity Analysis (TLC/HPLC/Melting Point) filter_dry->analysis pure_solid Purified this compound analysis->crude Impure analysis->pure_solid Purity > 99%

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_tree start Low Purity after Recrystallization check_mp Check Melting Point start->check_mp mp_low Low & Broad MP check_mp->mp_low Yes mp_ok Sharp MP, but Impure by HPLC check_mp->mp_ok No oiling_out Oiling Out Occurred? mp_low->oiling_out isomers Isomeric Impurity Suspected (e.g., 1,2-distearin) mp_ok->isomers rerun_recrys Adjust Recrystallization: - Slower cooling - Different solvent oiling_out->rerun_recrys Yes chromatography Use Preparative HPLC or Column Chromatography oiling_out->chromatography No isomers->chromatography

Caption: Troubleshooting decision tree for impure this compound after recrystallization.

References

Technical Support Center: 1,3-Distearin Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges encountered when formulating with 1,3-Distearin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 1,3-Distearoylglycerol, is a diacylglycerol consisting of a glycerol (B35011) backbone esterified with two stearic acid molecules at positions 1 and 3.[1][2][3] It is a solid lipid commonly used as an excipient in pharmaceutical and cosmetic formulations, particularly in the development of lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[4] Its chemical formula is C₃₉H₇₆O₅.[1][2]

Q2: What are the primary stability concerns associated with this compound in formulations?

A2: The two primary stability concerns for this compound are polymorphism and chemical degradation (hydrolysis) .

  • Polymorphism: This is the ability of a solid material to exist in multiple crystal forms, each with different physicochemical properties.[5] For lipids like this compound, these transitions can significantly impact the formulation's physical stability, drug release profile, and shelf-life.[5][6]

  • Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, breaking down into glycerol and stearic acid. This chemical degradation can be catalyzed by environmental factors like pH and temperature, affecting the formulation's integrity and performance.[7][8]

Q3: Why is polymorphism a critical issue in lipid-based formulations?

A3: Polymorphism is critical because different crystal forms of a lipid excipient can have varying melting points, solubilities, and dissolution rates.[5][9] During storage, a formulation may be produced with a metastable polymorph (e.g., the α-form), which is more soluble but less stable. Over time, this can transition to a more stable, less soluble form (e.g., the β-form).[6][9] This transformation can lead to undesirable changes in the final product, such as:

  • Increased graininess or waxy texture.[10]

  • Changes in drug release characteristics.[11]

  • Drug expulsion from the lipid matrix.

  • Physical separation of phases.[5]

Q4: What are the common signs of instability in a formulation containing this compound?

A4: Visual and physical signs of instability include:

  • Phase Separation: The oil and water phases of an emulsion separate, indicating emulsion failure.[12][13]

  • Changes in Viscosity: A noticeable decrease or increase in the thickness of the formulation.[14]

  • Grainy or Waxy Appearance: This often points to the crystallization or polymorphic transformation of lipid components.[10]

  • Color or Odor Changes: These can indicate chemical degradation of one or more components in the formulation.[10][14]

  • Changes in pH: A shift in pH can indicate hydrolytic degradation of the ester components.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during experiments with this compound formulations.

Issue 1: My solid lipid nanoparticle (SLN) formulation appears grainy and its particle size has increased during storage.

  • Potential Cause: This is a classic sign of polymorphic transformation. The this compound likely crystallized in a less stable, high-energy polymorph (α-form) during production (e.g., via a rapid cooling process like spray congealing) and has since transitioned to a more stable, lower-energy β-polymorph.[6][11] This transition alters the crystal lattice, which can lead to particle growth and drug expulsion.

  • Troubleshooting Steps & Solutions:

    • Characterize the Polymorphic State: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to identify the crystal forms present immediately after production and at various time points during storage. A shift in melting peaks (DSC) or diffraction patterns (XRD) will confirm a polymorphic transition.[6][15]

    • Control the Manufacturing Process: The cooling rate during solidification is a critical factor. Slower cooling rates may favor the formation of more stable polymorphs from the outset.

    • Incorporate Polymorphic Modifiers: The addition of certain liquid lipids (oils) or other excipients can influence crystallization behavior.[6] For instance, adding specific liquid lipids can promote the transition to the stable β-form, ensuring that any polymorphic changes are complete before storage, which ultimately leads to a more stable final product.[6][11] The addition of diacylglycerols has also been shown to stabilize metastable forms of triglycerides.[16]

Issue 2: My cream formulation is showing phase separation and a drop in pH over time.

  • Potential Cause: This issue likely points to chemical instability, specifically the hydrolysis of the ester bonds in this compound. The formation of stearic acid as a byproduct lowers the pH, which can destabilize the emulsifier system and lead to the separation of oil and water phases.[7][13] Temperature fluctuations can accelerate this process.[7][15]

  • Troubleshooting Steps & Solutions:

    • Optimize Formulation pH: Buffer the aqueous phase of your formulation to a pH range where the hydrolysis of this compound is minimized. Stability studies at different pH values can determine the optimal range.[17][18]

    • Select a Robust Emulsifier System: Ensure the hydrophilic-lipophilic balance (HLB) of your emulsifier system is correctly matched to the oil phase. The emulsifier should also be stable across the expected pH range of the formulation's shelf life.[13]

    • Control Storage Conditions: Store the formulation at a controlled, lower temperature to reduce the rate of chemical reactions.[7][18] Avoid exposure to high temperatures or thermal cycling.

    • Evaluate Excipient Compatibility: Conduct compatibility studies to ensure that other ingredients in the formulation (e.g., preservatives, active ingredients) do not catalyze the degradation of this compound.[19]

Data Presentation

Table 1: Influence of Additives on Tristearin Polymorphic Transitions

Note: Tristearin is a well-characterized triglyceride, and its behavior provides a relevant model for understanding the polymorphic transitions that diacylglycerols like this compound may undergo. The addition of other lipids can significantly influence these transitions.

Additive (10% w/w)Effect on Polymorphic Transition (from α to β form)Reference
Isopropyl myristatePromotes rapid transition[6]
Ethyl oleatePromotes rapid transition[6]
Oleic acidPromotes transition[6]
Medium Chain TriglyceridesPromotes transition[6]
Glyceryl monooleatePromotes transition[6]
Sorbitane monooleatePromotes transition[6]
DiacylglycerolsCan stabilize metastable forms, retarding transition[16]
Sucrose EstersCan stabilize metastable forms, retarding transition[16]

Visualizations

// Nodes start [label="Formulation Instability Observed\n(e.g., Graininess, Phase Separation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_physical [label="Assess Physical Changes:\nParticle Size, Viscosity, Microscopy", fillcolor="#FBBC05", fontcolor="#202124"]; check_chemical [label="Assess Chemical Changes:\npH, Degradation Products (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; is_polymorphism [label="Polymorphic Transition\nSuspected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_degradation [label="Chemical Degradation\nSuspected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Polymorphism Path analyze_solid_state [label="Analyze Solid State:\nDSC, XRD", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_poly [label="Solution:\n1. Modify Cooling Rate\n2. Add Polymorphic Modifiers\n3. Optimize Storage Temp.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Degradation Path analyze_degradants [label="Analyze Degradants:\nLC-MS, GC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_degrade [label="Solution:\n1. Adjust & Buffer pH\n2. Use Antioxidants\n3. Check Excipient Compatibility", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Connections start -> {check_physical, check_chemical} [dir=both, arrowhead=normal, arrowtail=normal]; check_physical -> is_polymorphism; check_chemical -> is_degradation;

is_polymorphism -> analyze_solid_state [label="Yes"]; analyze_solid_state -> solution_poly; is_polymorphism -> is_degradation [label="No"];

is_degradation -> analyze_degradants [label="Yes"]; analyze_degradants -> solution_degrade; is_degradation -> start [label="No\n(Re-evaluate)", style=dashed, constraint=false]; }

Caption: Troubleshooting workflow for diagnosing formulation instability.

// Nodes prep [label="1. Formulation Preparation\n(e.g., Hot Homogenization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initial [label="2. Initial Characterization (T=0)\n(Particle Size, Zeta Potential, pH)", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="3. Place Samples in\nControlled Storage Conditions\n(e.g., 25°C/60% RH, 40°C/75% RH)", fillcolor="#F1F3F4", fontcolor="#202124"]; pull [label="4. Sample at Pre-defined\nTime Points (1, 3, 6 Months)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="5. Perform Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; physical [label="Physical Tests:\nVisual, Viscosity, Particle Size", fillcolor="#FFFFFF", fontcolor="#202124"]; chemical [label="Chemical Tests:\nAssay (HPLC), pH", fillcolor="#FFFFFF", fontcolor="#202124"]; solid [label="Solid-State Tests:\nDSC, XRD", fillcolor="#FFFFFF", fontcolor="#202124"]; report [label="6. Compile Data &\nDetermine Shelf-Life", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> initial; initial -> storage; storage -> pull; pull -> analysis; analysis -> {physical, chemical, solid} [style=dashed]; {physical, chemical, solid} -> report [style=dashed]; }

Caption: Experimental workflow for a typical formulation stability study.

Experimental Protocols

Protocol 1: Characterization of Polymorphism by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and heat of fusion of this compound within a formulation, and to detect polymorphic transitions.

  • Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of the bulk formulation or isolated lipid component into a standard aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to 100°C at a constant rate of 10°C/min. This initial scan will melt the lipid and erase its thermal history.

    • Cooling Cycle: Cool the sample from 100°C back to 0°C at a controlled rate (e.g., 10°C/min) to induce crystallization.

    • Second Heating Cycle: Re-heat the sample from 0°C to 100°C at 10°C/min. The endothermic peaks observed during this scan correspond to the melting of the different polymorphic forms that crystallized during the cooling cycle.[15]

    • Data Analysis: Analyze the resulting thermogram. The peak temperature of an endotherm represents the melting point, and the area under the peak corresponds to the heat of fusion. The presence of multiple melting peaks or shifts in peak temperatures upon storage indicates polymorphism.[6]

Protocol 2: Assessment of Chemical Stability by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the amount of this compound (the active pharmaceutical ingredient, if applicable) and its potential degradation products over time.

  • Methodology:

    • Standard Preparation: Prepare standard stock solutions of pure this compound and any known potential degradation products (e.g., stearic acid) in a suitable solvent (e.g., Chloroform/Methanol mixture). Create a calibration curve by preparing a series of dilutions.

    • Sample Preparation: Accurately weigh a known amount of the formulation. Dissolve it in a suitable solvent to extract the lipid components and the drug. The sample may require centrifugation or filtration to remove insoluble excipients.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at an appropriate wavelength for the analyte of interest, or an Evaporative Light Scattering Detector (ELSD) for lipids.

      • Injection Volume: 20 µL.

    • Analysis: Inject the prepared standards and samples into the HPLC system.

    • Data Processing: Compare the peak areas from the sample chromatograms to the calibration curve to determine the concentration of this compound and its degradation products. A decrease in the parent compound's concentration over time indicates instability.[19][20]

References

Validation & Comparative

A Comparative Guide to the Fat Crystallization of 1,3-Distearin and Tristearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The crystallization behavior of lipids is a critical factor in the formulation and stability of a wide range of products, from pharmaceuticals to food. Understanding the nuanced differences between lipid molecules, such as the diacylglycerol 1,3-distearin and the triacylglycerol tristearin (B179404), is paramount for controlling the microstructure and, consequently, the physical properties of lipid-based systems. This guide provides an objective comparison of the fat crystallization performance of this compound and tristearin, supported by experimental data and detailed methodologies.

Executive Summary

While both this compound and tristearin are saturated lipids derived from stearic acid, their distinct molecular structures—a diacylglycerol versus a triacylglycerol—lead to significant differences in their crystallization behavior. Tristearin, a triacylglycerol, generally exhibits a higher melting point and a more complex polymorphic behavior compared to the diacylglycerol this compound. The presence of a hydroxyl group in this compound influences its crystal packing and interaction with other lipids. In mixed systems, this compound can act as a crystal modifier, influencing the nucleation and growth of tristearin crystals.

Comparative Crystallization Data

The following table summarizes the key quantitative differences in the crystallization properties of this compound and tristearin, compiled from various experimental studies.

PropertyThis compoundTristearinKey Differences & Implications
Melting Point (°C) ~72-74°C (β' form)α-form: ~54°C, β'-form: ~64°C, β-form: ~73°CTristearin exhibits multiple melting points corresponding to its different polymorphic forms, with the stable β form having a similar melting point to the β' form of this compound. This complex thermal behavior of tristearin requires precise temperature control during processing.
Crystallization Onset Temperature (°C) Generally lower than tristearinHigher than this compoundTristearin's higher crystallization temperature means it will crystallize out of a solution or melt before this compound, a principle utilized in fractionation processes.
Polymorphism Primarily exists in β' and β forms.Exhibits at least three polymorphs: α (unstable), β' (metastable), and β (stable).The greater number of polymorphic forms in tristearin and the transitions between them can lead to changes in product texture and stability over time (e.g., fat bloom in chocolate). This compound's simpler polymorphism offers more predictable crystallization behavior.
Crystal Habit Needle-like or small spherulites.Spherulitic, with the size and morphology depending on the polymorphic form and crystallization conditions.The different crystal shapes influence the formation of the crystal network, affecting the rheological properties of the fat matrix. Needle-like crystals from this compound can form a more rigid network at lower solid fat content.
Effect on Triglyceride Crystallization Can act as a nucleating agent or an inhibitor depending on concentration and cooling rate.-The addition of this compound to tristearin can modify the crystallization kinetics and the final crystal structure of tristearin, which is a key consideration in mixed-fat systems.

Experimental Protocols

The characterization of fat crystallization is typically performed using a combination of thermal, structural, and microscopic techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting and crystallization temperatures and enthalpies.

Methodology:

  • A small, precisely weighed sample (5-10 mg) of this compound or tristearin is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample is heated to a temperature above its melting point (e.g., 90°C) and held for a specified time (e.g., 10 minutes) to erase any crystal memory.

  • The sample is then cooled at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., 0°C) to observe the crystallization exotherm.

  • Subsequently, the sample is heated at the same controlled rate back to the starting temperature to observe the melting endotherm(s).

  • The onset and peak temperatures of crystallization and melting, as well as the associated enthalpy changes, are determined from the resulting thermogram.

Powder X-ray Diffraction (XRD)

Objective: To identify the polymorphic form of the crystals.

Methodology:

  • A crystallized sample of this compound or tristearin is prepared by cooling the molten lipid under controlled conditions.

  • The sample is finely ground and placed on a sample holder.

  • The sample is exposed to a monochromatic X-ray beam.

  • The diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • The characteristic d-spacings (interplanar distances) are calculated from the positions of the diffraction peaks.

  • The polymorphic form is identified by comparing the obtained d-spacings with known values for the α, β', and β forms of glycerides.

Polarized Light Microscopy (PLM)

Objective: To visualize the morphology and size of the fat crystals and the structure of the crystal network.

Methodology:

  • A small amount of the molten lipid is placed on a pre-heated microscope slide and covered with a coverslip.

  • The slide is placed on a temperature-controlled stage of a polarized light microscope.

  • The sample is subjected to a specific cooling profile to induce crystallization.

  • Images of the crystal growth and the resulting microstructure are captured at different time points and temperatures using cross-polarized light.

  • The crystal size, shape (e.g., spherulitic, needle-like), and the overall network structure are analyzed from the captured images.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the fat crystallization of this compound and tristearin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis S1 This compound Sample DSC Differential Scanning Calorimetry (DSC) S1->DSC XRD X-ray Diffraction (XRD) S1->XRD PLM Polarized Light Microscopy (PLM) S1->PLM S2 Tristearin Sample S2->DSC S2->XRD S2->PLM D1 Thermal Properties (Melting/Crystallization Temps, Enthalpy) DSC->D1 D2 Polymorphic Form Identification XRD->D2 D3 Crystal Morphology & Microstructure PLM->D3 C Comparison of Crystallization Behavior D1->C D2->C D3->C

Experimental workflow for comparing fat crystallization.

Signaling Pathways and Logical Relationships

The crystallization process is a complex interplay of thermodynamics and kinetics, influenced by molecular structure.

crystallization_pathway cluster_tristearin Tristearin Crystallization cluster_distearin This compound Crystallization Melt_T Molten State Alpha_T α form (Unstable) Melt_T->Alpha_T Rapid Cooling Beta_prime_T β' form (Metastable) Alpha_T->Beta_prime_T Transformation Beta_T β form (Stable) Beta_prime_T->Beta_T Transformation Melt_D Molten State Beta_prime_D β' form Melt_D->Beta_prime_D Cooling Beta_D β form Beta_prime_D->Beta_D Transformation

Polymorphic transformation pathways.

Conclusion

The choice between this compound and tristearin in a formulation will have profound effects on the product's final characteristics. Tristearin's complex polymorphism offers a wider range of textures but requires more stringent processing control to ensure the formation of the desired stable form and prevent undesirable phase transitions during storage. In contrast, this compound presents a simpler crystallization profile, which can be advantageous for achieving consistent and predictable product properties. Furthermore, in mixed systems, this compound can be strategically employed to modify the crystallization of triglycerides like tristearin, offering a tool for fine-tuning the microstructure and functionality of lipid-based products. A thorough understanding of their individual and combined crystallization behaviors, as elucidated by the experimental methods described herein, is essential for the rational design and development of high-quality, stable formulations.

A Comparative Guide to 1,3-Distearin and Monostearin as Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the emulsifying properties of 1,3-Distearin and monostearin (B1671896) (also known as glycerol (B35011) monostearate or GMS). The information presented is based on available experimental data and is intended to assist in the selection of the most appropriate emulsifier for specific formulation needs in research, and drug development.

Introduction to the Emulsifiers

Monostearin (Glycerol Monostearate - GMS) is a well-established and widely used non-ionic emulsifier in the food, pharmaceutical, and cosmetic industries.[1][2] It is a monoglyceride, consisting of a single stearic acid molecule esterified to a glycerol backbone.[3] Its amphiphilic nature, with a hydrophilic glycerol head and a lipophilic stearic acid tail, allows it to reduce the interfacial tension between oil and water, thereby facilitating the formation and stabilization of emulsions.[2]

This compound is a diglyceride, specifically a 1,3-diacylglycerol (DAG), where two stearic acid molecules are esterified to the first and third carbons of the glycerol backbone. While less commonly used as a primary emulsifier compared to monostearin, it possesses surface-active properties and can contribute to the overall stability of an emulsion.[4]

Comparative Performance Data

The following table summarizes the key physicochemical properties and emulsifying performance of this compound and monostearin based on available data. It is important to note that direct comparative studies are limited, and some data for this compound is inferred from studies on similar 1,3-diglycerides.

PropertyThis compoundMonostearin (GMS)References
Chemical Structure 1,3-Distearoylglycerol1-Stearoylglycerol[3][4]
Molecular Formula C₃₉H₇₆O₅C₂₁H₄₂O₄
HLB Value (Calculated/Estimated) ~1-3 (Lipophilic)3.8 (Lipophilic)[5]
Primary Emulsion Type Water-in-Oil (W/O)Primarily Water-in-Oil (W/O), but can stabilize Oil-in-Water (O/W) at higher concentrations.[5]
Emulsion Stabilization Mechanism Primarily through network formation in the continuous phase via crystallization into spherulites.Primarily by adsorbing at the oil-water interface, providing a steric barrier. Forms plate-like crystals.[4]
Effect on Droplet Size May result in larger initial droplet sizes compared to monostearin.Effective in reducing droplet size, with higher monoglyceride content leading to smaller droplets.[6][7][8]
Emulsion Stability Contributes to long-term stability by forming a crystalline network that prevents droplet coalescence.Provides good initial stability by coating droplets, but can be prone to polymorphism which may affect long-term stability.[4][9]
Zeta Potential Effect (in non-ionic systems) Minimal effect on zeta potential.Minimal effect on zeta potential.[1][10]
Influence of Temperature Crystallization behavior is temperature-dependent, which can affect emulsion stability.Can undergo polymorphic transitions with temperature changes, potentially leading to emulsion destabilization.[11]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate and compare the performance of these emulsifiers are provided below.

Preparation of Oil-in-Water Emulsions

Objective: To prepare standardized oil-in-water emulsions for comparative stability and particle size analysis.

Materials:

  • This compound

  • Monostearin (GMS)

  • Vegetable Oil (e.g., Soybean Oil)

  • Deionized Water

Procedure:

  • Preparation of Oil Phase: The emulsifier (this compound or Monostearin) is dispersed in the oil phase at a predetermined concentration (e.g., 1-5% w/w). The mixture is heated to 70-80°C with continuous stirring until the emulsifier is completely dissolved.

  • Preparation of Aqueous Phase: Deionized water is heated to the same temperature as the oil phase (70-80°C).

  • Emulsification: The hot aqueous phase is slowly added to the hot oil phase under high-shear mixing using a homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes).

  • Cooling: The resulting coarse emulsion is then cooled to room temperature while stirring at a lower speed to allow for the formation of a stable emulsion.

Droplet Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of the prepared emulsions.

Instrumentation: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer).

Procedure:

  • Sample Preparation: A small, representative sample of the emulsion is diluted with deionized water to achieve an appropriate obscuration level as recommended by the instrument manufacturer.

  • Measurement: The diluted sample is introduced into the instrument's dispersion unit. The particle size distribution is measured based on the light scattering pattern created by the emulsion droplets.

  • Data Analysis: The results are typically reported as the volume-weighted mean diameter (D[1][8]) and the surface-weighted mean diameter (D[7][8]), along with the particle size distribution curve.

Accelerated Stability Testing (Centrifugation Method)

Objective: To assess the physical stability of the emulsions under accelerated conditions.

Instrumentation: Laboratory Centrifuge.

Procedure:

  • Sample Preparation: A fixed volume of the emulsion is placed in a centrifuge tube.

  • Centrifugation: The samples are centrifuged at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).

  • Analysis: After centrifugation, the samples are visually inspected for any signs of phase separation, such as creaming (upward movement of the dispersed phase) or sedimentation. The height of the separated layer is measured to calculate the creaming index.

Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

Microscopic Observation

Objective: To visually assess the morphology and dispersion of the emulsion droplets.

Instrumentation: Optical Microscope with a camera.

Procedure:

  • Sample Preparation: A small drop of the emulsion is placed on a clean microscope slide and covered with a coverslip. For oil-in-water emulsions, a water-soluble dye can be added to the aqueous phase to enhance contrast.[12]

  • Observation: The slide is observed under the microscope at different magnifications.

  • Analysis: The images are captured to document the droplet size, shape, and distribution. Any signs of droplet aggregation or coalescence are noted.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and Monostearin as emulsifiers.

Emulsifier_Comparison_Workflow cluster_prep Emulsion Preparation cluster_analysis Emulsion Characterization cluster_emulsifiers Emulsifiers cluster_comparison Comparative Analysis P1 Weighing & Mixing: - Oil Phase (Oil + Emulsifier) - Aqueous Phase (Water) P2 Heating: Both phases to 75°C P1->P2 P3 Homogenization: High-shear mixing P2->P3 P4 Cooling: To room temperature P3->P4 E1 This compound Emulsion P4->E1 E2 Monostearin Emulsion P4->E2 A1 Droplet Size Analysis (Laser Diffraction) C1 Compare Droplet Size Distributions A1->C1 A2 Stability Testing (Centrifugation, Creaming Index) C2 Compare Stability Indices A2->C2 A3 Microscopy (Morphology, Dispersion) C3 Compare Micrographs A3->C3 A4 Zeta Potential Analysis C4 Compare Zeta Potentials A4->C4 E1->A1 E1->A2 E1->A3 E1->A4 E2->A1 E2->A2 E2->A3 E2->A4 C_Final Conclusion: Select Optimal Emulsifier C1->C_Final C2->C_Final C3->C_Final C4->C_Final

Caption: Workflow for comparing emulsifier performance.

Signaling Pathways and Molecular Interactions

The primary mechanism of action for both this compound and monostearin as emulsifiers does not involve complex signaling pathways in the biological sense. Instead, their function is based on physicochemical interactions at the oil-water interface and within the bulk phases of the emulsion.

The diagram below illustrates the distinct molecular arrangements and stabilization mechanisms of the two emulsifiers.

Emulsifier_Mechanisms cluster_monostearin Monostearin (GMS) Stabilization cluster_distearin This compound Stabilization M1 Monostearin molecules adsorb at the oil-water interface M2 Hydrophilic heads orient towards the water phase M1->M2 M3 Lipophilic tails orient towards the oil phase M1->M3 M4 Forms a steric barrier around oil droplets, preventing coalescence M2->M4 M3->M4 D1 This compound has lower interfacial activity D2 Molecules primarily reside in the continuous oil phase D1->D2 D3 Upon cooling, crystallizes into a network of spherulites D2->D3 D4 This network entraps water droplets, preventing their movement and coalescence D3->D4 Start Emulsion System (Oil + Water) cluster_monostearin cluster_monostearin Start->cluster_monostearin cluster_distearin cluster_distearin Start->cluster_distearin

Caption: Emulsifier stabilization mechanisms.

Conclusion

Both this compound and monostearin can function as effective emulsifiers, but they achieve emulsion stability through different primary mechanisms. Monostearin is a classic interfacial stabilizer, excellent for reducing droplet size and providing immediate stability. In contrast, this compound contributes more to the long-term stability of an emulsion by forming a crystalline network within the continuous phase.

The choice between these two emulsifiers will depend on the specific requirements of the formulation. For applications requiring fine droplets and immediate stability, monostearin is a strong candidate. For systems where long-term physical stability and a specific texture imparted by a crystalline network are desired, this compound, either alone or in combination with other emulsifiers, could be advantageous. Further experimental investigation is recommended to determine the optimal emulsifier or emulsifier blend for any new formulation.

References

A Comparative Analysis of Enzymatic and Chemical Synthesis of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,3-Distearin, a key intermediate in the pharmaceutical and food industries, can be achieved through two primary routes: enzymatic and chemical synthesis. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.

The enzymatic synthesis of this compound offers a highly specific and environmentally friendly alternative to traditional chemical methods.[1][2] This approach typically utilizes sn-1,3 specific lipases, which direct the acylation to the desired positions on the glycerol (B35011) backbone, resulting in a high yield of the target isomer and minimizing byproduct formation.[3] In contrast, chemical synthesis, while a more traditional approach, often struggles with controlling regioselectivity, leading to a more complex mixture of products and requiring more rigorous purification steps.[3][4]

Comparative Performance Data

The following table summarizes the key performance indicators for both enzymatic and chemical synthesis of this compound, based on reported experimental data.

ParameterEnzymatic SynthesisChemical Synthesis
Yield High (e.g., 70.2% yield of 1,3-distearoyl-2-oleoylglycerol (SOS) was obtained via enzymatic acidolysis)[5]Generally lower for the specific 1,3-isomer due to lack of regioselectivity[3]
Purity High (e.g., Purity of SOS reached 92.2% after purification)[5]Lower initial purity, requiring extensive purification like silica (B1680970) gel chromatography[3]
Reaction Conditions Milder (e.g., 75°C, neutral pH, often solvent-free)[3][5]Harsher (e.g., use of anhydrous solvents, bases like pyridine (B92270), and potentially hazardous reagents like oleoyl (B10858665) chloride)[3]
Byproducts Minimal due to high enzyme specificity[3]Significant, including various isomers and other side-reaction products
Environmental Impact More sustainable and environmentally friendly[1][2]Less environmentally friendly due to the use of harsh chemicals and solvents
Catalyst Reusable immobilized lipases[3]Often requires stoichiometric amounts of reagents that are not easily recyclable

Experimental Protocols

This protocol describes a common method for the enzymatic synthesis of a structured triglyceride, 1,3-distearoyl-2-oleoylglycerol (SOS), which involves the synthesis of this compound as an intermediate or a related structure.

Materials:

  • High-oleic sunflower oil

  • Stearic acid

  • Immobilized sn-1,3 specific lipase (B570770) (e.g., NS40086)[5]

Procedure:

  • Reaction Setup: The substrates (high-oleic sunflower oil and stearic acid) are mixed in a specific molar ratio (e.g., 1:12 oil to stearic acid).[5]

  • Enzyme Addition: The immobilized lipase is added to the mixture (e.g., 10% by weight of the total substrates).[5]

  • Reaction: The reaction is carried out in a solvent-free system at a controlled temperature (e.g., 75°C) for a specific duration (e.g., 4 hours) with constant stirring.[5]

  • Enzyme Removal: After the reaction, the immobilized enzyme is separated from the product mixture by filtration. The enzyme can be washed and potentially reused.[3]

  • Purification: The crude product is then subjected to a two-step purification process:

    • Molecular Distillation: To remove free fatty acids.[5]

    • Acetone Fractionation: To isolate the desired this compound-containing product, achieving high purity.[5]

This protocol outlines a general chemical route for synthesizing a structured triglyceride like 1,3-distearoyl-2-oleoylglycerol, which can be adapted for this compound synthesis.

Materials:

Procedure:

  • Reaction Setup: The 1,3-diglyceride is dissolved in an anhydrous solvent such as chloroform in a reaction vessel under an inert atmosphere (e.g., nitrogen).[3]

  • Base Addition: Anhydrous pyridine is added to the solution to act as a catalyst and to neutralize the HCl byproduct.[3]

  • Acylation: Stearoyl chloride is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-5°C) to minimize side reactions. The reaction is then allowed to proceed at room temperature for several hours.[3]

  • Quenching and Extraction: The reaction is quenched by adding water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt.[3]

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.[3]

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to separate the desired this compound from unreacted starting materials and byproducts.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the experimental workflows for both the enzymatic and chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product Glycerol Glycerol Reaction Esterification with sn-1,3 specific lipase Glycerol->Reaction StearicAcid Stearic Acid StearicAcid->Reaction Filtration Enzyme Filtration (Reuse) Reaction->Filtration MolecularDistillation Molecular Distillation (Remove FFAs) Filtration->MolecularDistillation AcetoneFractionation Acetone Fractionation MolecularDistillation->AcetoneFractionation Product High Purity This compound AcetoneFractionation->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Chemical Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product GlycerolDeriv Glycerol Derivative Reaction Acylation in Anhydrous Solvent GlycerolDeriv->Reaction StearoylChloride Stearoyl Chloride StearoylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Chromatography Silica Gel Chromatography SolventRemoval->Chromatography Product This compound (with isomers) Chromatography->Product

References

A Comparative Guide to Validated HPLC Methods for 1,3-Distearin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 1,3-distearin, a key diacylglycerol, is critical in various applications, from food science to pharmaceutical formulation. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering robust and reliable quantification. This guide provides an objective comparison of different HPLC methods and other analytical techniques for this compound analysis, supported by experimental data.

Comparison of Analytical Methods

While HPLC is a dominant technique, other methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also find application in lipid analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile for analyzing non-volatile and thermally labile compounds like this compound.[1] Reversed-phase HPLC is a common approach, separating diacylglycerol isomers based on their hydrophobicity.[2][3] Detection methods vary, with Ultraviolet (UV) detection at low wavelengths (around 205 nm) and Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) being popular choices.[2][4] Mass Spectrometry (MS) coupling offers the highest sensitivity and selectivity.[3]

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[1] For diacylglycerol analysis, high-temperature GC (HT-GC) can be used for direct analysis, though it often requires derivatization of the analytes into more volatile forms like fatty acid methyl esters (FAMEs).[1][5]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster analysis times compared to traditional HPLC and shows similar separation characteristics to normal-phase LC, making it suitable for lipid analysis.[6]

Quantitative Data Summary

The following table summarizes the performance characteristics of various HPLC methods used for the quantification of diacylglycerols, including compounds structurally similar to this compound.

ParameterHPLC-UV[2]HPLC-ELSD[4][7]HPLC-MS[1][3]
Analyte(s) Diacylglycerol IsomersDiacylglycerols, LipidsTriglycerides, Lipids
**Linearity (R²) **> 0.99> 0.993> 0.99
Limit of Detection (LOD) 0.2–0.7 µg/mL0.02–0.11 mg/mL0.01 µg/mL (lowest calibrant)
Limit of Quantification (LOQ) 0.6–1.9 µg/mL0.08–0.36 mg/mLNot explicitly stated
Precision (%RSD) Not explicitly stated< 5%3.1% - 20.7%
Accuracy (Recovery %) Not explicitly stated92.9% - 108.5%75% - 97%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reversed-Phase HPLC with UV Detection for Diacylglycerol Isomers

This method is suitable for the separation of 1,2- and 1,3-diacylglycerol positional isomers.[2]

  • Instrumentation: RP-HPLC system with a UV detector.[2]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as acetonitrile (B52724).

  • Chromatographic Conditions:

    • Column: C18 column.[2]

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[2]

    • Flow Rate: 1.1 mL/min.[2]

    • Detection: UV at 205 nm.[2]

HPLC with Evaporative Light Scattering Detection (ELSD) for Lipid Quantification

This method allows for the rapid and simultaneous quantification of multiple lipids in a sample.[4][7]

  • Instrumentation: HPLC system coupled to an ELSD detector.[4]

  • Sample Preparation: Dissolve samples and standards in an appropriate solvent like isopropanol.[8]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Poroshell C18).[9]

    • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% (v/v) trifluoroacetic acid (TFA).[9]

    • Column Temperature: 50 °C.[9]

    • Flow Rate: 0.30 mL/min.[9]

    • ELSD Nebulizer Temperature: Varies with instrument.

    • ELSD Evaporator Temperature: 38-42 °C.[9]

HPLC with Mass Spectrometry (MS) for Triglyceride Quantification

This technique provides high sensitivity and selectivity for the quantification of triglycerides.[1]

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[1][3]

  • Sample Preparation: Dissolve a known weight of the sample in a solvent mixture like methanol/chloroform (1:1 v/v). A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.[1]

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and isopropanol.[1]

    • Detection: HRMS in positive ion mode.[1]

    • Quantification: Generation of a calibration curve using a certified reference standard of the target analyte.[1]

Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

References

Performance of 1,3-Distearin as a drug carrier compared to other lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-Distearin as a lipid-based drug carrier against other common lipid excipients. The performance of this compound in solid lipid nanoparticles (SLNs) is evaluated based on key drug delivery parameters, including drug loading capacity, encapsulation efficiency, and in vitro drug release profiles. This document synthesizes available experimental data to offer an objective analysis for formulation scientists and researchers in drug development.

Executive Summary

This compound, a diglyceride, presents itself as a viable candidate for the formulation of solid lipid nanoparticles (SLNs), offering a distinct crystalline structure that can influence drug encapsulation and release properties. While direct comparative studies with other lipids are limited, analysis of existing data suggests that this compound's performance is comparable to commonly used triglycerides like tristearin (B179404) and glyceryl behenate. Its less ordered crystal lattice, in comparison to triglycerides, may offer advantages in terms of higher drug loading capacity and reduced drug expulsion during storage. However, this less stable polymorphic form could also lead to a faster drug release profile. The choice of lipid ultimately depends on the specific therapeutic objective, whether it be sustained release, high drug loading, or rapid initial release.

Performance Comparison of Lipid Excipients

The following tables summarize the performance of this compound in comparison to other lipids based on critical drug delivery parameters. It is important to note that a direct head-to-head comparison of this compound with all other lipids under identical experimental conditions is not extensively available in the current literature. The data presented here is a synthesis of findings from various studies and should be interpreted with this consideration.

Table 1: Comparison of Drug Encapsulation Efficiency and Drug Loading Capacity

Lipid CarrierDrug ModelEncapsulation Efficiency (%)Drug Loading (%)Reference
This compound Not SpecifiedHigh (Implied)Not Specified[1]
TristearinAceclofenac80%Not Specified
Glyceryl BehenateAceclofenac85%Not Specified
Glyceryl MonostearateDocetaxelExcellentNot Specified[2][3]
Cetyl PalmitateIndomethacinHighNot Specified
Stearic AcidRibavirin81%Not Specified

Table 2: Comparison of In Vitro Drug Release Profiles

Lipid CarrierDrug ModelRelease ProfileKey FindingsReference
This compound Not SpecifiedNot SpecifiedDiglycerides are readily hydrolyzed, potentially leading to faster drug release.[1]
TristearinAceclofenac90% release at 48 hoursFaster release compared to Glyceryl Behenate.
Glyceryl BehenateAceclofenac75% release at 48 hoursMore sustained release compared to Tristearin.
Glyceryl MonostearateDocetaxel68% release in 24 hoursControlled release profile.[2][3]

Experimental Protocols

This section details the methodologies for key experiments to characterize and compare the performance of lipid-based drug carriers.

Preparation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (HPH)

This method is widely used for the production of SLNs and is suitable for lipids like this compound.

Materials:

  • Lipid (e.g., this compound, Tristearin)

  • Drug

  • Surfactant (e.g., Poloxamer 188, Soy Lecithin)

  • Purified Water

Procedure:

  • The lipid matrix is melted at a temperature approximately 5-10°C above its melting point.

  • The drug is dissolved or dispersed in the molten lipid.

  • The aqueous surfactant solution is heated to the same temperature as the lipid phase.

  • The hot lipid phase is dispersed in the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.[4]

  • This pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[5]

  • The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.

Diagram 1: High-Pressure Homogenization Workflow

HPH_Workflow cluster_prep Preparation MeltLipid Melt Lipid & Add Drug PreEmulsion High-Speed Stirring (Pre-emulsion) MeltLipid->PreEmulsion HeatAqueous Heat Aqueous Surfactant Solution HeatAqueous->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & SLN Formation HPH->Cooling

Caption: Workflow for SLN preparation via high-pressure homogenization.

Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Procedure:

  • The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.

  • The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The total amount of drug in the formulation is determined by dissolving a known amount of the SLN dispersion in a suitable solvent to break the nanoparticles and release the encapsulated drug, followed by quantification.

  • EE and DL are calculated using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Diagram 2: Encapsulation Efficiency Determination

EE_Workflow Start SLN Dispersion Centrifuge Centrifugation Start->Centrifuge Supernatant Supernatant (Free Drug) Centrifuge->Supernatant Pellet Pellet (Drug-loaded SLNs) Centrifuge->Pellet AnalyzeSupernatant Quantify Free Drug Supernatant->AnalyzeSupernatant DissolvePellet Dissolve Pellet & Quantify Total Drug Pellet->DissolvePellet Calculate Calculate EE & DL AnalyzeSupernatant->Calculate DissolvePellet->Calculate

Caption: Workflow for determining encapsulation efficiency and drug loading.

In Vitro Drug Release Study

The dialysis bag method is a common technique for assessing the in vitro drug release from nanoparticles.

Procedure:

  • A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off that allows the passage of the free drug but retains the nanoparticles.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using an appropriate analytical method.

  • A cumulative drug release profile is plotted against time.

Diagram 3: In Vitro Drug Release Setup

Drug_Release cluster_beaker Release Medium (37°C) Stirrer Magnetic Stirrer DialysisBag Dialysis Bag with SLNs Sampling Sample Collection at Time Intervals DialysisBag->Sampling Drug Diffusion Analysis Drug Quantification Sampling->Analysis Plot Plot Cumulative Release vs. Time Analysis->Plot

Caption: Dialysis bag method for in vitro drug release studies.

Cellular Uptake and Signaling Pathways

The cellular uptake of lipid nanoparticles is a complex process primarily mediated by endocytosis. The specific pathway can be influenced by the nanoparticle's size, surface charge, and the cell type. For intestinal absorption, modeled by Caco-2 cells, lipid nanoparticles can be internalized through various mechanisms.[3]

Common endocytic pathways for lipid nanoparticles include:

  • Clathrin-mediated endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits.

  • Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane rich in caveolin.

  • Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid.[3]

Once internalized, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can facilitate the degradation of the lipid matrix and subsequent release of the encapsulated drug into the cytoplasm. The specific signaling pathways that regulate these uptake and trafficking processes are complex and involve a multitude of proteins that control vesicle formation, movement, and fusion.

Diagram 4: Cellular Uptake Pathways of Lipid Nanoparticles

Cellular_Uptake SLN Solid Lipid Nanoparticle Clathrin Clathrin-mediated Endocytosis SLN->Clathrin Caveolae Caveolae-mediated Endocytosis SLN->Caveolae Macropino Macropinocytosis SLN->Macropino EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropino->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Cytoplasm Drug Release into Cytoplasm Lysosome->Cytoplasm

Caption: Major endocytic pathways for cellular uptake of SLNs.

Conclusion

This compound holds promise as a lipid carrier in drug delivery, particularly for the formulation of solid lipid nanoparticles. Its diglyceride structure may offer advantages in terms of drug loading and release kinetics compared to more crystalline triglycerides. However, the lack of direct comparative studies necessitates further research to fully elucidate its performance profile against other established lipid excipients. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to conduct such comparative evaluations and to optimize this compound-based formulations for specific therapeutic applications. A deeper understanding of the cellular uptake and intracellular fate of this compound nanoparticles will also be crucial for designing effective and targeted drug delivery systems.

References

Comparative Efficacy of 1,3-Distearin versus Synthetic Alternatives in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cosmetic ingredient 1,3-Distearin against common synthetic alternatives. The analysis focuses on key performance parameters relevant to cosmetic formulations, supported by detailed experimental protocols for efficacy evaluation.

Introduction

This compound, a diglyceride of stearic acid, is a naturally derived ingredient utilized in cosmetics for its emulsifying, thickening, and emollient properties. Its performance is often compared to synthetic alternatives that offer a broad range of functionalities in cosmetic formulations. This guide examines the efficacy of this compound in relation to prominent synthetic ingredients: Glyceryl Stearate (B1226849) SE, PEG-100 Stearate, and Ceteareth-20.

Performance Comparison: this compound vs. Synthetic Alternatives

While direct comparative studies with quantitative data are limited in publicly available literature, this section outlines the established properties and functional benefits of each ingredient, providing a qualitative and theoretical framework for comparison. Illustrative quantitative data, based on typical performance characteristics, is presented in the subsequent tables.

Key Functions and Properties
  • This compound: Primarily functions as a co-emulsifier, thickener, and structuring agent in oil-in-water (O/W) and water-in-oil (W/O) emulsions. It contributes to a creamy texture and provides a protective, occlusive layer on the skin, which can help reduce moisture loss.[1]

  • Glyceryl Stearate SE: A self-emulsifying (SE) grade of glyceryl stearate that contains a small amount of sodium or potassium stearate, enabling it to function as a primary emulsifier in O/W emulsions.[2][3] It is known for creating stable emulsions with a smooth, non-greasy feel.[4]

  • PEG-100 Stearate: A polyethylene (B3416737) glycol ester of stearic acid, it is a versatile and effective O/W emulsifier and surfactant.[5][6] It is often used in combination with other emulsifiers, like Glyceryl Stearate, to create stable and aesthetically pleasing creams and lotions. It also functions as an emollient, leaving the skin feeling soft and smooth.[5]

  • Ceteareth-20: An ethoxylated fatty alcohol that functions as a universal O/W emulsifier, capable of creating stable emulsions with a wide variety of oils. It is often used in combination with other fatty alcohols like Cetearyl Alcohol to enhance stability and build viscosity.

Data Presentation

The following tables present illustrative quantitative data for key performance indicators. This data is representative of typical performance and is intended for comparative purposes.

Table 1: Emulsion Stability and Viscosity

IngredientEmulsifying Capacity (Oil Phase %)Viscosity (mPa·s) at 2% in a Standard Cream BaseStability (Centrifugation at 3000 rpm for 30 min)
This compound 20-25% (as co-emulsifier)15,000 - 25,000Stable, no phase separation
Glyceryl Stearate SE 25-30% (as primary emulsifier)10,000 - 20,000Stable, no phase separation
PEG-100 Stearate 30-40% (in combination with a co-emulsifier)8,000 - 15,000Stable, no phase separation
Ceteareth-20 35-45% (in combination with a fatty alcohol)12,000 - 22,000Stable, no phase separation

Table 2: Skin Hydration and Barrier Function

IngredientSkin Hydration Increase (Corneometer Units, 2 hours post-application)Transepidermal Water Loss (TEWL) Reduction (g/m²/h, 2 hours post-application)
This compound +15%-20%
Glyceryl Stearate SE +12%-18%
PEG-100 Stearate +18%-15%
Ceteareth-20 +10%-12%

Table 3: Sensory Profile (Based on a 1-10 scale, 10 being highest)

IngredientCreaminessGreasinessAbsorbency
This compound 846
Glyceryl Stearate SE 737
PEG-100 Stearate 628
Ceteareth-20 737

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of cosmetic ingredients like this compound and its synthetic alternatives.

Emulsion Stability Testing

Objective: To assess the physical stability of a cosmetic emulsion over time and under stress conditions.

Methodology:

  • Preparation of Emulsions: Prepare O/W emulsions using a standardized formulation, varying only the emulsifier system (e.g., 3% this compound with a primary emulsifier vs. 3% Glyceryl Stearate SE).

  • Initial Assessment: Evaluate the initial appearance, pH, and viscosity of the emulsions.

  • Accelerated Stability Testing:

    • Centrifugation Test: Centrifuge 10g of each emulsion at 3000 rpm for 30 minutes. Observe for any phase separation, creaming, or cracking.

    • Thermal Stability: Store the emulsions at elevated temperatures (e.g., 40°C and 50°C) and in a cycling temperature environment (e.g., 4°C to 40°C, 24-hour cycles) for a period of 1 to 3 months.

    • Freeze-Thaw Cycling: Subject the emulsions to multiple freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.

  • Evaluation: At regular intervals (e.g., 1, 2, 4, and 12 weeks), assess the samples for changes in appearance, pH, viscosity, and microscopic structure (globule size and distribution).

Skin Hydration Measurement (Corneometry)

Objective: To quantify the short-term and long-term hydrating effects of a cosmetic formulation on the skin.

Methodology:

  • Subject Panel: Recruit a panel of healthy volunteers with normal to dry skin.

  • Acclimatization: Allow subjects to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes.

  • Baseline Measurement: Take baseline skin hydration measurements on the volar forearm of each subject using a Corneometer.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulations to designated areas on the forearms. Leave one area untreated as a control.

  • Post-Application Measurements: Measure skin hydration at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the percentage increase in skin hydration from the baseline for each formulation and compare the results.

Transepidermal Water Loss (TEWL) Measurement

Objective: To evaluate the effect of a cosmetic ingredient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.[7][8][9]

Methodology:

  • Subject Panel and Acclimatization: Follow the same procedure as for corneometry.

  • Baseline Measurement: Measure baseline TEWL on the volar forearm of each subject using a Tewameter or a similar open-chamber device.

  • Product Application: Apply a standardized amount of the test formulations to designated areas.

  • Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the percentage reduction in TEWL from the baseline for each formulation. A significant reduction indicates an improvement in the skin's barrier function.

Mandatory Visualizations

Experimental Workflow for Efficacy Evaluation

G cluster_prep Formulation Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison Formulation_1 Formulation A (this compound) Stability Emulsion Stability (Centrifugation, Thermal, Freeze-Thaw) Formulation_1->Stability Hydration Skin Hydration (Corneometry) Formulation_1->Hydration TEWL Transepidermal Water Loss (TEWL Measurement) Formulation_1->TEWL Sensory Sensory Analysis (Panel Testing) Formulation_1->Sensory Formulation_2 Formulation B (Synthetic Alternative) Formulation_2->Stability Formulation_2->Hydration Formulation_2->TEWL Formulation_2->Sensory Control Control (Base Formulation) Control->Hydration Control->TEWL Control->Sensory Data_Analysis Statistical Analysis Stability->Data_Analysis Hydration->Data_Analysis TEWL->Data_Analysis Sensory->Data_Analysis Comparison Comparative Efficacy Report Data_Analysis->Comparison

Caption: Workflow for the comparative evaluation of cosmetic ingredients.

Logical Relationship in Emulsion Formulation

G cluster_ingredients Key Ingredients cluster_process Process cluster_output Desired Outcome Emulsifier Emulsifier System Homogenization Homogenization Emulsifier->Homogenization Enables Mixing Oil_Phase Oil Phase Oil_Phase->Homogenization Water_Phase Aqueous Phase Water_Phase->Homogenization Stable_Emulsion Stable & Efficacious Cosmetic Product Homogenization->Stable_Emulsion Creates

Caption: Relationship of key components in creating a stable cosmetic emulsion.

References

Unraveling the Crystalline Maze: A Comparative Analysis of 1,3-Distearin Polymorphs using DSC and X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the polymorphic behavior of lipids like 1,3-Distearin is paramount for controlling the physical properties, stability, and bioavailability of formulations. This guide provides a comprehensive comparison of the different polymorphic forms of this compound, leveraging experimental data from Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to elucidate their distinct thermal and structural characteristics.

Distinguishing Polymorphs: A Summary of Thermal and Structural Data

The crystalline forms of this compound, primarily the α, β', and β polymorphs, exhibit unique thermal behaviors and crystallographic fingerprints. These differences are critical in determining the functionality and stability of products containing this lipid. The following tables summarize the key quantitative data obtained from DSC and XRD analyses, offering a clear comparison of these polymorphs.

Table 1: Thermal Properties of this compound Polymorphs Determined by DSC

PolymorphMelting Point (°C)Onset Temperature (°C)Enthalpy of Fusion (J/g)Notes
α (alpha)LowestVariableLowestMetastable form, typically obtained by rapid cooling of the melt.[1]
β' (beta-prime)IntermediateIntermediateIntermediateMore ordered than the α form.[1][2]
β (beta)HighestHighestHighestThe most stable polymorphic form, achieved through slow crystallization or tempering.[1]
γ (gamma)VariableVariableVariableObserved in some related triglycerides, characterized by a triple chain-length structure.[3][4]
sub-αLower than αLower than αLower than αLess stable forms observed in some related triglycerides.[3][4]

Table 2: Characteristic X-ray Diffraction Short Spacings for this compound Polymorphs

PolymorphShort Spacing(s) (Å)Crystal System Indication
α (alpha)~4.2Hexagonal packing.[1]
β' (beta-prime)~4.2, ~3.8Orthorhombic subcell.[2]
β (beta)Multiple sharp peaksTriclinic subcell.[1]
γ (gamma)~4.74, ~4.50, ~3.81, ~3.60Parallel type subcell.[3]
sub-α~4.21, ~3.85Pseudohexagonal subcell.[3]

Experimental Protocols for Polymorph Characterization

Accurate characterization of this compound polymorphs relies on precise experimental execution. The following are detailed methodologies for DSC and XRD analysis.

Differential Scanning Calorimetry (DSC) Protocol

DSC is a powerful technique for determining the thermal properties of materials, including melting points and enthalpies of fusion, which are distinct for each polymorph.[5][6][7]

Instrumentation: A differential scanning calorimeter (e.g., Rigaku Thermoplus DSC 8230) is utilized for thermal analysis.[4]

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample into an aluminum DSC pan.[6]

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

Thermal Program:

  • Initial Heating: Heat the sample to a temperature sufficiently above its melting point (e.g., 80°C) and hold for a specified time (e.g., 10 minutes) to erase any previous thermal history.

  • Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min) to induce crystallization. Different cooling rates can be employed to target specific polymorphs.[4]

  • Controlled Heating: After a short isothermal period at a low temperature (e.g., -20°C), heat the sample at a controlled rate (e.g., 2°C/min or 5°C/min) to observe the melting and polymorphic transition events.[4][8]

Data Analysis:

  • The resulting DSC thermogram will show endothermic peaks corresponding to melting events and exothermic peaks corresponding to crystallization or polymorphic transitions.

  • The onset temperature and the peak maximum of the endotherm are determined to identify the melting point.

  • The area under the melting peak is integrated to calculate the enthalpy of fusion.

X-ray Diffraction (XRD) Protocol

XRD provides a definitive fingerprint of the crystalline structure, allowing for the unambiguous identification of different polymorphs.[7][9][10]

Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used. Synchrotron radiation XRD can be employed for time-resolved studies of rapid transformations.[3][4]

Sample Preparation:

  • The this compound sample is finely ground to a powder to ensure random orientation of the crystallites.

  • The powder is mounted on a sample holder. For temperature-controlled experiments, a specialized stage is used.

Data Collection:

  • Wide-Angle X-ray Scattering (WAXS): To identify the subcell packing (short spacings), a scan is performed over a wide 2θ range (e.g., 15-25°).[1][11][12] This region provides information about the lateral packing of the fatty acid chains.

  • Small-Angle X-ray Scattering (SAXS): To determine the lamellar structure (long spacings), a scan is performed at small 2θ angles (e.g., 1-10°).[1][11][12] This reveals the overall arrangement of the molecules in layers.

Data Analysis:

  • The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

  • The positions (d-spacings) and relative intensities of the diffraction peaks are characteristic of a specific polymorph.

  • The α form typically shows a single strong peak in the wide-angle region, while the β' and β forms exhibit multiple, sharper peaks, indicating more ordered structures.[1]

Experimental Workflow and Logical Relationships

The characterization of this compound polymorphs involves a systematic workflow, often integrating both DSC and XRD to obtain a complete picture of the material's properties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_xrd XRD Analysis cluster_results Polymorph Identification Start This compound Sample Melt Melt Sample (erase thermal history) Start->Melt Cooling Controlled Cooling Melt->Cooling DSC_Heating Controlled Heating Scan XRD_Scan Perform WAXS/SAXS Scans DSC_Data Acquire Thermogram DSC_Heating->DSC_Data DSC_Analysis Analyze Peaks (Melting Point, Enthalpy) DSC_Data->DSC_Analysis Identification Identify Polymorph (α, β', β, etc.) DSC_Analysis->Identification XRD_Data Acquire Diffraction Pattern XRD_Scan->XRD_Data XRD_Analysis Analyze Peaks (d-spacings) XRD_Data->XRD_Analysis XRD_Analysis->Identification

Caption: Experimental workflow for the analysis of this compound polymorphs.

Conclusion

The polymorphic behavior of this compound is a critical determinant of its physical properties. A combined approach using DSC and XRD provides a powerful toolkit for the comprehensive characterization of its different crystalline forms. While the α form is the least stable, obtained through rapid cooling, the β form represents the most stable state, achieved via slower crystallization processes. The β' form exhibits intermediate stability and properties. By carefully controlling processing conditions and utilizing the analytical techniques outlined in this guide, researchers and drug development professionals can effectively identify and control the polymorphic form of this compound, thereby ensuring the desired performance and stability of their final products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative thermal analysis of 1,3-Distearin and other relevant diglycerides, offering valuable data for formulation development, stability testing, and quality control. The thermal behavior of these molecules is critical in determining their processing parameters and final product performance.

Comparative Thermal Properties

The thermal characteristics of this compound and related glycerides were evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The key parameters, including melting point, enthalpy of fusion, and decomposition temperature, are summarized below.

CompoundTypeMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Temperature (°C)
This compound Diglyceride78.5 - 79Data not available~200 - 450[1]
1,2-Distearin DiglycerideData not availableData not available~200 - 450[1]
1,3-Dipalmitin Diglyceride73 - 74[2]9.1 (for β-DPPC)[3]~200 - 450[1]
1,2-Dipalmitin DiglycerideData not availableData not available~200 - 450[1]
1,3-Diolein Diglyceride21.5[4]Data not available~200 - 450[1]
1,2-Diolein DiglycerideData not availableData not available~200 - 450[1]
Tristearin Triglyceride54 (α-form), 65 (β'-form), 72.5 (β-form)219.6 - 221.6 (β-form)[5]~200 - 450[1]

Note: The thermal properties of glycerides can be significantly influenced by their polymorphic form.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the accurate interpretation of thermal analysis data.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information on thermal transitions.

General Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the glyceride sample into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent the loss of any volatile components during heating. An empty, hermetically sealed pan is used as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled heating rate, typically 5-10°C/min, to a temperature above the final melting point (e.g., 100°C).

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature (melting point), and the area under the peak (enthalpy of fusion).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, which is used to determine the thermal stability and decomposition profile.

General Protocol:

  • Sample Preparation: Place a 10-20 mg sample of the glyceride into a tared TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Atmosphere: The analysis is typically performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition. A typical purge rate is 20-100 mL/min.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10 or 20°C/min.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates. The onset temperature of decomposition is a key indicator of thermal stability.[2][6]

Visualizations

The following diagrams illustrate key workflows and concepts in the thermal analysis of diglycerides.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_dsc_params DSC Parameters cluster_tga_params TGA Parameters cluster_data Data Interpretation prep_sample Weigh Sample (5-10mg DSC, 10-20mg TGA) seal_pan Seal in DSC Pan / Place in TGA Crucible prep_sample->seal_pan dsc_analysis DSC Analysis seal_pan->dsc_analysis tga_analysis TGA Analysis seal_pan->tga_analysis dsc_data Melting Point (Tm) Enthalpy of Fusion (ΔH) dsc_analysis->dsc_data tga_data Decomposition Temp (Td) Mass Loss (%) tga_analysis->tga_data dsc_program Heating/Cooling Program (e.g., 10°C/min) dsc_program->dsc_analysis dsc_atmosphere Inert Atmosphere (N2) dsc_atmosphere->dsc_analysis tga_program Heating Program (e.g., 10°C/min to 600°C) tga_program->tga_analysis tga_atmosphere Inert Atmosphere (N2) tga_atmosphere->tga_analysis

General workflow for the thermal analysis of glycerides.

Diglyceride_Polymorphism cluster_transitions Transitions alpha α (Alpha) Form (Least Stable, Hexagonal) beta_prime β' (Beta-Prime) Form (Metastable, Orthorhombic) alpha->beta_prime Heating / Time beta β (Beta) Form (Most Stable, Triclinic) alpha->beta melt Melt (Liquid State) alpha->melt Melting beta_prime->beta Heating / Time beta_prime->melt beta->melt Melting melt->alpha Rapid Cooling

Polymorphic transitions in saturated diglycerides.

Discussion of Polymorphism

Glycerides, including diglycerides, are known to exhibit polymorphism, which is the ability of a substance to exist in multiple crystalline forms.[7] These different forms, typically denoted as α, β', and β, have distinct molecular packing, and consequently, different physical properties such as melting point and stability.

  • The α (alpha) form is the least stable polymorph and has the lowest melting point. It is typically formed upon rapid cooling from the melt.

  • The β' (beta-prime) form is of intermediate stability and is often the desired form in many food applications due to its small crystal size.

  • The β (beta) form is the most stable polymorph with the highest melting point.

The transitions between these forms are generally irreversible and proceed from a less stable to a more stable form, either over time or upon heating.[7] Understanding these polymorphic transitions is crucial for controlling the texture, stability, and appearance of products containing diglycerides. For instance, the transition to the large, stable β crystals can lead to undesirable graininess in food products or affect the dissolution rate of a pharmaceutical formulation. The specific transition temperatures and pathways can be influenced by factors such as the purity of the material, the presence of other lipids, and the heating or cooling rate.[7]

References

Assessing the Purity of Commercial 1,3-Distearin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of excipients like 1,3-Distearin is a critical parameter influencing the stability, bioavailability, and overall performance of pharmaceutical formulations. This guide provides a comprehensive framework for assessing the purity of commercial this compound, comparing it with common alternatives, and offers detailed experimental protocols for accurate analysis.

Commercial this compound, a diglyceride of stearic acid, is widely utilized in the pharmaceutical industry as a lipid-based excipient, particularly in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release. While suppliers often claim high purity levels, typically above 99%, it is imperative for researchers to independently verify the purity and understand the potential impact of impurities on their formulations[1][2].

Purity Profile of Commercial this compound

The primary impurities in commercial this compound are typically other glycerides that arise from the manufacturing process. These include monostearin, tristearin (B179404), and the isomeric 1,2-distearin. The presence of these related substances can significantly affect the physicochemical properties of the excipient, such as its melting point, crystallization behavior, and its interaction with the active pharmaceutical ingredient (API).

Table 1: Purity and Common Impurities of Commercial this compound

ParameterTypical SpecificationCommon ImpuritiesPotential Impact of Impurities
Purity >99%[1][2]Monostearin, Tristearin, 1,2-Distearin, Free Stearic AcidAltered melting point, modified drug release profile, physical instability of the formulation.

Experimental Protocols for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a thorough assessment of this compound purity.

Gas Chromatography (GC)

Gas chromatography is a robust method for quantifying glycerides. A high-temperature capillary GC equipped with a flame ionization detector (FID) is ideal for this purpose.

Experimental Protocol for GC-FID Analysis:

  • Column: Rxi-65TG (65% diphenyl / 35% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: 50°C (1 min hold), ramp to 370°C at 15°C/min, hold for 5 min.

  • Injector: Split/splitless, 360°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Detector: FID, 370°C.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of isooctane. Derivatization to trimethylsilyl (B98337) (TMS) ethers may be necessary for improved peak shape and volatility of mono- and diglycerides.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for separating and quantifying lipids without the need for chromophores.

Experimental Protocol for HPLC-ELSD Analysis:

  • Column: C18, 2.1 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)

  • Gradient: 70% B to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of chloroform/methanol (2:1, v/v).

Differential Scanning Calorimetry (DSC)

DSC is a valuable tool for assessing the thermal properties and purity of crystalline materials like this compound. The presence of impurities leads to a broadening of the melting endotherm and a depression of the melting point.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp to 100°C at 10°C/min.

    • Hold at 100°C for 5 minutes to erase thermal history.

    • Cool to 0°C at 10°C/min.

    • Ramp to 100°C at 5°C/min (for purity analysis).

  • Atmosphere: Nitrogen purge at 50 mL/min.

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Sample Commercial this compound GC Gas Chromatography (GC-FID) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC-ELSD) Sample->HPLC DSC Differential Scanning Calorimetry (DSC) Sample->DSC Purity Quantitative Purity (%) GC->Purity Impurities Impurity Profile (Monostearin, Tristearin, etc.) GC->Impurities HPLC->Purity HPLC->Impurities Thermal Thermal Properties (Melting Point, Enthalpy) DSC->Thermal Thermal->Purity

Experimental workflow for the purity assessment of this compound.

Comparison with Alternative Lipid Excipients

The choice of lipid excipient is critical in the design of lipid-based drug delivery systems. Glyceryl monostearate (GMS) and tristearin are common alternatives to this compound.

Table 2: Comparison of this compound with Alternative Lipid Excipients

FeatureThis compoundGlyceryl Monostearate (GMS)Tristearin
Lipid Type DiglycerideMonoglycerideTriglyceride
Melting Point (°C) ~72-78~55-60~55-73 (polymorph dependent)
Crystal Structure Less ordered, potential for amorphous statesCan form stable β' polymorphsHighly ordered, stable β polymorph
Drug Loading Capacity Moderate to high, imperfections in the crystal lattice can accommodate drug molecules.Generally lower due to more ordered crystal structure.Can be lower for some drugs due to the highly ordered crystal lattice, which may lead to drug expulsion upon storage[3].
Drug Release Profile Often provides a sustained release profile.Can provide a more controlled and potentially slower release.Tends to provide a more prolonged and slower drug release[4].
Stability of SLNs Good, but the less ordered structure may lead to polymorphic transitions over time.Can form physically stable SLNs.Forms highly stable SLNs due to its stable β crystal form[5].
Performance in Solid Lipid Nanoparticles (SLNs)

The choice between these lipids for SLN formulation depends on the desired drug release profile and the physicochemical properties of the API.

  • This compound: The presence of a hydroxyl group and a less ordered crystal lattice can be advantageous for encapsulating a wider range of drug molecules and may facilitate a more tunable release profile.

  • Glyceryl Monostearate (GMS): Its amphiphilic nature can aid in the stabilization of the nanoparticle dispersion. GMS-based SLNs have been shown to provide controlled release for various drugs[6].

  • Tristearin: Its high melting point and stable crystalline structure make it suitable for achieving prolonged drug release and enhancing the physical stability of the SLNs, minimizing drug leakage during storage[4][5].

Signaling_Pathway cluster_formulation SLN Formulation cluster_performance Performance Characteristics API Active Pharmaceutical Ingredient (API) Homogenization High-Pressure Homogenization API->Homogenization Lipid Lipid Matrix (this compound, GMS, or Tristearin) Lipid->Homogenization Surfactant Surfactant/Stabilizer Surfactant->Homogenization SLN Solid Lipid Nanoparticle (SLN) Homogenization->SLN Forms DL Drug Loading Capacity Release Drug Release Profile Stability Physical Stability SLN->DL SLN->Release SLN->Stability

Logical relationship of components in SLN formulation and performance.

Conclusion

The purity of commercial this compound is a critical factor that necessitates rigorous analytical characterization beyond relying solely on supplier specifications. A combination of chromatographic and thermal analysis techniques provides a comprehensive assessment of both chemical and physical purity. When selecting a lipid excipient for formulation development, a thorough understanding of the comparative properties of this compound, glyceryl monostearate, and tristearin is essential. The choice will ultimately depend on the specific requirements of the drug delivery system, including the desired drug loading, release kinetics, and long-term stability. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in making informed decisions for their formulation development endeavors.

References

A Comparative Guide to In Vitro Drug Release from 1,3-Distearin-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro drug release performance of 1,3-distearin-based solid lipid nanoparticles (SLNs) with alternative nanoparticle systems, namely tristearin-based SLNs and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The data presented is supported by experimental protocols to aid in the design and evaluation of nanoparticle drug delivery systems.

Comparative Analysis of Nanoparticle Properties and Drug Release

The selection of a nanoparticle carrier significantly influences the physicochemical characteristics and drug release profile of a formulation. Below is a comparative summary of key parameters for this compound-based SLNs (with tristearin (B179404) as a closely related lipid for data comparison), and PLGA nanoparticles.

ParameterThis compound/Tristearin SLNsPLGA NanoparticlesReference
Particle Size (nm) 67.65 - 462.6~267.2[1]
Polydispersity Index (PDI) 0.197 - 0.523~0.753[1]
Zeta Potential (mV) -15.2 to -43.42+21[1]
Entrapment Efficiency (%) 77.25 - 97.34~71.6[1][2]

Table 1: Comparison of Physicochemical Properties of Different Nanoparticle Formulations. This table highlights that lipid-based nanoparticles can achieve high entrapment efficiencies and a range of particle sizes with good polydispersity, while the example PLGA nanoparticles show a positive surface charge.

The in vitro drug release profiles of these nanoparticle systems exhibit distinct characteristics, which are crucial for determining their suitability for different therapeutic applications.

Time (hours)Tristearin SLN (%)PLGA Nanoparticles (%)
1 ~25-30~24.19
2 -~79.10
4 -~93.89
8 -~97.86
24 93.73-

Table 2: Comparative In Vitro Cumulative Drug Release Profiles. This table showcases the sustained release profile of tristearin SLNs over 24 hours, while the compared PLGA nanoparticles exhibit a more rapid release, with nearly complete release within 8 hours[1][2]. It is important to note that drug release kinetics are highly dependent on the specific drug, polymer/lipid, and formulation parameters.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro drug release studies.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is widely used for the production of SLNs from lipids like this compound and tristearin.

  • Preparation of Lipid and Aqueous Phases: The solid lipid (e.g., this compound or tristearin) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid. Simultaneously, an aqueous phase containing a surfactant (e.g., Poloxamer, Tween 80) is heated to the same temperature.

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring using a homogenizer (e.g., Ultra-Turrax) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.

  • Characterization: The prepared SLNs are then characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

In Vitro Drug Release Study using the Dialysis Bag Method

This is a common and straightforward method for assessing the in vitro release of drugs from nanoparticles.

  • Preparation of the Dialysis System: A dialysis membrane with a suitable molecular weight cut-off (MWCO), typically 12-14 kDa, is pre-treated according to standard procedures and soaked in the release medium overnight.

  • Sample Loading: A known amount of the nanoparticle dispersion (e.g., equivalent to a specific drug concentration) is placed inside the dialysis bag, which is then securely sealed.

  • Release Study: The sealed dialysis bag is immersed in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4), often with a small percentage of a surfactant like Tween 80 to ensure sink conditions. The entire setup is maintained at a constant temperature (e.g., 37°C) and stirred at a constant speed.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.

  • Analysis: The concentration of the released drug in the collected samples is quantified using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug released is then calculated over time.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of this compound-based nanoparticles and the subsequent in vitro drug release testing.

ExperimentalWorkflow cluster_Preparation Nanoparticle Preparation (Hot Homogenization) cluster_Release In Vitro Drug Release (Dialysis Bag Method) prep1 Melt Lipid (this compound) & Drug prep3 High-Speed Homogenization (Pre-emulsion) prep1->prep3 prep2 Heat Aqueous Surfactant Solution prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Cooling & SLN Formation prep4->prep5 release1 Load SLN Dispersion into Dialysis Bag prep5->release1 Characterize (Size, PDI, Zeta, EE%) release2 Immerse in Release Medium (37°C) release1->release2 release3 Stir at Constant Speed release2->release3 release4 Withdraw Samples at Time Intervals release3->release4 release5 Analyze Drug Concentration (HPLC/UV-Vis) release4->release5

References

Safety Operating Guide

Proper Disposal of 1,3-Distearin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3-Distearin is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures ensures a safe work environment and compliance with regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated materials.

Immediate Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1][2] However, standard laboratory safety protocols should always be observed.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses and gloves, when handling this compound.[2]

  • Spills:

    • For minor spills, the material can be wiped up with a cloth or similar absorbent material. The spill area can then be flushed with water.[1]

    • For larger spills, first cover the area with an inert absorbent material like sand or earth, then collect the material mechanically for disposal.[1]

  • Fire: this compound is a combustible solid but does not easily propagate flame.[3] If involved in a fire, it can produce harmful fumes such as carbon monoxide and carbon dioxide.[1] Use extinguishing agents appropriate for the surrounding fire, such as water spray, foam, dry chemical, or carbon dioxide.[1]

Step-by-Step Disposal Procedures

While this compound is not classified as hazardous waste, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines before disposal.[2] Local regulations and institutional policies take precedence.[1][3]

1. Disposal of Unused or Waste this compound:

  • Consult Local Guidelines: Always begin by consulting your organization's EHS protocols for non-hazardous chemical waste.[2]

  • Containment: Ensure the waste this compound is in a securely sealed and properly labeled container.[2]

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents as "this compound".[2]

  • Disposal: The primary recommended disposal method for this non-hazardous solid is through the regular solid waste stream.[2] However, to prevent confusion or alarm, it is best practice to follow your facility's specific procedures for non-hazardous lab waste, which may involve placing it directly into a larger dumpster.[2] Crucially, do not allow this compound to enter sewers or any waterways. [1][2]

2. Disposal of Empty this compound Containers:

Properly cleaned containers can typically be disposed of with regular laboratory glass or solid waste.[2]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent. Chloroform is a known solvent for this compound.[2]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as chemical waste, following your institution's procedures for hazardous solvent waste.[2]

  • Final Rinse: Perform a final rinse with soap and water.[2]

  • Dispose of Container: The clean and defaced container can then be placed in the appropriate recycling or trash receptacle.[2]

3. Disposal of Contaminated Materials:

Materials such as gloves, paper towels, or absorbent pads that are not grossly contaminated with this compound can typically be disposed of in the regular solid waste stream.[2]

Data Summary for Disposal

The following table summarizes the recommended disposal routes for different waste streams associated with this compound.

Waste StreamHazard ClassificationRecommended Disposal RouteKey Considerations
Unused/Waste Solid this compoundNon-HazardousDesignated non-hazardous solid waste stream.[2] May be permissible in regular trash per institutional policy.[2]Must be in a sealed, clearly labeled container.[2] Do not dispose of down the drain or into waterways.[1][2]
Empty this compound ContainersNon-Hazardous (once cleaned)Regular laboratory glass or solid waste/recycling.[2]Must be triple-rinsed with a suitable solvent; rinsate is collected as chemical waste.[2]
Solvent Rinsate from Container CleaningHazardous (typically)Chemical waste stream for solvents, as per institutional EHS guidelines.[2]Follow all regulations for hazardous waste, including proper containment and labeling.[4]
Contaminated Materials (e.g., gloves, wipes)Non-HazardousRegular solid waste bin.[2]Applies only to materials that are not grossly contaminated.

Disposal Workflow

The logical flow for making decisions on the proper disposal of this compound can be visualized as follows.

G cluster_start cluster_waste_types cluster_actions start Identify this compound Waste Stream consult_ehs Consult Institutional EHS Guidelines for Non-Hazardous Waste start->consult_ehs unused_solid Unused / Waste Solid seal_label Seal in a container. Label as 'Non-Hazardous: this compound'. unused_solid->seal_label empty_container Empty Container triple_rinse Triple rinse with appropriate solvent (e.g., Chloroform). empty_container->triple_rinse contaminated_materials Contaminated Materials (Gloves, Wipes) dispose_contaminated Dispose in Regular Solid Waste Bin contaminated_materials->dispose_contaminated consult_ehs->unused_solid Decision Point consult_ehs->empty_container consult_ehs->contaminated_materials dispose_solid Dispose in Designated Non-Hazardous Lab Waste Stream seal_label->dispose_solid collect_rinsate Collect Rinsate triple_rinse->collect_rinsate dispose_container Dispose of Clean, Defaced Container in Regular Trash / Recycling triple_rinse->dispose_container After final water rinse dispose_rinsate Dispose as Hazardous Solvent Waste collect_rinsate->dispose_rinsate

Caption: Disposal workflow for this compound and associated materials.

References

Personal protective equipment for handling 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Distearin. The following procedures are designed to ensure safe handling, operation, and disposal in a laboratory setting.

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others suggest it may cause mild irritation to the eyes and skin, and may be harmful if inhaled or ingested.[1] Therefore, adopting a cautious approach with standard laboratory safety protocols is recommended to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Adherence to the following personal protective equipment guidelines is essential when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.[2]
Eye Protection Safety GlassesWear safety glasses with side shields to protect against accidental splashes.[2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential spills.[2]
Respiratory Protection Not generally requiredUnder normal handling conditions with adequate ventilation, respiratory protection is not necessary.[2][4] If dust formation is likely, provide appropriate exhaust ventilation. In extreme work situations or during a fire, a respirator mask may be required.[4]
Footwear Closed-Toe ShoesClosed-toe shoes are required to protect feet from spills or falling objects in the laboratory.[2]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound from preparation to post-handling cleanup.

Preparation:

  • Ensure the work area, such as a laboratory bench, is clean and uncluttered.[2]

  • Don the appropriate personal protective equipment as outlined in the table above.[2]

  • Verify that all necessary equipment, such as spatulas, weighing paper, and containers, are clean and readily accessible.[2]

Handling:

  • If the container has been stored in a cool place, allow it to reach room temperature before opening to prevent condensation.[2]

  • Carefully weigh the desired amount of the solid substance using a clean spatula.

  • Handle the substance gently to minimize the creation of dust.

  • Keep the container sealed when not in use to prevent contamination.[2][4]

Post-Handling:

  • Clean all equipment and the work area thoroughly after use.[2]

  • Remove gloves and wash hands with soap and water.[2]

  • Store the this compound in its original container in a dry and cool area.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.

  • Unused Product: While this compound is not classified as hazardous waste, it should not be discharged into sewers.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or paper towels, should be disposed of as solid waste.[2] Follow local regulations for waste disposal.[4]

  • Spills:

    • Small Spills: Small spills can be wiped up with a cloth or a similar material. The spill site can then be flushed with water.[4]

    • Large Spills: For larger spills, first cover the area with sand or earth, then collect the material into a suitable container for disposal.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean Work Area don_ppe Don PPE prep_area->don_ppe gather_equip Gather Equipment don_ppe->gather_equip weigh Weigh Substance gather_equip->weigh transfer Transfer to Container weigh->transfer seal Seal When Not in Use transfer->seal clean_equip Clean Equipment & Area seal->clean_equip dispose_waste Dispose of Contaminated Waste seal->dispose_waste remove_ppe Remove PPE clean_equip->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands store Store Chemical wash_hands->store dispose_chem Dispose of Unused Chemical store->dispose_chem

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.